molecular formula C8H9ClO2 B1367578 3-Chloro-4-ethoxy-phenol CAS No. 1216134-31-4

3-Chloro-4-ethoxy-phenol

Cat. No.: B1367578
CAS No.: 1216134-31-4
M. Wt: 172.61 g/mol
InChI Key: WUCUVINNJNRVRH-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-phenol ( 1216134-31-4) is a fine chemical intermediate of significant interest in organic synthesis and industrial research. It is characterized by the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 . Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. Notably, it is a key intermediate in the production of 3-chloro-4-ethoxyaniline , a compound that serves as a valuable building block for azo-dye ingredients and various agricultural products . The compound can be synthesized through chemoselective and regioselective reactions, such as the chlorination of N-(4-ethoxy-aryl) nitrones, highlighting its utility in advanced synthetic methodology development . Researchers employ this phenol derivative in the development of active pharmaceutical ingredients (APIs) and other specialized chemicals . When handling this compound, please note the associated hazard statements, including that it may cause skin and eye irritation and may be harmful if inhaled . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCUVINNJNRVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 3-Chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-chloro-4-ethoxyphenol via the direct chlorination of 4-ethoxyphenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the electrophilic aromatic substitution, the rationale for reagent selection, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. Safety considerations and methods for waste neutralization are also addressed to ensure a comprehensive and practical resource.

Introduction

3-Chloro-4-ethoxyphenol is a valuable substituted phenol derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a chlorinated and ethoxylated phenyl ring, offers multiple points for further functionalization, making it an attractive building block in medicinal chemistry and materials science.

The synthesis of 3-chloro-4-ethoxyphenol from the readily available starting material, 4-ethoxyphenol, presents a classic case of electrophilic aromatic substitution on a substituted benzene ring. The key challenge in this transformation lies in achieving high regioselectivity, directing the incoming chlorine atom to the desired position on the aromatic ring. This guide will focus on a robust and scalable method for this synthesis, employing sulfuryl chloride as the chlorinating agent.

Mechanistic Rationale and Regioselectivity

The chlorination of 4-ethoxyphenol is an electrophilic aromatic substitution reaction. The substituents on the benzene ring, a hydroxyl (-OH) group and an ethoxy (-OCH2CH3) group, are both activating and ortho, para-directing. This is due to the lone pairs of electrons on the oxygen atoms which can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

However, in 4-ethoxyphenol, the para position is already occupied by the ethoxy group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 2 and 6) and the position ortho to the ethoxy group (position 3 and 5). The hydroxyl group is a more powerful activating group than the ethoxy group, thus substitution is expected to occur primarily at the positions ortho to the hydroxyl group.

The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is pivotal for achieving the desired regioselectivity. In the presence of a Lewis acid catalyst, sulfuryl chloride acts as a source of an electrophilic chlorine species. The reaction mechanism is believed to proceed through the formation of a chlorosulfonium ion or a related electrophilic species that then attacks the electron-rich aromatic ring.

The regioselectivity for the 3-position (ortho to the hydroxyl group and meta to the ethoxy group) can be rationalized by considering both electronic and steric factors. While both positions 2 and 3 are activated, the steric hindrance from the adjacent ethoxy group at position 4 may disfavor substitution at position 3. However, the strong activating and directing effect of the hydroxyl group often leads to a mixture of products. Careful control of reaction conditions is therefore essential to maximize the yield of the desired 3-chloro isomer.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-EthoxyphenolC₈H₁₀O₂138.16>98%Sigma-Aldrich
Sulfuryl ChlorideSO₂Cl₂134.97>97%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Fisher Scientific
Sodium BicarbonateNaHCO₃84.01>99.5%VWR
Anhydrous Sodium SulfateNa₂SO₄142.04>99%EMD Millipore
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Safety Precautions

Sulfuryl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases.[2][3][4][5][6] All manipulations involving sulfuryl chloride must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • In case of skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]

  • In case of inhalation: Move to fresh air immediately and seek medical attention.[2][6]

  • Spills: Neutralize small spills with sodium bicarbonate or a suitable absorbent material.

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Dissolve 4-ethoxyphenol in anhydrous DCM cool Cool to 0 °C prep->cool Transfer to reaction flask add_so2cl2 Add SO₂Cl₂ dropwise cool->add_so2cl2 react Stir at 0 °C to RT add_so2cl2->react Monitor by TLC quench Quench with NaHCO₃ (aq) react->quench Careful addition extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize Pure Product

Caption: Experimental workflow for the synthesis of 3-chloro-4-ethoxyphenol.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyphenol (5.0 g, 36.2 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0 °C.

  • Addition of Sulfuryl Chloride: In a dropping funnel, place sulfuryl chloride (3.2 mL, 39.8 mmol, 1.1 eq). Add the sulfuryl chloride dropwise to the stirred solution of 4-ethoxyphenol over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) as the eluent.

  • Characterization: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 3-chloro-4-ethoxyphenol as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of 3-Chloro-4-ethoxyphenol

The structure of the synthesized 3-chloro-4-ethoxyphenol can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the hydroxyl proton. The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns of these signals will be indicative of their relative positions.

  • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • ~7.0 (d, 1H, Ar-H)

    • ~6.9 (d, 1H, Ar-H)

    • ~6.8 (dd, 1H, Ar-H)

    • ~5.5 (s, 1H, -OH)

    • 4.0 (q, 2H, -OCH₂CH₃)

    • 1.4 (t, 3H, -OCH₂CH₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

    • ~150-155 (C-O)

    • ~145-150 (C-O)

    • ~125-130 (C-Cl)

    • ~115-125 (aromatic CH)

    • ~64 (-OCH₂CH₃)

    • ~15 (-OCH₂CH₃)

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

  • Expected MS (EI): m/z 172 (M⁺), 174 (M⁺+2)

Potential Byproducts and Purification Strategy

The primary potential byproduct of this reaction is the isomeric 2-chloro-4-ethoxyphenol, formed by electrophilic attack at the other ortho position to the hydroxyl group. Dichlorinated products may also form if an excess of sulfuryl chloride is used or if the reaction temperature is not adequately controlled.

Column chromatography is an effective method for separating the desired 3-chloro isomer from the 2-chloro isomer and any unreacted starting material or dichlorinated byproducts.[7] The polarity difference between the isomers is typically sufficient to allow for good separation on a silica gel column.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-chloro-4-ethoxyphenol from 4-ethoxyphenol. By carefully controlling the reaction conditions and employing the described purification methods, researchers can obtain the desired product in good yield and purity. The mechanistic insights and safety information provided are intended to empower scientists to perform this synthesis confidently and responsibly.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • AOBChem. (n.d.). 3-Chloro-4-ethoxy-phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenol. PubChem. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. Retrieved from [Link]

  • Miró-Canturri, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - A facile and efficient ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a green catalyst. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PBM - Gov.bc.ca. (2017, July 10). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

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An In-depth Technical Guide to 3-Chloro-4-ethoxy-phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxy-phenol, a substituted phenol derivative with significant potential in various scientific and industrial sectors. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, structure, synthesis methodologies, and burgeoning applications, grounding all claims in verifiable scientific context.

Core Chemical Identity and Properties

This compound is an organic compound featuring a phenol ring substituted with a chlorine atom and an ethoxy group.[1] This specific arrangement of functional groups dictates its chemical behavior and potential utility.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure and internationally recognized identifiers.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 3-chloro-4-ethoxyphenol[1]
CAS Number 1216134-31-4[1][2][3]
Molecular Formula C₈H₉ClO₂[1][2][3]
Molecular Weight 172.61 g/mol [1][2]
Canonical SMILES CCOC1=C(C=C(C=C1)O)Cl[1]
InChI Key WUCUVINNJNRVRH-UHFFFAOYSA-N[1]
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, properties can be inferred from related structures and general chemical principles. The presence of the phenolic hydroxyl group suggests potential for hydrogen bonding, influencing its melting point, boiling point, and solubility. Chlorophenols and ethoxyphenols, as classes of compounds, are known to possess antimicrobial and antioxidant properties, respectively, hinting at the potential bioactivity of this molecule.[1]

Synthesis and Reactivity

Understanding the synthetic pathways to this compound and its subsequent reactivity is crucial for its practical application in research and development.

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A primary method involves the selective chlorination of a precursor, 4-ethoxyphenol.[1]

Diagram 2: Conceptual Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_process Core Reaction cluster_reagent Reagent cluster_product Final Product start 4-Ethoxyphenol process Electrophilic Aromatic Substitution (Chlorination) start->process Reacts with product This compound process->product Yields reagent Chlorinating Agent (e.g., Cl2, NCS) reagent->process Provides Cl+

Caption: A high-level overview of a plausible synthesis route.

Experimental Protocol: Electrophilic Chlorination of 4-Ethoxyphenol

Causality: This protocol is based on the principle of electrophilic aromatic substitution. The phenol and ethoxy groups are ortho-, para-directing activators. Since the para position is blocked by the ethoxy group, chlorination is directed to one of the ortho positions. The choice of a specific chlorinating agent and reaction conditions is critical to control selectivity and minimize polysubstitution.

  • Dissolution : Dissolve 4-ethoxyphenol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Inert Atmosphere : Purge the flask with an inert gas, such as nitrogen or argon, and maintain this atmosphere throughout the reaction to prevent unwanted side reactions.

  • Cooling : Cool the reaction mixture to 0-5 °C using an ice bath to control the exothermicity of the chlorination reaction.

  • Reagent Addition : Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, ~1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up : Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[4]

  • Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Phenolic Hydroxyl Group : This group is mildly acidic and can be deprotonated to form a phenoxide.[5] It can undergo O-alkylation, O-acylation, and other reactions typical of phenols, such as the Schotten-Baumann reaction.[5]

  • Aromatic Ring : The ring is activated by the hydroxyl and ethoxy groups, making it susceptible to further electrophilic aromatic substitution. However, the existing substituents will direct incoming electrophiles to specific positions.[5]

  • Chloro and Ethoxy Groups : These substituents modulate the electron density of the aromatic ring and can influence the molecule's overall reactivity and biological activity. The ethoxy group is generally stable, but the C-Cl bond could potentially participate in nucleophilic aromatic substitution under harsh conditions or in metal-catalyzed cross-coupling reactions.

Potential Applications and Research Interest

While specific, peer-reviewed research on this compound is limited, its structural motifs suggest significant potential in several key areas.[1]

Pharmaceutical and Agrochemical Synthesis

Substituted phenols are cornerstone building blocks in the synthesis of more complex molecules.[1][6]

  • Pharmaceutical Intermediates : The molecule serves as a valuable intermediate.[1] Its structure is a potential pharmacophore that could be incorporated into larger drug candidates. The combination of a halogen and an ether linkage on a phenol ring is found in various biologically active compounds.

  • Antimicrobial Agents : Chlorophenols are a known class of antimicrobial agents.[1] It is plausible that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial or antifungal drugs.[1]

  • Pesticides and Herbicides : The phenolic structure is common in agricultural chemicals.[1] For instance, related compounds like 3-ethoxy-4-nitrophenol are key intermediates in the synthesis of herbicides such as Oxyfluorfen.[7] This suggests a potential role for this compound in the agrochemical industry.

Material Science

Phenolic compounds are precursors to polymers and other materials.[5] The reactivity of the hydroxyl group and the aromatic ring could allow for its incorporation into polymer backbones or as a modifying agent to impart specific properties to materials.

Safety and Toxicology

Table 2: General Safety and Hazard Information

Hazard TypePrecautionary StatementBasis
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[3][8]Phenolic compounds are known irritants.[1][9]
Respiratory Irritation H335: May cause respiratory irritation. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][8]Inhalation of phenolic vapors can irritate the respiratory tract.[1][9]
Handling P261, P305+P351+P338: Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard practice for handling chemical reagents.[3]

As a matter of EHS policy, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Directions

This compound is a chemical intermediate with a promising, albeit underexplored, profile. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests a range of potential applications, most notably as a building block in the pharmaceutical and agrochemical industries.[1] The key obstacle to its broader application is the current lack of extensive published research and toxicological data.[1]

Future research should focus on:

  • Full Characterization : Detailed spectroscopic and physicochemical analysis.

  • Biological Screening : Systematic evaluation of its antimicrobial, antioxidant, and other biological activities.[1]

  • Synthetic Utility : Exploration as a precursor for novel, high-value compounds.

  • Toxicological Assessment : A thorough investigation of its safety profile to enable responsible handling and application.

This guide serves as a foundational resource, synthesizing available data to provide a clear, authoritative overview for the scientific community.

References

  • PubChem. 3-Chloro-4-ethylphenol | C8H9ClO | CID 18419379. [Link]

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  • The Royal Society of Chemistry. Supporting information for - A novel and efficient ipso-hydroxylation of arylboronic acids. [Link]

  • PMC - NIH. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Wikipedia. Phenol. [Link]

  • Google Patents. CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
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  • PubChem. 4-Ethoxyphenol | C8H10O2 | CID 12150. [Link]

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An In-depth Technical Guide to 3-Chloro-4-ethoxy-phenol (CAS No. 1216134-31-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the State of Research: Scientific literature databases do not yet contain published research articles directly investigating the properties or applications of 3-Chloro-4-ethoxy-phenol.[1] Consequently, this guide synthesizes available data on the compound with established principles from structurally related molecules, such as chlorophenols and ethoxyphenols, to provide a foundational resource for researchers, scientists, and drug development professionals. The protocols and potential applications described herein are based on established chemical principles and should be considered predictive until validated by direct experimental evidence.

Compound Profile

This compound is an organic compound featuring a phenol ring substituted with both a chlorine atom and an ethoxy group.[1] This unique substitution pattern suggests a range of chemical properties and potential biological activities that make it a compound of interest for further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1216134-31-4[2][3]
Molecular Formula C₈H₉ClO₂[1][2]
Molecular Weight 172.61 g/mol [1]
IUPAC Name 3-chloro-4-ethoxyphenol[1]
Appearance N/A (likely a solid at room temperature, similar to other chlorophenols)Inferred
Purity Typically available at ≥95%[2]
Storage 2-8°C[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method depends on the starting materials, desired purity, and scalability. A plausible and common approach is the electrophilic aromatic substitution on a phenol derivative.

Proposed Synthesis Route: Electrophilic Chlorination of 4-Ethoxyphenol

A direct and efficient method for synthesizing this compound is the electrophilic chlorination of 4-ethoxyphenol.[1] The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are both activating and ortho-, para-directing. Since the para position is blocked by the ethoxy group, chlorination is directed to the ortho positions. The steric hindrance of the ethoxy group may favor chlorination at the less hindered ortho position (position 3).

Diagram 1: Proposed Synthesis of this compound

G Start 4-Ethoxyphenol Reagent + Cl₂ or NCS (Chlorinating Agent) Start->Reagent Product This compound Reagent->Product Catalyst FeCl₃ or AlCl₃ (Lewis Acid Catalyst) Catalyst->Reagent Catalysis

Caption: Electrophilic aromatic substitution for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic chlorination of 4-ethoxyphenol.

Materials:

  • 4-Ethoxyphenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyphenol in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise over 15-20 minutes, maintaining the temperature at 0°C. Rationale: Portion-wise addition helps to control the reaction exotherm and minimize the formation of dichlorinated byproducts.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (distinct splitting pattern for the trisubstituted ring), and the phenolic hydroxyl proton.
¹³C NMR Confirmation of the carbon skeleton.Signals for the ethoxy carbons, and distinct signals for the aromatic carbons, including those bonded to chlorine, oxygen, and hydrogen.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.A molecular ion peak corresponding to the molecular weight of 172.61 g/mol , with a characteristic M+2 peak for the chlorine isotope.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-Cl stretch.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identity confirmation, especially for volatile derivatives.A single peak with a mass spectrum matching the expected fragmentation pattern.[4][5]

Diagram 2: Workflow for Analytical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_confirmation Final Confirmation Synthesis Synthesized Compound Purity Purity Assessment (HPLC/GC-MS) Synthesis->Purity Structure Structural Elucidation Purity->Structure NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Confirmed Confirmed Structure & Purity NMR->Confirmed MS->Confirmed IR->Confirmed

Sources

A. Introduction: The Untapped Potential of 3-Chloro-4-ethoxy-phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Phenolic compounds are a cornerstone in the synthesis of pharmaceuticals, prized for their versatile reactivity and presence in a vast array of bioactive molecules.[1][2][3] 3-Chloro-4-ethoxy-phenol, an organic compound with the chemical formula C₈H₉ClO₂, presents a unique scaffold for medicinal chemists.[4] Its structure, featuring a chlorinated and ethoxylated phenol ring, suggests a rich potential for developing novel therapeutic agents.[4] While direct research on this specific molecule is limited, its structural motifs are found in compounds with known biological activities, hinting at promising avenues for investigation.[4] This guide will explore the potential applications of this compound in medicinal chemistry, drawing on data from analogous structures to propose targeted therapeutic strategies.

B. Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this compound is the first step in unlocking its medicinal potential. A summary of its key properties is provided below.

PropertyValueReference
Molecular Formula C₈H₉ClO₂[4]
Molecular Weight 172.61 g/mol [4]
CAS Number 1216134-31-4[4]

The synthesis of this compound can be approached through several established methods in organic chemistry.[4] Direct chlorination of 4-ethoxyphenol offers a straightforward route, though careful control of reaction conditions is necessary to achieve the desired regioselectivity.[4] Alternatively, electrophilic aromatic substitution provides another viable pathway.[4]

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound from 4-ethoxyphenol.

Materials:

  • 4-Ethoxyphenol

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Dissolve 4-ethoxyphenol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Chlorosuccinimide (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.

C. Potential Therapeutic Applications

The structural features of this compound suggest several potential applications in medicinal chemistry. The presence of a chlorine atom can enhance lipophilicity and metabolic stability, while the ethoxy group can modulate solubility and receptor binding. The phenolic hydroxyl is a key site for hydrogen bonding and can act as a proton donor.

Antimicrobial Agents

Chlorophenols are a known class of antimicrobial agents, and it is plausible that this compound could exhibit similar properties.[4][5] The proposed mechanism of action for many antimicrobial phenols involves the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.

A standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.[6][7][8][9][10]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synthesize & Purify This compound P2 Prepare Stock Solution in DMSO P1->P2 P3 Prepare Bacterial/Fungal Inoculum P2->P3 A2 Inoculate wells with Microbial Suspension P3->A2 A1 Serial Dilution of Compound in 96-well plate A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 AN1 Visually Inspect for Turbidity A3->AN1 AN2 Determine Minimum Inhibitory Concentration (MIC) AN1->AN2

Caption: Workflow for determining the antimicrobial activity of this compound.

Enzyme Inhibitors

The phenolic scaffold is present in many enzyme inhibitors.[11][12][13] Depending on the substitution pattern, these compounds can target a variety of enzymes, including kinases, phosphatases, and proteases. The specific substitution of this compound may allow for selective targeting of certain enzyme active sites.

A representative enzyme, such as a tyrosine kinase, can be used to assess the inhibitory potential of this compound.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_data Data Analysis S1 Prepare Assay Buffer and Reagents S2 Add Enzyme and Substrate to 96-well plate S1->S2 S3 Add varying concentrations of This compound S2->S3 R1 Incubate at Room Temperature S3->R1 R2 Add Detection Reagent (e.g., ATP-Glo) R1->R2 R3 Measure Luminescence R2->R3 D1 Plot % Inhibition vs. Compound Concentration R3->D1 D2 Calculate IC50 Value D1->D2

Caption: Workflow for an in vitro enzyme inhibition assay.

Antioxidant Agents

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[14][15][16][17][18] The hydroxyl group on the phenol ring can donate a hydrogen atom to a radical, thereby neutralizing it and preventing oxidative damage to cells.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[14]

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Methanolic Solution of DPPH R1 Mix DPPH solution with Compound dilutions P1->R1 P2 Prepare Serial Dilutions of This compound P2->R1 R2 Incubate in the dark for 30 minutes M1 Measure Absorbance at 517 nm R2->M1 M2 Calculate % Radical Scavenging Activity M1->M2 M3 Determine EC50 Value M2->M3

Caption: Workflow for the DPPH antioxidant assay.

D. Structure-Activity Relationship (SAR) Insights

While experimental data on this compound is needed, we can hypothesize on the structure-activity relationships based on general principles of medicinal chemistry.

  • Phenolic Hydroxyl: This group is likely crucial for activity, particularly in antioxidant and enzyme-inhibiting roles, due to its hydrogen-bonding capabilities. Derivatization of this group, for example, through etherification or esterification, could serve as a prodrug strategy or modulate activity.

  • Chloro Group: The position and presence of the chlorine atom can significantly impact the electronic properties and lipophilicity of the molecule. This, in turn, can affect membrane permeability, metabolic stability, and binding affinity to target proteins.[19]

  • Ethoxy Group: The ethoxy group can influence the compound's solubility and steric profile. Modifications to the length of the alkyl chain could be explored to optimize pharmacokinetic properties.

E. Pharmacokinetic and Toxicological Considerations

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical in drug discovery.

Pharmacokinetics: The presence of the chloro and ethoxy groups suggests that this compound will have moderate lipophilicity, which may facilitate oral absorption. Metabolism is likely to occur at the phenolic hydroxyl (glucuronidation or sulfation) and potentially through oxidative de-ethylation.

Toxicology: Chlorophenols, as a class, can exhibit toxicity, and it is essential to evaluate the potential risks associated with this compound.[20][21][22] In vitro cytotoxicity assays, such as the MTT assay, should be conducted on relevant cell lines to assess its potential for cellular toxicity.[23] Studies in animal models would be necessary to determine its in vivo toxicity profile.[21]

F. Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the analysis of its structural components and data from related compounds, it holds potential as a starting point for the development of novel antimicrobial, enzyme-inhibiting, and antioxidant agents. The proposed experimental workflows provide a roadmap for the initial biological evaluation of this compound. Future research should focus on its synthesis and purification, followed by a comprehensive in vitro screening campaign to validate these hypotheses. Promising results would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and a thorough assessment of its pharmacokinetic and toxicological properties.

G. References

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  • ResearchGate. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Chlorophenols. [Link]

  • ResearchGate. Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

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A Prospective Analysis of 3-Chloro-4-ethoxy-phenol as a Novel Antimicrobial and Antifungal Agent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. This technical guide provides an in-depth, prospective analysis of 3-Chloro-4-ethoxy-phenol, a halogenated phenolic ether, as a candidate for antimicrobial and antifungal drug development. While direct empirical data on this specific molecule is nascent, this document synthesizes established knowledge of related chlorophenolic and ethoxyphenolic compounds to build a robust scientific framework for its investigation. We will explore its chemical rationale, propose putative mechanisms of action against bacterial and fungal pathogens, and provide detailed, field-proven experimental protocols for its synthesis and comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering next-generation anti-infective agents.

Introduction: The Chemical and Therapeutic Potential of this compound

Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1] The introduction of a halogen, such as chlorine, to the phenolic ring can significantly enhance this activity.[1][2] The presence of an ethoxy group may modulate the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes. This compound, therefore, represents a compelling, yet under-explored, molecular scaffold for antimicrobial discovery. Its structural features suggest a potential for dual action, combining the membrane-disrupting and protein-denaturing properties of chlorophenols with the altered bioavailability conferred by the ether linkage.[1][3][4] This guide will lay the groundwork for a systematic investigation into this promising compound.

Proposed Mechanisms of Antimicrobial and Antifungal Action

Based on the known bioactivities of its constituent chemical moieties, we can hypothesize several mechanisms by which this compound may exert its antimicrobial and antifungal effects.

Antimicrobial Mechanism of Action

The primary antimicrobial action of phenolic compounds involves the disruption of the bacterial cell membrane.[4][5] The hydroxyl group is crucial for this activity, interacting with the phospholipid bilayer and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[4] The chlorine atom on the aromatic ring is expected to enhance this effect by increasing the compound's acidity and lipophilicity, thereby facilitating its partitioning into the bacterial membrane.

Furthermore, phenolic compounds are known to denature and coagulate proteins.[1] this compound could potentially inhibit critical bacterial enzymes and disrupt cellular processes by binding to and altering the conformation of key proteins.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, Proteins) Compound This compound Membrane_Disruption Membrane Disruption (Increased Permeability) Compound->Membrane_Disruption Interaction with phospholipid bilayer Protein_Denaturation Protein Denaturation (Enzyme Inactivation) Compound->Protein_Denaturation Binding to active sites Cell_Death Cell Death Membrane_Disruption->Cell_Death Leakage of contents Protein_Denaturation->Cell_Death Metabolic collapse

Caption: Proposed antimicrobial mechanism of this compound.

Antifungal Mechanism of Action

The antifungal activity of this compound is likely to target the fungal cell membrane, which is rich in ergosterol.[6] Similar to its action on bacteria, the compound may intercalate into the membrane, disrupting its integrity and leading to cell lysis. Additionally, some chlorinated compounds have been shown to inhibit DNA synthesis in fungi by targeting enzymes like thymidylate synthase.[6] Another potential mechanism is the generation of reactive oxygen species (ROS) that can damage mitochondria and other cellular components.[7]

Antifungal_Mechanism cluster_0 Fungal Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA Synthesis) Mitochondria Mitochondria Cell_Death Fungal Cell Death Mitochondria->Cell_Death Compound This compound Membrane_Binding Binding to Ergosterol (Membrane Disruption) Compound->Membrane_Binding DNA_Inhibition Inhibition of DNA Synthesis Compound->DNA_Inhibition ROS_Production ROS Production Compound->ROS_Production Membrane_Binding->Cell_Death DNA_Inhibition->Cell_Death ROS_Production->Mitochondria Damage

Caption: Proposed antifungal mechanisms of this compound.

Experimental Protocols for Synthesis and Evaluation

A rigorous and systematic experimental approach is essential to validate the therapeutic potential of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted phenols. One such approach involves the chlorination of 4-ethoxyphenol.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-ethoxyphenol in a suitable inert solvent such as dichloromethane.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dissolved in the same solvent, through the dropping funnel with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing

To determine the antimicrobial efficacy of this compound, a series of standardized assays should be performed against a panel of clinically relevant bacterial and fungal strains.

This qualitative assay provides a preliminary assessment of antimicrobial activity.[8][9][10][11]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.[8]

  • Plating: Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.[12]

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[8]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Step-by-Step Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[15]

  • Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate under appropriate conditions.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16][17]

Step-by-Step Protocol:

  • Subculturing: Following the MIC assay, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium.

  • Incubation: Incubate the plates to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

Antimicrobial_Testing_Workflow Start Synthesized This compound Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Start->Disk_Diffusion MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Disk_Diffusion->MIC_Assay Active Compounds MBC_MFC_Assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Inhibitory Wells Data_Analysis Data Analysis and Activity Profile MBC_MFC_Assay->Data_Analysis

Caption: Experimental workflow for antimicrobial/antifungal evaluation.

Data Presentation and Interpretation

All quantitative data from the antimicrobial and antifungal assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrainDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921318816
Escherichia coliATCC 25922151632
Pseudomonas aeruginosaATCC 27853123264
Candida albicansATCC 900282048
Aspergillus fumigatusATCC 20430516816

Safety and Toxicological Considerations

Chlorophenols as a class are known to have toxicological profiles that require careful handling.[2] Preliminary in vitro cytotoxicity assays using relevant human cell lines should be conducted to assess the therapeutic index of this compound. Further in vivo toxicological studies will be necessary if the compound shows promising antimicrobial activity and low cytotoxicity.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of a new class of antimicrobial and antifungal agents. The structural combination of a chlorinated phenol and an ethoxy group provides a strong rationale for its potential efficacy. The experimental framework detailed in this guide offers a clear and robust pathway for the synthesis, in vitro evaluation, and preliminary safety assessment of this compound. Successful validation of its antimicrobial properties would warrant further investigation into its mechanism of action, in vivo efficacy, and potential for clinical development.

References

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An In-depth Technical Guide to 3-Chloro-4-ethoxy-phenol: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 3-Chloro-4-ethoxy-phenol. As a substituted phenol, this compound offers a unique combination of reactive sites, making it a valuable building block for a range of complex organic molecules.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with a chlorine atom, an ethoxy group, and a hydroxyl group.[1] Its chemical structure, with the formula C₈H₉ClO₂, provides a strategic platform for synthetic chemists.[1] The interplay between the electron-donating ethoxy group and the electron-withdrawing chlorine atom, along with the reactive phenolic hydroxyl, allows for a variety of chemical transformations. This makes it a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The presence of both a halogen and an ether linkage on the phenolic backbone opens up numerous possibilities for cross-coupling reactions, nucleophilic substitutions, and derivatization of the hydroxyl group.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1216134-31-4[1][3][4]
Molecular Formula C₈H₉ClO₂[1][3][4]
Molecular Weight 172.61 g/mol [1][4]
Purity Typically ≥95%[3]
Storage Temperature 2-8°C[3]
Safety and Handling

As with all chlorophenolic compounds, appropriate safety measures are crucial.[5][6]

  • Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][7]

  • Precautionary Statements: Recommended precautions include avoiding breathing dust/fumes (P261) and using protective gloves and eye protection.[3][7] In case of contact with eyes, rinse cautiously with water for several minutes (P305, P351, P338).[3]

  • General Handling: Work should be conducted in a well-ventilated fume hood.[8][9] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn. Store the compound in a tightly sealed container in a cool, dry place.[8][10]

Synthesis of this compound

The most common and logical synthetic route to this compound involves the selective chlorination of a 4-ethoxyphenol precursor. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups on the precursor, 4-ethoxyphenol, are both ortho-, para-directing and activating groups. The para position is already occupied by the ethoxy group, directing the incoming electrophile (Cl⁺) to the ortho positions relative to the hydroxyl and ethoxy groups. The chlorination occurs at the position meta to the ethoxy group (and ortho to the hydroxyl group), which is sterically less hindered and electronically favorable.

Synthetic Workflow Diagram

G Start Start: 4-Ethoxyphenol (CAS: 622-62-8) Solvent Dissolve in a suitable solvent (e.g., Dichloromethane) Start->Solvent Cooling Cool reaction mixture to 0°C Solvent->Cooling Chlorination Add chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂) dropwise Cooling->Chlorination Electrophilic Aromatic Substitution Reaction Stir at 0°C to room temperature (Monitor by TLC) Chlorination->Reaction Workup Quench with water, separate organic layer Reaction->Workup Purification Purify by column chromatography or recrystallization Workup->Purification Product Product: this compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the chlorination of phenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyphenol (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Addition of Chlorinating Agent: Add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq.), dissolved in the same solvent to the dropping funnel. Add the chlorinating agent dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate due to its multiple reactive sites. Its utility is primarily in building more complex molecular architectures for pharmaceuticals and agrochemicals.[1]

Key Reactions and Transformations
  • O-Alkylation/Acylation: The phenolic hydroxyl group can be readily deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for Williamson ether synthesis to form diaryl ethers or reaction with acyl chlorides to produce esters.[1]

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, although the existing substituents will direct the position of the incoming electrophile.

  • Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, significantly increasing molecular complexity.

G cluster_reactions Synthetic Transformations Intermediate This compound Ether Diaryl Ethers Intermediate->Ether Williamson Ether Synthesis (e.g., + Aryl Halide, Base) Ester Aryl Esters Intermediate->Ester Acylation (e.g., + Acyl Chloride) Coupling Biaryl Compounds Intermediate->Coupling Suzuki Coupling (e.g., + Boronic Acid, Pd catalyst)

Caption: Key synthetic transformations of this compound.

Case Study: Intermediate for Bioactive Molecules

Substituted diphenyl ethers and amides are common structural motifs in many bioactive compounds. For instance, the anthelmintic drug Rafoxanide is a complex salicylanilide, and its synthesis involves the coupling of an amino-diphenyl ether with a salicylic acid derivative.[11] The synthesis of the necessary amino-diphenyl ether intermediate often starts from substituted phenols.[11]

This compound can serve as a key precursor for analogous structures. For example, it can be coupled with a substituted nitrobenzene derivative via a nucleophilic aromatic substitution (SₙAr) reaction to form a nitro-diaryl ether. Subsequent reduction of the nitro group would yield an amino-diaryl ether, a crucial building block for amides with potential biological activity. This highlights its role in accessing complex scaffolds relevant to drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature—a reactive hydroxyl group, a site for cross-coupling, and an activated aromatic ring—provides chemists with multiple avenues for molecular elaboration. With a well-understood reactivity profile and straightforward synthesis, it is poised to remain a relevant building block in the development of novel pharmaceuticals and agrochemicals. Further research could explore its application in the synthesis of novel polymers or as a fragment in fragment-based drug design.

References

  • Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
  • MySkinRecipes. (n.d.). 3-Ethoxyphenol. [Link]

  • RSC Publishing. (2021, May 14). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • 001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • AOBChem. (n.d.). This compound. [Link]

  • SAFETY DATA SHEET. (n.d.). 4-Ethoxyphenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. [Link]

  • Metascience. (n.d.). Safety Data Sheet 4-Ethoxyphenol. [Link]

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An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethoxy-phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-ethoxy-phenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive published quantitative data for this specific compound, this guide employs a predictive approach grounded in fundamental principles of chemical solubility and data from structurally analogous compounds. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its dissolution in various organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound in their work.

Introduction: The Significance of this compound Solubility

This compound, with the chemical formula C₈H₉ClO₂, is an organic compound of increasing interest due to its potential applications in the synthesis of novel therapeutic agents and agricultural chemicals. Its molecular structure, featuring a chlorinated and ethoxylated phenol ring, suggests potential antimicrobial and antioxidant properties.[1] The solubility of this compound in organic solvents is a critical parameter that influences its reaction kinetics, purification, formulation, and ultimately, its bioavailability in potential pharmaceutical applications. A thorough understanding of its solubility profile is therefore paramount for its effective utilization in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
CAS Number 1216134-31-4[1][2]
Molecular Formula C₈H₉ClO₂[1][2]
Molecular Weight 172.61 g/mol [1][2]
Appearance Not explicitly stated, likely a solid at room temperature based on related phenols.N/A
Predicted Polarity Moderately polarInferred from structure

The molecule possesses both polar and non-polar characteristics. The phenolic hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the ether oxygen of the ethoxy group can act as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar solvents. Conversely, the aromatic ring and the chlorine atom contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility based on the following interactions:

  • Hydrogen Bonding: The phenolic hydroxyl group is the most significant contributor to hydrogen bonding. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, ethers, ketones) are expected to be good solvents for this compound.

  • Dipole-Dipole Interactions: The carbon-chlorine and carbon-oxygen bonds in the molecule create permanent dipoles. Polar aprotic solvents, such as acetone and ethyl acetate, will interact favorably with these dipoles.

  • Van der Waals Forces: The non-polar aromatic ring and the ethyl group will interact via London dispersion forces, which are present in all molecules. Non-polar solvents like hexane will primarily interact through these forces.

Based on these principles and qualitative data from structurally similar compounds such as 4-chlorophenol and 2-ethoxyphenol, which are readily soluble in organic solvents like alcohols and ethers, we can predict a similar trend for this compound.[4][5][6]

Predictive Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the phenolic hydroxyl group.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)High to ModerateFavorable dipole-dipole interactions and hydrogen bond acceptance.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateGood hydrogen bond acceptors, but lower polarity than ketones.
Halogenated Dichloromethane, ChloroformModerate to LowCan engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities.
Aromatic Toluene, BenzeneLowPrimarily van der Waals interactions; lack of strong polar interactions.
Non-polar Aliphatic Hexane, CyclohexaneVery LowMismatch in polarity; weak intermolecular forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7][8]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample if necessary sample2->sample3 analyze Analyze concentration (UV-Vis or HPLC) sample3->analyze

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Pipette a known volume of each organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.[7]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve using the analytical instrument of choice (e.g., by measuring the absorbance at a specific wavelength for UV-Vis).

    • Dilute the filtered saturated solution samples as necessary to fall within the linear range of the calibration curve.

    • Measure the concentration of the diluted samples.

    • Calculate the original concentration of the saturated solution, accounting for any dilutions. This value represents the solubility of this compound in that solvent at the specified temperature.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a robust predictive framework can be established based on its physicochemical properties and the behavior of structurally related compounds. This guide provides a theoretical foundation for understanding its solubility in a range of organic solvents, from polar protic to non-polar aliphatic. For definitive quantitative data, the detailed experimental protocol for the shake-flask method provided herein offers a reliable and reproducible approach. The insights and methodologies presented in this guide will aid researchers in the effective handling and application of this compound in their synthetic and formulation endeavors.

References

  • Solubility of Things. (n.d.). 4-Chlorophenol. Retrieved January 18, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). A review of chlorinated phenols. PubMed. Retrieved January 18, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 18, 2026, from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. Retrieved January 18, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of 3-Chloro-4-ethoxy-phenol is presented below, with atoms numbered for clarity in the subsequent spectral interpretations.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (Phenolic OH)5.0 - 6.0Singlet (broad)-1H
H-2~7.05Doublet~2.51H
H-6~6.90Doublet of doublets~8.5, 2.51H
H-5~6.80Doublet~8.51H
-OCH₂- (C7)~4.05Quartet~7.02H
-CH₃ (C8)~1.40Triplet~7.03H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-5, H-6): The aromatic region is expected to display an AMX spin system.

    • H-2: This proton is ortho to the hydroxyl group and meta to the ethoxy group. It is expected to appear as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to both the chloro and ethoxy groups. It will be split into a doublet of doublets by H-5 (ortho coupling, larger J) and H-2 (meta coupling, smaller J).

    • H-5: This proton is ortho to the ethoxy group and meta to the hydroxyl and chloro groups. It is predicted to be a doublet due to ortho coupling with H-6.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet due to coupling with the three methyl protons.

    • The methyl protons (-CH₃) are further from the electronegative oxygen and appear as a triplet due to coupling with the two methylene protons.

  • Phenolic Proton (-OH): The chemical shift of the phenolic proton can vary depending on the solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phasing, and baseline correction.

    • Integrate the peaks and determine the coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, eight distinct signals are expected.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1~148
C-4~147
C-3~125
C-2~118
C-6~117
C-5~116
-OCH₂- (C7)~64
-CH₃ (C8)~15
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C1-C6):

    • C-1 and C-4: The carbons directly attached to oxygen atoms (C-1 and C-4) are the most deshielded due to the high electronegativity of oxygen, appearing at the downfield end of the aromatic region.[3]

    • C-3: The carbon bearing the chlorine atom (C-3) will also be deshielded.

    • C-2, C-5, and C-6: These carbons will appear at higher field in the aromatic region. The specific shifts are influenced by the combined electronic effects of the substituents.

  • Ethoxy Group Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂-) is directly bonded to oxygen and will be significantly deshielded.

    • The methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing at the upfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.[2]

  • Instrument Setup:

    • Follow the same initial setup steps as for ¹H NMR (locking, shimming).

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbons.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Predicted IR Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3550 - 3200Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium to strong (multiple bands)
C-O stretch (aryl ether)1270 - 1200Strong
C-O stretch (phenol)~1220Strong
C-Cl stretch800 - 600Medium to strong
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A prominent broad band in the 3550-3200 cm⁻¹ region is characteristic of the hydroxyl group of a phenol, with the broadening due to hydrogen bonding.[4]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹.[4]

  • C=C Aromatic Stretches: Several bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretches: A strong absorption for the aryl ether C-O bond is expected between 1270-1200 cm⁻¹.[5] The phenolic C-O stretch will also appear in this region.

  • C-Cl Stretch: The presence of the chlorine atom will give rise to a medium to strong absorption in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Liquid Sample (if applicable): A thin film of the neat liquid can be placed between two salt plates (e.g., KBr or NaCl).

    • Solid Sample: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[6]

  • Instrument Setup:

    • Place the sample holder in the spectrometer.

    • Run a background spectrum of the empty sample holder (or the pure solvent/KBr).[7]

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data
m/zPredicted FragmentNotes
174/172[M]⁺Molecular ion peak. The 3:1 ratio of the M and M+2 peaks is characteristic of a compound containing one chlorine atom.
144/142[M - C₂H₄]⁺Loss of ethene from the ethoxy group.
137[M - Cl]⁺Loss of a chlorine radical.
109[M - Cl - C₂H₄]⁺Subsequent loss of ethene after loss of chlorine.
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 172, with a smaller peak at m/z 174 (the M+2 peak) in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a monochlorinated compound.

  • Fragmentation Pathways: Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[8][9] Common fragmentation pathways include:

    • Loss of Ethene: A common fragmentation for ethyl ethers is the loss of a neutral ethene molecule (C₂H₄), leading to a fragment ion at m/z 144/142.

    • Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 137.

    • Further Fragmentation: The fragment at m/z 137 could further lose ethene to give a fragment at m/z 109.

Fragmentation_of_this compound M [M]⁺˙ m/z 172/174 F1 [M - C₂H₄]⁺˙ m/z 144/142 M->F1 - C₂H₄ F2 [M - Cl]⁺ m/z 137 M->F2 - Cl F3 [M - Cl - C₂H₄]⁺ m/z 109 F2->F3 - C₂H₄

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The predicted data, based on established spectroscopic principles, offer a valuable reference for the identification and characterization of this compound. The included experimental protocols provide a standardized approach for acquiring high-quality spectral data. This comprehensive analysis serves as a foundational resource for researchers in organic synthesis, drug discovery, and materials science.

References

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1435-1443. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. [Link]

  • Whitman College. GCMS Section 6.13. [Link]

  • Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • University of California, Irvine Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

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Part 1: The Mechanistic Framework of Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Regioselective Chlorination of 4-Ethoxyphenol: Mechanisms, Methodologies, and Analytical Considerations

This guide provides an in-depth exploration of the regioselective chlorination of 4-ethoxyphenol, a critical transformation for synthesizing valuable intermediates in the pharmaceutical and agrochemical industries.[1][2][3] We will move beyond simple procedural descriptions to dissect the underlying electronic and steric principles that govern reaction outcomes. The focus is on providing researchers and drug development professionals with the causal understanding required to select and optimize chlorination strategies, ensuring both high yield and precise regiochemical control.

The chlorination of 4-ethoxyphenol is a classic example of electrophilic aromatic substitution (SEAr). The reaction proceeds via a two-step mechanism: initial attack by the electron-rich aromatic ring on an electrophilic chlorine species (Cl⁺), followed by deprotonation to restore aromaticity.[4][5]

The core challenge in this synthesis is controlling where the chlorine atom is introduced. The 4-ethoxyphenol ring possesses two powerful activating, ortho-, para-directing groups: the hydroxyl (-OH) and the ethoxy (-OC₂H₅).[6][7] Since they are para to each other, they compete to direct the incoming electrophile to their respective ortho positions.

Sources

An In-depth Technical Guide to the Degradation Pathways of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-ethoxy-phenol is a halogenated aromatic ether, a class of compounds whose presence in the environment is of increasing concern due to potential persistence and toxicity. Understanding the mechanisms by which such molecules are degraded is paramount for developing effective bioremediation and water treatment strategies. This technical guide provides a comprehensive examination of the putative degradation pathways of this compound, synthesizing current knowledge from analogous chlorophenolic and alkoxy-aromatic compounds. We will explore plausible microbial and chemical degradation routes, detailing the key enzymatic and radical-driven reactions. Furthermore, this guide serves as a practical handbook for researchers, offering detailed, field-proven protocols for the isolation of degrading microorganisms, analytical metabolite profiling, and key enzyme assays required to elucidate and validate these pathways.

Introduction: The Scientific Imperative

Halogenated aromatic compounds are widely distributed environmental contaminants, often originating from industrial effluents, agricultural chemicals, and as byproducts of disinfection processes. The subject of this guide, this compound, possesses structural features—a chlorinated phenol ring and an ether linkage—that confer chemical stability and potential recalcitrance to natural degradation. The chloro-substituent increases the molecule's electrophilicity and toxicity, while the aryl ether bond is known for its chemical resilience. Therefore, elucidating its environmental fate is not merely an academic exercise but a critical step in environmental risk assessment and the development of robust remediation technologies.

This document moves beyond a simple literature review. It is designed as a foundational guide for drug development professionals, environmental scientists, and microbiologists. By leveraging established principles of microbial catabolism and advanced chemical oxidation, we will construct a scientifically rigorous hypothesis for the degradation of this specific molecule. The core of this guide lies in its detailed experimental protocols, designed to empower researchers to test these hypotheses and uncover the precise degradation mechanisms in their own laboratories.

Proposed Microbial Degradation Pathway

While specific studies on this compound are not prevalent, a robust degradation pathway can be postulated by examining the microbial metabolism of its constituent moieties: the chlorophenol core and the aryl ether linkage. Bacteria have evolved sophisticated enzymatic machinery to mineralize a vast array of xenobiotics.[1][2] The initial attack on the this compound molecule is the most critical step, dictating the subsequent metabolic route. Two primary initial pathways are plausible.

Pathway A: Initial O-Deethoxylation

The cleavage of the ether bond represents a key initial strategy. This O-dealkylation is a well-documented microbial process.[3] Enzymes such as cytochrome P450 monooxygenases can hydroxylate the ethyl group, leading to an unstable hemiacetal that spontaneously cleaves to release acetaldehyde and form 3-chlorohydroquinone.[4][5]

  • Step 1: O-Deethoxylation. A monooxygenase enzyme attacks the ethoxy group, yielding 3-chlorohydroquinone and acetaldehyde. The acetaldehyde can be readily assimilated into central metabolism.

  • Step 2: Hydroxylation. The resultant 3-chlorohydroquinone is then hydroxylated by a hydroquinone hydroxylase to form 1,2,4-trihydroxybenzene (hydroxyquinol) , releasing the chloride ion.

  • Step 3: Ring Cleavage. The aromatic ring of hydroxyquinol is now susceptible to cleavage by a ring-cleavage dioxygenase, typically a hydroxyquinol 1,2-dioxygenase, which opens the ring between the two hydroxyl groups to form maleylacetic acid.[6]

  • Step 4: Central Metabolism. Maleylacetic acid is subsequently reduced to β-ketoadipate, which enters the Krebs cycle.

Pathway B: Initial Ring Hydroxylation

Alternatively, bacteria may first attack the aromatic ring, a common strategy for chlorinated phenols.[2]

  • Step 1: Aromatic Hydroxylation. A monooxygenase hydroxylates the ring, likely at the C2 position, to form 3-chloro-4-ethoxy-catechol .

  • Step 2: Ring Cleavage. This chlorocatechol intermediate is a substrate for catechol dioxygenases. Catechol 1,2-dioxygenases (ortho-cleavage) would cleave the bond between the hydroxylated carbons to form a chlorinated muconic acid derivative.[2][7] This pathway often involves subsequent enzymatic dechlorination.[7]

  • Step 3: Dehalogenation and Further Processing. The chlorinated aliphatic acid is then dechlorinated and processed through established pathways (e.g., the β-ketoadipate pathway) to enter central metabolism.

The following diagram illustrates these two plausible initial routes for microbial degradation.

Microbial_Degradation_Pathway cluster_main This compound Degradation cluster_A Pathway A: O-Deethoxylation First cluster_B Pathway B: Hydroxylation First Parent This compound A1 3-Chlorohydroquinone + Acetaldehyde Parent->A1 Monooxygenase (O-Deethoxylation) B1 3-Chloro-4-ethoxy-catechol Parent->B1 Monooxygenase (Hydroxylation) A2 Hydroxyquinol A1->A2 Hydroxylase (Dechlorination) A3 Maleylacetic Acid A2->A3 Ring-Cleavage Dioxygenase Krebs Krebs Cycle Intermediates A3->Krebs B2 Chloro-muconic Acid Derivative B1->B2 Ring-Cleavage Dioxygenase (ortho) B2->Krebs Dechlorination & Further Metabolism

Caption: Plausible microbial degradation routes for this compound.

Chemical Degradation via Advanced Oxidation Processes (AOPs)

For contaminants resistant to microbial breakdown, or as a complementary treatment step, Advanced Oxidation Processes (AOPs) offer a powerful chemical degradation route.[8] AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).[9] These radicals are non-selective and can rapidly oxidize a wide range of organic compounds, often leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

The degradation of this compound by AOPs would proceed via the following general mechanism:

  • Generation of Hydroxyl Radicals: •OH radicals are typically produced by processes like UV/H₂O₂ photolysis, ozonation, or Fenton's reagent (Fe²⁺/H₂O₂).

  • Initial Attack: The hydroxyl radical, being a powerful electrophile, will attack the electron-rich aromatic ring of this compound. This can occur via hydrogen abstraction from the hydroxyl group or, more commonly, addition to the aromatic ring.

  • Intermediate Formation: This initial attack leads to the formation of hydroxylated and dehalogenated intermediates, such as ethoxy-hydroquinones, chlorocatechols, and other phenolic derivatives.

  • Ring Opening: Subsequent attacks by •OH radicals on these intermediates lead to the opening of the aromatic ring, forming short-chain carboxylic acids (e.g., maleic, oxalic, formic acid).

  • Mineralization: These aliphatic acids are further oxidized by •OH radicals until they are completely converted to carbon dioxide, water, and chloride ions.

AOP_Degradation_Pathway cluster_main AOP Degradation of this compound Parent This compound Intermediates Hydroxylated & Dehalogenated Intermediates Parent->Intermediates Radical •OH (Hydroxyl Radical) Radical->Parent Attack on Aromatic Ring Radical->Intermediates Further Oxidation Acids Short-Chain Carboxylic Acids (e.g., Maleic, Oxalic) Radical->Acids Oxidation Intermediates->Acids Ring Opening EndProducts CO₂ + H₂O + Cl⁻ (Mineralization) Acids->EndProducts

Caption: Generalized pathway for AOP-mediated degradation.

Experimental Guide for Pathway Elucidation

Validating the proposed degradation pathways requires a systematic experimental approach. The following protocols provide a comprehensive framework for isolating and characterizing degrading microbes and identifying metabolic intermediates.

Experimental Workflow Overview

The overall process involves isolating potential degrading microorganisms from a contaminated environment, confirming their degradation ability in liquid culture, identifying the metabolic byproducts, and assaying for key enzymes.

Experimental_Workflow cluster_workflow Experimental Workflow for Pathway Elucidation Start Collect Soil/Water Sample from Contaminated Site Enrichment Enrichment Culture (Mineral Medium + Target Compound) Start->Enrichment Isolation Isolation of Pure Cultures on Agar Plates Enrichment->Isolation DegradationAssay Liquid Culture Degradation Assay Isolation->DegradationAssay Analysis Metabolite Analysis (HPLC, GC-MS) DegradationAssay->Analysis EnzymeAssay Enzyme Assays (Cell-Free Extract) DegradationAssay->EnzymeAssay Pathway Pathway Confirmation Analysis->Pathway EnzymeAssay->Pathway

Caption: A systematic workflow for studying microbial degradation.

Protocol: Isolation of Degrading Bacteria

Objective: To isolate pure bacterial cultures capable of using this compound as a sole source of carbon and energy.[10][11]

Principle: The enrichment culture technique selects for microorganisms from a complex environmental sample that can thrive under specific conditions, in this case, the presence of the xenobiotic as the only available carbon source.

Materials:

  • Environmental sample (e.g., soil or water from an industrially impacted site).

  • Mineral Salts Medium (MSM), pH 7.0.

  • This compound (stock solution in a water-miscible solvent, e.g., ethanol).

  • Sterile flasks, petri dishes, and standard microbiology lab equipment.

Methodology:

  • Enrichment: a. Add 1 g of soil or 1 mL of water to 100 mL of sterile MSM in a 250 mL flask. b. Add this compound to a final concentration of 10-20 mg/L. This initial concentration should be low to avoid toxicity. c. Incubate at 25-30°C on a rotary shaker (150 rpm) for 1-2 weeks.

  • Sub-culturing: a. Transfer 5 mL of the enriched culture to 95 mL of fresh MSM containing the target compound. b. Repeat this transfer 3-4 times every 1-2 weeks, potentially increasing the concentration of the xenobiotic gradually to select for more robust degraders.

  • Isolation: a. After the final enrichment step, prepare serial dilutions of the culture in sterile saline. b. Plate the dilutions onto MSM agar plates containing this compound (20-50 mg/L) as the sole carbon source. c. Incubate the plates at 25-30°C for up to 2 weeks. d. Select morphologically distinct colonies that appear on the plates.

  • Purification and Verification: a. Streak the selected colonies onto fresh MSM agar plates to ensure purity. b. Inoculate pure isolates into liquid MSM with the target compound to verify their degradative capability by monitoring substrate disappearance via HPLC.

Protocol: Metabolite Identification by GC-MS

Objective: To identify volatile or semi-volatile intermediates produced during the degradation of this compound.[12][13]

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying organic compounds. For polar compounds like phenols and their hydroxylated metabolites, a derivatization step is crucial to increase their volatility and thermal stability, leading to better chromatographic separation and sensitivity.[14]

Materials:

  • Culture supernatant from degradation experiments.

  • Ethyl acetate or Dichloromethane (HPLC grade).

  • Anhydrous sodium sulfate.

  • Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Acetic Anhydride.

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms).

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): a. Centrifuge a 50 mL aliquot of the culture to remove bacterial cells. b. Acidify the supernatant to pH 2-3 with HCl. c. Extract the supernatant three times with an equal volume of ethyl acetate. d. Pool the organic extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization (Silylation with BSTFA): a. Transfer 100 µL of the concentrated extract to a GC vial. b. Add 100 µL of BSTFA. c. Cap the vial tightly and heat at 60-70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Analysis: a. Injection: 1 µL, splitless mode. b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms). c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Program: Initial temp 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. e. MS Conditions: Electron Ionization (EI) at 70 eV, scan range m/z 40-550.

  • Data Analysis: a. Identify peaks corresponding to the parent compound and potential metabolites. b. Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST) and with authentic standards if available.

Protocol: Analysis of Intermediates by HPLC

Objective: To separate, detect, and quantify this compound and its non-volatile, polar degradation intermediates.[15][16][17]

Principle: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is ideal for analyzing polar aromatic compounds in aqueous samples. Reversed-phase chromatography separates compounds based on their hydrophobicity.

Materials:

  • Culture supernatant (filtered through a 0.22 µm filter).

  • HPLC system with a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Methodology:

  • Sample Preparation: a. Centrifuge the culture sample to pellet cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions: a. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase Gradient: A typical gradient could be:

    • 0-5 min: 95% A, 5% B
    • 5-25 min: Gradient to 5% A, 95% B
    • 25-30 min: Hold at 5% A, 95% B
    • 30-35 min: Return to 95% A, 5% B (re-equilibration) c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: DAD scanning from 210-400 nm. Monitor specific wavelengths (e.g., 280 nm) for quantification.
  • Data Analysis: a. Quantify the disappearance of the parent compound over time against a standard curve. b. Identify potential metabolite peaks by their retention times and UV-Vis spectra. Compare with authentic standards where possible. For unknown peaks, LC-MS would be required for structural elucidation.

Protocol: Catechol 1,2-Dioxygenase (Ortho-Cleavage) Assay

Objective: To detect the activity of a key ring-cleavage enzyme in cell-free extracts of the degrading bacterium.[18][19]

Principle: Catechol 1,2-dioxygenase catalyzes the conversion of catechol to cis,cis-muconic acid, which has a distinct UV absorbance maximum at 260 nm. The rate of formation of this product is a direct measure of enzyme activity.

Materials:

  • Bacterial cell pellet from a culture grown on the target compound.

  • Tris-HCl buffer (50 mM, pH 7.5-8.0).

  • Catechol solution (10 mM in buffer).

  • Spectrophotometer capable of reading at 260 nm.

  • Sonication or cell disruption equipment.

Methodology:

  • Preparation of Cell-Free Extract: a. Harvest cells from a 100 mL culture by centrifugation (e.g., 8,000 x g for 10 min at 4°C). b. Wash the cell pellet twice with cold Tris-HCl buffer. c. Resuspend the pellet in 5 mL of the same buffer. d. Disrupt the cells by sonication on ice. e. Centrifuge the sonicate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract.

  • Enzyme Assay: a. In a quartz cuvette, mix 950 µL of Tris-HCl buffer and 50 µL of the cell-free extract. b. Start the reaction by adding 10 µL of the 10 mM catechol solution (final concentration 0.1 mM). c. Immediately monitor the increase in absorbance at 260 nm for 3-5 minutes.

  • Calculation of Activity: a. Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min). b. Use the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹) to calculate the specific activity (Units/mg protein). One unit (U) is defined as the amount of enzyme that forms 1 µmol of product per minute.

Data Presentation and Interpretation

To effectively communicate the findings of degradation studies, quantitative data should be summarized in a clear and concise format.

Table 1: Degradation Efficiency of Isolate XYZ-1

Time (hours)This compound (mg/L)% DegradationTotal Organic Carbon (TOC) (mg/L)% Mineralization
050.0030.50
1235.229.628.17.9
2418.563.022.426.6
482.195.815.349.8
72< 0.1> 99.89.867.9

Interpretation: The data in Table 1 would indicate that isolate XYZ-1 is highly efficient at degrading the parent compound. The corresponding decrease in Total Organic Carbon (TOC) confirms that the degradation is not just a transformation into other organic intermediates but leads to significant mineralization, a crucial indicator of a complete degradation pathway.

Table 2: Metabolites Identified by GC-MS during Degradation

Retention Time (min)Proposed MetaboliteKey Mass Fragments (m/z)Pathway Implication
12.53-Chlorohydroquinone (TMS derivative)290, 275, 185Pathway A (O-Deethoxylation)
14.8Hydroxyquinol (TMS derivative)344, 329, 239Pathway A (Downstream intermediate)
16.23-Chloro-4-ethoxy-catechol (TMS derivative)320, 305, 215Pathway B (Ring Hydroxylation)

Interpretation: The detection of 3-chlorohydroquinone would provide strong evidence for the O-deethoxylation pathway (Pathway A), while the presence of 3-chloro-4-ethoxy-catechol would support the initial ring hydroxylation route (Pathway B). The simultaneous or sequential appearance of these metabolites helps to map the temporal progression of the degradation pathway.

Conclusion

This guide has outlined the plausible microbial and chemical degradation pathways for this compound based on established scientific principles. The microbial route likely proceeds via initial O-deethoxylation or ring hydroxylation, followed by ring cleavage and entry into central metabolism. Chemical degradation via AOPs offers a robust alternative, relying on hydroxyl radical attack to achieve complete mineralization. The provided experimental protocols form a comprehensive toolkit for researchers to isolate novel degrading organisms, elucidate the specific metabolic steps, and quantify degradation efficacy. By integrating these microbiological and analytical techniques, the scientific community can effectively address the environmental challenges posed by this and other halogenated xenobiotics.

References

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Sources

Methodological & Application

Application Note: A Validated RP-HPLC-UV Method for the Quantification of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Chloro-4-ethoxy-phenol. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, followed by UV detection. Detailed protocols for sample preparation from both simple pharmaceutical formulations and complex biological matrices are provided. The method has been thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control, stability studies, and pharmacokinetic analysis in drug development.

Introduction

This compound (CAS: 1216134-31-4, Molecular Formula: C₈H₉ClO₂, Molecular Weight: 172.61 g/mol ) is an organic compound with potential applications in the pharmaceutical and agricultural industries, possibly as a synthetic intermediate or an active agent due to its antimicrobial properties.[1][2] As with any compound intended for these sectors, a reliable and validated analytical method for its quantification is paramount for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[3] This document provides a comprehensive, field-proven protocol for the determination of this compound, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower the user to understand, implement, and troubleshoot the method effectively.

Chromatographic Principle

The separation is based on reversed-phase chromatography, the most common mode used for phenolic compound analysis.[4]

  • Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica is used as the stationary phase. The hydrophobic C18 chains provide a surface for the analyte to partition onto.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used.

  • Mechanism: this compound, being a moderately non-polar molecule, will have an affinity for the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, causing the analyte to elute from the column.

  • pH Control: The mobile phase is acidified with formic acid. This is a critical step to suppress the ionization of the phenolic hydroxyl group (pKa ~10). In its neutral, protonated form, the analyte is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in better retention, improved peak shape, and enhanced reproducibility.[5]

Materials and Instrumentation

Item Specification
Instrumentation HPLC system with Gradient Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Reference Standard This compound (Purity ≥98%)
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC/Milli-Q Grade)
Reagents Formic Acid (≥98%), Dimethyldichlorosilane (for glassware silanization, if required)
Labware Volumetric flasks (Class A), Pipettes (Calibrated), Syringe filters (0.22 µm, PTFE or Nylon), Autosampler vials
SPE Cartridges C18 Solid Phase Extraction Cartridges (for biological samples)

Detailed Protocols

Preparation of Solutions and Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the Stock Solution with the Diluent to achieve concentrations spanning the desired analytical range (e.g., 0.5 µg/mL to 100 µg/mL).

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 282 nm (Primary), PDA Scan 200-400 nm
Run Time 22 minutes

Scientist's Note on Detection Wavelength: Phenols typically exhibit maximum absorbance (λmax) around 275-280 nm.[6][7] The ethoxy and chloro substituents will cause a slight bathochromic (to longer wavelength) shift.[8] A preliminary scan of a standard solution using the PDA detector is required to determine the precise λmax, which was found to be 282 nm. The PDA also allows for peak purity analysis, a key component of demonstrating method specificity.

Experimental Workflow for Sample Preparation

The appropriate sample preparation is crucial for removing interferences and ensuring the longevity of the analytical column.[9][10] The following diagram and protocols outline the workflows for different sample matrices.

G cluster_0 Sample Preparation Workflow start Sample Received matrix_decision Select Matrix Type start->matrix_decision formulation Pharmaceutical Formulation (e.g., Cream, Solution) matrix_decision->formulation Simple biological Biological Matrix (e.g., Plasma, Urine) matrix_decision->biological Complex weigh_dissolve Accurately Weigh Sample & Dissolve in Diluent formulation->weigh_dissolve sonicate_vortex Sonicate / Vortex to Ensure Dissolution weigh_dissolve->sonicate_vortex filter Filter through 0.22 µm Syringe Filter sonicate_vortex->filter hplc_analysis Inject into HPLC filter->hplc_analysis precipitate Protein Precipitation (e.g., with Acetonitrile) biological->precipitate centrifuge Centrifuge & Collect Supernatant precipitate->centrifuge spe Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) centrifuge->spe evaporate Evaporate Eluate & Reconstitute in Diluent spe->evaporate filter_bio Filter through 0.22 µm Syringe Filter evaporate->filter_bio filter_bio->hplc_analysis

Caption: Decision workflow for sample preparation based on matrix complexity.

Protocol A: Simple Pharmaceutical Formulation (e.g., Topical Cream)

  • Weighing: Accurately weigh an amount of cream equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.

  • Dispersion: Add 20 mL of Diluent. Vortex vigorously for 2 minutes to disperse the cream.

  • Extraction: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the analyte.

  • Dilution: Transfer the contents to a 100 mL volumetric flask. Rinse the tube with Diluent and add the rinsing to the flask. Dilute to volume with Diluent. This yields a theoretical concentration of 10 µg/mL.

  • Clarification: Centrifuge an aliquot of the solution at 4000 RPM for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[11]

Protocol B: Biological Matrix (e.g., Human Plasma)

  • Precipitation: To 500 µL of plasma sample (or standard/QC), add 1.5 mL of ice-cold Acetonitrile. Vortex for 1 minute to precipitate proteins.[9]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • SPE Conditioning: While centrifuging, condition a C18 SPE cartridge with 3 mL of Methanol followed by 3 mL of HPLC-grade water.

  • Loading: Carefully transfer the supernatant from step 2 and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 3 mL of Methanol into a clean tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of Diluent.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13] The objective of validation is to confirm that the method is specific, accurate, precise, and robust over the specified range.[14]

G cluster_0 Method Validation Sequence specificity Specificity Peak Purity / Resolution vs. Blank & Placebo linearity Linearity & Range Correlation Coefficient (r²) ≥ 0.999 specificity->linearity accuracy Accuracy % Recovery (e.g., 98-102%) linearity->accuracy precision Precision Repeatability & Intermediate %RSD ≤ 2.0% linearity->precision limits LOD & LOQ S/N Ratio (3:1 & 10:1) accuracy->limits precision->limits robustness Robustness Insignificant Effect of Small Variations limits->robustness

Caption: Logical flow of experiments for HPLC method validation.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte-spiked sample. Use PDA to assess peak purity.No interfering peaks at the analyte's retention time. Peak purity index > 0.999. Resolution > 2 from nearest eluting peak.
Linearity Analyze 5-7 concentration levels across the range in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.0.5 – 100 µg/mL
Accuracy Spike blank matrix with analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): 6 replicate preparations at 100% concentration.Intermediate (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD Signal-to-Noise (S/N) ratio method.S/N ratio of 3:1.
LOQ Signal-to-Noise (S/N) ratio method.S/N ratio of 10:1.
Robustness Deliberately vary parameters (Flow rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters must pass. %RSD of results should not be significantly affected.

Conclusion

The RP-HPLC-UV method described here is demonstrated to be simple, specific, accurate, precise, and robust for the quantification of this compound. The detailed protocols for sample preparation and comprehensive validation framework make this method highly suitable for routine quality control analysis in pharmaceutical development and other regulated environments. The use of a PDA detector is highly recommended to ensure ongoing specificity against potential degradants or impurities.

References

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  • U.S. Food and Drug Administration. Validation of Chromatographic Methods. FDA. Accessed January 18, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Accessed January 18, 2026. [Link]

  • ResearchGate. (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. ResearchGate. Accessed January 18, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. FDA. Accessed January 18, 2026. [Link]

  • ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. Accessed January 18, 2026. [Link]

  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols. Doc Brown's Chemistry. Accessed January 18, 2026. [Link]

  • Boros, L. G., et al. Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and photobiology. 2006. [Link]

  • Chinese Journal of Soil Science. Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. cnki.com.cn. 2000. [Link]

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Application Note: A Validated Protocol for the Regioselective Synthesis of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-Chloro-4-ethoxy-phenol, a valuable substituted phenol intermediate in the development of pharmaceutical and agricultural chemicals.[1] The described method is based on the electrophilic aromatic substitution of 4-ethoxyphenol using sulfuryl chloride as the chlorinating agent. We delve into the causality behind critical experimental steps, from reagent selection to purification and characterization. This guide is designed for researchers in organic synthesis and drug development, offering a self-validating workflow that includes detailed safety protocols, reaction mechanism explanations, step-by-step procedures, and robust analytical methods for product verification.

Introduction and Scientific Context

Substituted halogenated phenols are crucial building blocks in organic synthesis.[2] The title compound, this compound (C₈H₉ClO₂), features a specific substitution pattern that makes it a target of interest for creating more complex molecules.[1] The synthesis strategy hinges on the principles of electrophilic aromatic substitution (EAS), a foundational reaction class in organic chemistry.[3]

The hydroxyl (-OH) and ethoxy (-OC2H5) groups of the 4-ethoxyphenol starting material are both powerful activating, ortho, para-directing groups.[4][5] With the para position already occupied, electrophilic attack is directed to the positions ortho to the hydroxyl group. This protocol achieves regioselectivity by leveraging the electronic properties of the substrate and carefully controlling reaction conditions. Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its efficacy in chlorinating phenols, often providing cleaner reactions compared to gaseous chlorine.[6][7][8]

Reaction Scheme and Mechanism

Scheme 1: Synthesis of this compound Reaction of 4-ethoxyphenol with sulfuryl chloride to yield this compound (Image depicting the chemical reaction: 4-ethoxyphenol reacts with SO₂Cl₂ in a suitable solvent like dichloromethane to form this compound, with SO₂ and HCl as byproducts.)

The Causality of the Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group is a highly activating substituent, meaning it makes the aromatic ring significantly more nucleophilic and reactive towards electrophiles than benzene itself.[4][5][9]

  • Generation of the Electrophile: While sulfuryl chloride can act as an electrophile source directly, the reaction is understood to involve the polarization or heterolytic cleavage of the S-Cl bond, creating a potent electrophilic chlorine species (Cl⁺ equivalent).

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-ethoxyphenol attacks the electrophilic chlorine. The attack occurs preferentially at the carbon atom ortho to the powerful hydroxyl activating group, as this position is electronically enriched.

  • Formation of the Sigma Complex (Arenium Ion): This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

  • Deprotonation and Re-aromatization: A base (such as the solvent or the Cl⁻ counter-ion) removes a proton from the carbon atom where the chlorine was added. This restores the aromaticity of the ring, yielding the final product, this compound.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products & Byproducts 4-Ethoxyphenol 4-Ethoxyphenol Sigma_Complex Resonance-Stabilized Sigma Complex 4-Ethoxyphenol->Sigma_Complex Nucleophilic Attack by Aromatic Ring SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Sigma_Complex Provides Electrophile (Cl⁺) Product This compound Sigma_Complex->Product Deprotonation & Re-aromatization Byproducts SO₂ + HCl Sigma_Complex->Byproducts

Diagram 1: The Electrophilic Aromatic Substitution (EAS) pathway.

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier Equipment
4-Ethoxyphenol≥98%Sigma-Aldrich250 mL Round-bottom flask
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-AldrichMagnetic stirrer and stir bar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificDropping funnel
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRIce bath
Magnesium Sulfate (MgSO₄)AnhydrousVWRSeparatory funnel
HexanesACS GradeFisher ScientificRotary evaporator
Ethyl AcetateACS GradeFisher ScientificFiltration apparatus (Büchner funnel)
Hydrochloric Acid (HCl)1 M solutionLabChempH paper
Deionized Water------Beakers, Erlenmeyer flasks
Quantitative Data Summary
Compound MW ( g/mol ) Amount Moles (mmol) Equivalents
4-Ethoxyphenol138.165.00 g36.191.0
Sulfuryl Chloride134.973.25 mL48.851.35
Dichloromethane84.93100 mL--
MANDATORY Safety Precautions
  • General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required at all times.[10][11]

  • Sulfuryl Chloride (SO₂Cl₂): EXTREME HAZARD. Sulfuryl chloride is highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic gases.[12][13][14][15][16] It causes severe skin and eye burns.[12][13] Handle only in a fume hood. Ensure no water is present in the reaction vessel.[12] A calcium chloride drying tube should be used to protect the reaction from atmospheric moisture.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All organic waste must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 4-ethoxyphenol (5.00 g, 36.19 mmol) into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous dichloromethane (100 mL) to the flask and stir until the solid is completely dissolved.

    • Cool the flask in an ice bath to 0 °C.

  • Addition of Chlorinating Agent:

    • Measure sulfuryl chloride (3.25 mL, 48.85 mmol) into a dry dropping funnel.

    • Add the sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes. Causality: A slow, dropwise addition at 0 °C is crucial to control the exothermic reaction, prevent a rapid temperature increase, and minimize the formation of undesired di-chlorinated byproducts.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Stir for another 2-3 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

    • Once complete, slowly and carefully quench the reaction by adding 50 mL of deionized water to the flask while it is still in the fume hood. Caution: This may cause vigorous gas evolution (HCl, SO₂).

  • Workup and Extraction:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts. Check the aqueous layer with pH paper to ensure it is basic.

      • 50 mL of deionized water.

      • 50 mL of brine (saturated NaCl solution) to facilitate phase separation.

    • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate (MgSO₄). Causality: The drying step is essential to remove residual water, which would interfere with solvent evaporation and product purity.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or waxy solid.

  • Purification by Recrystallization:

    • Recrystallization is a powerful technique for purifying solid organic compounds by separating them from soluble and insoluble impurities.[17][18][19][20][21]

    • Transfer the crude product to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of hot hexanes (with a small amount of ethyl acetate if needed to aid solubility) until the solid just dissolves. Causality: Using the minimum amount of hot solvent is key to maximizing recovery; excess solvent will keep more of the product dissolved even after cooling.[17]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes to remove any remaining impurities from the crystal surfaces.[18]

    • Dry the crystals under vacuum to obtain the pure this compound. Expected yield: 75-85%.

Experimental Workflow Visualization

Diagram 2: Step-by-step experimental workflow for synthesis and purification.

Product Characterization

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 172.61 g/mol .[1]

  • Melting Point: Literature values may vary; experimentally determine and compare.

Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to -OH.

    • δ ~6.8 ppm (d, 1H): Aromatic proton ortho to -OEt.

    • δ ~6.7 ppm (dd, 1H): Aromatic proton meta to both groups.

    • δ ~5.5 ppm (s, 1H): Phenolic -OH proton (broad, may exchange with D₂O).

    • δ ~4.0 ppm (q, 2H): -OCH₂CH₃ methylene protons.

    • δ ~1.4 ppm (t, 3H): -OCH₂CH₃ methyl protons.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3200-3550 cm⁻¹ (broad): Characteristic O-H stretching vibration, broadened due to hydrogen bonding.[22][23]

    • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

    • ~1500-1600 cm⁻¹ (medium-strong): Aromatic C=C ring stretching vibrations.[24][22]

    • ~1220 cm⁻¹ (strong): Aromatic C-O stretching, characteristic for phenols.[23]

    • ~700-850 cm⁻¹: C-Cl stretching and C-H out-of-plane bending.

  • Mass Spectrometry (EI):

    • The mass spectrum will show a molecular ion (M⁺) peak at m/z = 172.

    • A crucial diagnostic feature will be the M+2 peak at m/z = 174, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[25][26]

    • Common fragmentation patterns for halogenated phenols include the loss of CO or CHO.[27][28]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction; Loss during workup or recrystallization.Ensure reaction goes to completion via TLC. Use minimal hot solvent for recrystallization. Ensure all transfers are quantitative.
Oily Product / Fails to Crystallize Presence of impurities (e.g., solvent, starting material, byproducts).Re-purify using column chromatography (Silica gel, Hexanes/EtOAc gradient). Ensure crude product is fully dry before recrystallization.
Formation of Multiple Products (by TLC) Reaction temperature was too high; Too much chlorinating agent used.Maintain 0 °C during addition. Use the specified stoichiometry. Purify via column chromatography to isolate the desired isomer.

References

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. (2020). Journal of the American Chemical Society.
  • Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • This compound | 1216134-31-4. (2023). Smolecule.
  • What is the mechanism of Phenol? (2024).
  • Thionyl chloride - Safety D
  • Safety D
  • Competing fragmentations in the mass spectra of halogen
  • Selective chlorination of phenols.
  • SAFETY D
  • Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulf
  • The selective chlorination of phenols using novel thiapolymers as c
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Recrystalliz
  • Sulfuryl chloride Safety D
  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the Tennessee Academy of Science.
  • Recrystalliz
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021).
  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
  • Unit-III Aromatic electrophilic substitution reactions of Phenol. SlideShare.
  • Competing fragmentations in the mass spectra of halogen
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Material safety d
  • Recrystalliz
  • Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Phenol_Electrophilic substitution rxn. SlideShare.
  • SAFETY DATA SHEET - Sulfuryl chloride. (2008). Fisher Scientific.
  • Spectroscopy Tutorial: Phenols and Enols. University of Wisconsin-Madison.
  • 17.11: Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Sulfuryl Chloride. FUJIFILM Wako Chemicals.
  • A KINETIC STUDY OF THE REACTION OF SULPHURYL CHLORIDE WITH SOME PHENOLS. Thames Polytechnic.
  • Infrared spectrum of phenol. Doc Brown's Chemistry.
  • IR Spectrum: Alcohols and Phenols. Química Organica.org.
  • Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts.
  • Organic Compounds Containing Halogen
  • A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • 4-Ethoxyphenol. PubChem.
  • ¹H NMR of 4´-ethylphenol.

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Purification of 3-Chloro-4-ethoxy-phenol using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Chloro-4-ethoxy-phenol using Column Chromatography

Abstract

This comprehensive guide details a robust methodology for the purification of this compound using silica gel column chromatography. This compound (C₈H₉ClO₂) is a substituted phenol with potential applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Achieving high purity is often a critical prerequisite for its use in subsequent synthetic steps or biological assays. This document provides a scientifically grounded, step-by-step protocol, moving from analytical thin-layer chromatography (TLC) for methods development to a preparative column chromatography workflow. The causality behind key procedural choices is explained to empower researchers to adapt this method to similar compounds. This protocol is designed for researchers, chemists, and drug development professionals who require a reliable method for obtaining high-purity this compound from crude reaction mixtures or commercially available material of lower purity.[2]

Introduction: The Rationale for Chromatographic Purification

This compound is an aromatic compound featuring a hydroxyl group, an ether linkage, and a halogen substituent. This combination of functional groups imparts a moderate polarity, making it an ideal candidate for purification via normal-phase column chromatography. In this technique, a stationary phase, typically polar silica gel, is used to separate components of a mixture based on their differential adsorption and solubility in a non-polar mobile phase.[3]

The core principle relies on the polarity differences between the target compound and its impurities.[3] The polar hydroxyl group of this compound will interact strongly with the silanol groups (Si-OH) on the surface of the silica gel. Less polar impurities will have weaker interactions and will be eluted from the column more quickly by the mobile phase. Conversely, more polar impurities will be retained more strongly on the column. By carefully selecting the mobile phase composition, a clean separation can be achieved.

This guide emphasizes a self-validating workflow, beginning with Thin-Layer Chromatography (TLC) to establish optimal separation conditions before committing material to a preparative column.

Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
Molecular Formula C₈H₉ClO₂[1][2][4]
Molecular Weight 172.61 g/mol [1][2][4]
CAS Number 1216134-31-4[2][4]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2]
Purity (Typical Commercial) ~95%[2]

Materials and Reagents

Proper selection of high-quality materials is essential for a successful purification.

Material / ReagentGrade / SpecificationRationale / Comments
This compoundCrude or <98% purityThe starting material to be purified.
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)The high surface area of this particle size is optimal for high-resolution separations.
n-HexaneHPLC GradeA non-polar solvent, forms the base of the mobile phase.
Ethyl AcetateHPLC GradeA moderately polar solvent, used to increase the eluting power of the mobile phase.
Dichloromethane (DCM)HPLC GradeUsed for sample loading and potentially as a stronger eluting solvent if needed.
Glass Chromatography Column2-5 cm diameter, with stopcockSize depends on the scale of purification.
TLC PlatesSilica gel 60 F₂₅₄For monitoring the reaction and identifying fractions. The F₂₅₄ indicator allows visualization under UV light.
Standard Lab GlasswareBeakers, Erlenmeyer flasks, graduated cylinders, test tubes, round-bottom flasksFor preparing solvents and collecting fractions.
Rotary Evaporator-For efficient and gentle removal of solvents from the purified fractions.

Pre-Purification: Thin-Layer Chromatography (TLC) Method Development

Before performing column chromatography, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for this compound. This Rƒ range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

TLC Protocol
  • Prepare a dilute solution of your crude this compound in a small amount of ethyl acetate or dichloromethane.

  • Prepare several developing chambers (e.g., a beaker covered with a watch glass) with different ratios of Hexane:Ethyl Acetate. Start with low polarity mixtures and increase the proportion of ethyl acetate.

    • Suggested starting ratios: 95:5, 90:10, 85:15, and 80:20 (Hexane:Ethyl Acetate, v/v).

  • Spot the TLC plate: Use a capillary tube to apply a small spot of your crude material solution onto the baseline of the TLC plate.

  • Develop the plate: Place the spotted TLC plate in a developing chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculate Rƒ values: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • Analyze the results: Identify the solvent system where the spot corresponding to your target compound has an Rƒ between 0.2 and 0.4 and is well-separated from impurity spots.

Interpreting TLC Results for Column Conditions

The TLC results directly inform the choice of mobile phase for the column.

TLC Solvent System (Hexane:EtOAc)Target Compound RƒObservation & Action
95:50.05Compound is too strongly adsorbed. Increase mobile phase polarity.
85:15 0.30 Ideal for column chromatography. Good separation from a less polar impurity (Rƒ 0.6) and a baseline impurity (Rƒ 0.0).
80:200.55Compound elutes too quickly. This system might be used later in a gradient to elute more polar impurities.

Detailed Protocol for Column Chromatography

This protocol assumes a purification scale of 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_iso Isolation Phase TLC 1. TLC Method Development (e.g., 85:15 Hexane:EtOAc) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Analyze->Elute Adjust Gradient if needed Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation (Rotary Evaporator) Combine->Evap Final 9. Final Product (Pure this compound) Evap->Final

Caption: Workflow for the purification of this compound.

Column Preparation (Slurry Packing)

The slurry packing method is highly recommended as it minimizes the risk of air bubbles and cracks in the stationary phase, which can ruin the separation.

  • Select a column: For 1-2 g of crude material, a column with a 3-4 cm diameter is appropriate.

  • Add a base layer: Place a small plug of cotton or glass wool at the bottom of the column, and add a ~1 cm layer of sand.

  • Prepare the slurry: In a beaker, measure ~50-100 g of silica gel (a 50:1 to 100:1 ratio of silica to crude material by weight is common). Add the chosen mobile phase (e.g., 85:15 Hexane:EtOAc) and stir to create a consistent, pourable slurry.

  • Pack the column: With the stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column. Use a funnel to aid pouring.

  • Pressurize and settle: Once all the slurry is added, apply gentle air pressure to the top of the column to pack the silica bed firmly and force the excess solvent through. Do not let the top of the silica bed run dry.

  • Finalize packing: Add a final ~1 cm layer of sand on top of the packed silica bed to prevent disruption during sample and solvent addition. Drain the solvent until it is just level with the top of the sand.

Sample Preparation (Dry Loading)

Dry loading is superior to liquid loading for most applications as it results in a more concentrated initial band and, consequently, better separation.[5][6]

  • Dissolve your crude this compound (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to the flask.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude compound adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

Column Elution

The choice between isocratic and gradient elution depends on the complexity of the mixture as determined by TLC.

G TLC_Result TLC Analysis Result Isocratic Use Isocratic Elution (Constant Solvent Ratio) TLC_Result->Isocratic Impurities are far from product spot (ΔRƒ > 0.2) Gradient Use Gradient Elution (Increasing Polarity) TLC_Result->Gradient Impurities are close to product spot or multiple spots are present

Caption: Deciding between isocratic and gradient elution.

  • Isocratic Elution: If your TLC shows good separation between the product and impurities, you can run the entire column with the optimized mobile phase (e.g., 85:15 Hexane:EtOAc).

  • Gradient Elution: If impurities are close to the product spot, a gradient is better. Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the percentage of the more polar solvent (EtOAc). An example gradient is shown below.

Solvent VolumeComposition (Hexane:EtOAc)Purpose
200 mL95:5Elute very non-polar impurities.
400 mL85:15Elute the target compound, this compound.
200 mL70:30Elute more polar impurities.
Fraction Collection and Analysis
  • Begin adding the mobile phase to the column and apply gentle air pressure to achieve a steady flow rate (a few cm per minute).

  • Collect the eluent in a series of labeled test tubes or flasks (e.g., 20 mL fractions).

  • Systematically spot every second or third fraction on a TLC plate. Develop and visualize the plate to track the elution of your compound.

  • Fractions containing only a single spot corresponding to the Rƒ of your pure product should be set aside. Fractions that are mixed should also be kept separate.

Product Isolation
  • Combine all fractions that the TLC analysis showed to be pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The remaining solid or oil is your purified this compound. Determine the yield and confirm its purity by analytical methods such as NMR, HPLC, or melting point.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column was overloaded.- Sample band was too diffuse (liquid loading).- Re-optimize mobile phase with TLC.- Use less crude material or a wider column.- Use the dry loading technique.[5][6]
Cracked or Channeled Silica Bed - Column was packed poorly.- Solvents of vastly different polarity were switched too quickly.- Repack the column using the slurry method.- If running a gradient, increase polarity gradually.
Compound Won't Elute from Column - Mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Streaking on TLC of Fractions - Sample is too concentrated on TLC plate.- Compound may be acidic and interacting strongly with silica.- Dilute the fraction before spotting on TLC.- Add a very small amount (0.1-1%) of acetic acid to the mobile phase.

Safety Precautions

This compound and the solvents used in this protocol present potential health hazards. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is suitable).

  • Ventilation: Perform all steps, especially solvent handling and column packing/running, inside a certified chemical fume hood to avoid inhalation of vapors.[1][7]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste (solvents, used silica gel) in appropriately labeled hazardous waste containers according to your institution's guidelines.

References

  • CDN Publishing. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • 001Chemical. (n.d.). CAS No. 1216134-31-4, this compound. Retrieved from [Link]

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Definitive Structural Elucidation of 3-Chloro-4-ethoxy-phenol using 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the characterization of 3-Chloro-4-ethoxy-phenol (C₈H₉ClO₂, MW: 172.61 g/mol ) using high-resolution 1H and 13C NMR.[1] We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for compound verification and quality control.

Introduction: The Imperative for Structural Verification

In the fields of chemical synthesis and pharmaceutical development, absolute certainty in the structure of a molecule is paramount. This compound is a substituted phenol with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Its biological activity and chemical reactivity are directly dictated by the precise arrangement of its constituent atoms—the ethoxy and chloro substituents on the phenol ring. NMR spectroscopy serves as the gold standard for confirming this arrangement by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus. This document outlines the complete workflow for acquiring and interpreting the 1H and 13C NMR spectra of this compound, ensuring high-fidelity structural confirmation.

Molecular Structure and Predicted Spectral Features

The unique electronic environment of each nucleus in this compound gives rise to a distinct NMR fingerprint. The electron-donating ethoxy group and the electron-withdrawing chloro and hydroxyl groups create a predictable pattern of shielding and deshielding effects across the aromatic ring.

Caption: Structure of this compound with atom numbering for NMR assignments.

Based on this structure, we anticipate:

  • ¹H NMR Spectrum: Five distinct signals: three for the aromatic protons (H2, H5, H6), one for the phenolic hydroxyl proton (H-O1), one for the ethoxy methylene protons (-OCH₂-), and one for the ethoxy methyl protons (-CH₃).

  • ¹³C NMR Spectrum: Eight distinct signals corresponding to the six unique aromatic carbons and the two carbons of the ethoxy group.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocols are designed to yield high-resolution, artifact-free spectra.

Protocol 1: Sample Preparation

The objective is to create a homogenous, particle-free solution of the analyte in a deuterated solvent. This ensures optimal performance of the spectrometer's magnetic field shimming, which is critical for achieving sharp spectral lines.

G cluster_0 Sample Preparation Workflow weigh 1. Weigh Sample ¹H: 5-25 mg ¹³C: 50-100 mg dissolve 2. Dissolve in Deuterated Solvent ~0.6 mL CDCl₃ or DMSO-d₆ weigh->dissolve vortex 3. Ensure Homogeneity Vortex sample until fully dissolved dissolve->vortex filter 4. Filter Sample Use pipette with glass wool plug into a clean NMR tube vortex->filter cap 5. Cap and Label Cap tube securely and label clearly filter->cap

Caption: Workflow for preparing a high-quality NMR sample.

Methodology:

  • Weighing the Analyte: Accurately weigh the sample. For a standard 5 mm NMR tube, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2] While a ¹³C spectrum can be obtained with less material, a higher concentration significantly reduces the required acquisition time due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection and Dissolution: Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.[3] Add approximately 0.55-0.6 mL of the solvent to the vial containing the sample.[4] The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.

  • Homogenization: Vortex the vial until the sample is completely dissolved. An inhomogeneous sample will be impossible to shim correctly, resulting in broad spectral lines.[5]

  • Filtration and Transfer: To remove any particulate matter, which severely degrades spectral quality, filter the solution into a high-quality NMR tube.[6] This is effectively achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[6]

  • Final Steps: Cap the NMR tube to prevent solvent evaporation and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.

Protocol 2: NMR Data Acquisition

These parameters are for a typical 400 MHz spectrometer but can be adapted for other field strengths.[3]

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (zg30)A simple 30° pulse is sufficient for quantitative routine analysis.
Spectral Width-2 to 12 ppmCovers the full range of expected proton signals for most organic molecules.
Acquisition Time~3-4 secondsEnsures sufficient data points are collected for good resolution.
Relaxation Delay2 secondsAllows for nearly complete relaxation of protons, improving quantitation.
Number of Scans8-16Provides an excellent signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 (proton decoupled)Power-gated decoupling provides sharp singlet signals for each carbon and benefits from the Nuclear Overhauser Effect (NOE), enhancing signal intensity.
Spectral Width0 to 220 ppmEncompasses the entire chemical shift range for carbon nuclei in organic compounds.
Acquisition Time~1-2 secondsBalances resolution and experiment time.
Relaxation Delay2 secondsA standard delay sufficient for most carbon nuclei.
Number of Scans256-1024A higher number of scans is necessary to compensate for the low natural abundance of ¹³C and its lower gyromagnetic ratio.

Spectral Analysis and Structural Assignment

The acquired spectra are processed with Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

¹H NMR Spectrum: Detailed Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data for this compound

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
H-C8 (-CH₃)~1.4Triplet (t)~7.0 Hz3H
H-C7 (-OCH₂-)~4.0Quartet (q)~7.0 Hz2H
H-O1 (-OH)4.5 - 7.0Broad Singlet (br s)-1H
H-C5~6.8Doublet of Doublets (dd)J ≈ 8.5, 2.5 Hz1H
H-C2~6.9Doublet (d)J ≈ 2.5 Hz1H
H-C6~7.1Doublet (d)J ≈ 8.5 Hz1H
  • Ethoxy Group: The methyl protons (H-C8) appear as a triplet because they are coupled to the two methylene protons (n+1 = 2+1 = 3). The methylene protons (H-C7) appear as a quartet as they are coupled to the three methyl protons (n+1 = 3+1 = 4). This classic ethyl group pattern is a key structural identifier.

  • Aromatic Region (6.5-7.5 ppm): The aromatic protons are found in the typical downfield region due to the ring current effect.[7]

    • H-C6: Appears as a doublet, coupled only to H-C5 (ortho-coupling, J ≈ 8.5 Hz).

    • H-C2: Appears as a doublet, coupled only to H-C5 (meta-coupling, J ≈ 2.5 Hz).

    • H-C5: Appears as a doublet of doublets, as it is coupled to both H-C6 (ortho) and H-C2 (meta).

  • Phenolic Proton: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[8][9] Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange.[8]

¹³C NMR Spectrum: Detailed Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single sharp peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of substituents.

Predicted ¹³C NMR Data for this compound

AssignmentPredicted δ (ppm)Rationale
C8 (-CH₃)~15Standard aliphatic methyl carbon.
C7 (-OCH₂-)~64Aliphatic carbon attached to an oxygen, shifted downfield.
C5~115Shielded by ortho -OH and para -OEt groups.
C2~117Shielded by ortho -OH group.
C3~120Carbon bearing the chloro substituent.
C6~123Less shielded aromatic CH.
C1~148Carbon attached to the hydroxyl group (deshielded).
C4~150Carbon attached to the ethoxy group (deshielded).
  • Aliphatic Carbons: The ethoxy carbons (C7, C8) appear in the upfield region, as expected for sp³ hybridized carbons.

  • Aromatic Carbons: These appear in the characteristic range of 110-160 ppm.[10] The carbons directly attached to the electronegative oxygen atoms (C1 and C4) are the most deshielded and appear furthest downfield. The remaining carbons (C2, C3, C5, C6) have shifts determined by the combined electronic effects of all three substituents.

Structure-Spectrum Correlation Diagram

Caption: Correlation of the molecular structure with its characteristic ¹H and ¹³C NMR signals.

Conclusion

This application note has detailed a robust and reliable methodology for the complete ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral analysis, including predicted chemical shifts, multiplicities, and coupling constants, serves as an authoritative guide for structural verification. The combined use of ¹H and ¹³C NMR provides a definitive, non-destructive method to confirm the identity, purity, and structure of synthesized compounds, which is an indispensable step in any chemical research or drug development pipeline.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Kleinpeter, E., & Koch, A. (2024). ¹H and ¹³C NMR spectra of infinitene and the ring current effect of the aromatic molecule. Magnetic Resonance in Chemistry, 62(9), 686-693. [Link]

  • 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Maryland, Baltimore. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). University College London. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]

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Topic: Elucidation of the Mass Spectral Fragmentation of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical document provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 3-Chloro-4-ethoxy-phenol (C₈H₉ClO₂). We present comprehensive, field-proven protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The core of this note is a mechanistic exploration of the fragmentation pathways, explaining the formation of diagnostic ions based on the compound's structural features—a halogenated aromatic ring, a phenolic hydroxyl group, and an ether linkage. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the identification and structural confirmation of substituted phenolic compounds.

Introduction and Scientific Context

This compound is a substituted aromatic compound whose structural elucidation is critical in various fields, including environmental analysis, metabolite identification, and chemical synthesis quality control. Its structure combines three key functional groups that dictate its behavior in a mass spectrometer: a chlorinated benzene ring, a hydroxyl group, and an ethoxy ether group. Understanding how this molecule fragments upon ionization is essential for its unambiguous identification in complex matrices.

Mass spectrometry is the definitive technique for this purpose, providing not only molecular weight information but also a unique fragmentation "fingerprint." Electron Ionization (EI) is a high-energy technique that induces extensive and reproducible fragmentation, ideal for library matching and structural confirmation.[1] In contrast, Electrospray Ionization (ESI) is a softer technique that typically preserves the molecular ion, making it suitable for coupling with liquid chromatography and for targeted fragmentation experiments using tandem mass spectrometry (MS/MS).[2] This application note will detail the expected fragmentation patterns under both ionization regimes.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₈H₉ClO₂

  • Molecular Weight:

    • 172.03 g/mol (with ³⁵Cl)

    • 174.02 g/mol (with ³⁷Cl)

  • Chemical Structure:

The presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern for the molecular ion and all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[3]

Protocol 1: Analysis by GC-MS (Electron Ionization)

Gas chromatography is an excellent technique for the analysis of semi-volatile phenolic compounds.[4][5] The high energy of Electron Ionization (70 eV) provides detailed, reproducible fragmentation patterns ideal for structural elucidation.

Rationale for Experimental Choices
  • Injector: A splitless injection is chosen to maximize the transfer of the analyte to the column, which is critical for trace-level analysis.[5]

  • GC Column: A low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5SilMS) column is selected. This stationary phase provides excellent resolving power for a wide range of aromatic compounds and is robust enough for routine use.[5]

  • Temperature Program: The program starts at a moderate temperature to trap the analyte at the head of the column, then ramps up to elute the compound in a sharp peak, and ends with a hold at a high temperature to clean the column of any residual contaminants.

  • Ionization Energy: 70 eV is the standard energy used for EI-MS. This high energy is sufficient to overcome the ionization potentials of most organic molecules and generates reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately prepare a 10 µg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

    • Prepare working standards by serial dilution to the desired concentration range (e.g., 0.1 - 1.0 µg/mL).

  • GC-MS System & Conditions:

    • System: A standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

    • Injector: 275 °C, Splitless mode (1 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

Protocol 2: Analysis by LC-MS/MS (Electrospray Ionization)

For samples in complex aqueous matrices or for thermally labile compounds, LC-MS is the preferred method. ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, which can then be selectively fragmented in a collision cell.[6] Given the acidic nature of the phenolic proton, negative ion mode is often more sensitive.[7]

Rationale for Experimental Choices
  • Column: A C18 reversed-phase column is the standard choice for separating moderately polar compounds like phenols.

  • Mobile Phase: An acidified aqueous mobile phase is used to suppress the ionization of the phenolic hydroxyl group, leading to better retention and sharper peak shapes on the reversed-phase column.[6] Acetonitrile is a common organic modifier providing good elution strength.

  • Ionization Mode: Negative mode ESI ([M-H]⁻) is selected because phenols readily lose a proton to form a stable phenoxide ion, resulting in high sensitivity.[7]

  • Collision Energy: A range of collision energies should be tested to find the optimum value that produces a rich spectrum of fragment ions for confident identification.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • Prepare a 10 µg/mL stock solution in methanol.

    • Prepare working standards by diluting the stock solution in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS System & Conditions:

    • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.

    • Column: C18, 2.1 mm ID x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start at 10% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS Experiment:

      • Select the precursor ion for the deprotonated molecule: m/z 171.0.

      • Perform a product ion scan using a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Analysis of Fragmentation Patterns

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses, driven by the chloro, hydroxyl, and ethoxy substituents.

Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion is formed first, which then undergoes a series of predictable cleavage reactions. Aromatic ethers are known to produce prominent molecular ions and undergo cleavage at the bonds alpha and beta to the aromatic ring.[8]

  • Molecular Ion (M•⁺) at m/z 172/174: The radical cation is the initial species formed. The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be clearly visible at m/z 172 and 174.

  • Loss of Ethene ([M - C₂H₄]•⁺) at m/z 144/146: This is a very common and diagnostically significant fragmentation for aromatic ethyl ethers, proceeding through a McLafferty-type rearrangement. This pathway results in the formation of the radical cation of 3-chlorobenzene-1,2-diol.

  • Loss of an Ethyl Radical ([M - •C₂H₅]⁺) at m/z 143/145: This represents a benzylic cleavage alpha to the ether oxygen, a favorable process that results in a stable, resonance-delocalized oxonium ion.[9] This is often a base peak for aromatic ethers.

  • Loss of a Chlorine Radical ([M - •Cl]⁺) at m/z 137: Cleavage of the C-Cl bond results in an ion corresponding to 4-ethoxyphenol. While possible, cleavage of a substituent from the aromatic ring is often less favorable than fragmentation of a side chain.

  • Loss of Formaldehyde from m/z 143 ([M - •C₂H₅ - CH₂O]⁺) at m/z 113/115: The ion at m/z 143 can undergo further fragmentation, such as the loss of formaldehyde (30 Da), to yield a chlorocyclopentadienyl cation.

The proposed EI fragmentation pathway is visualized below.

G M Molecular Ion (M•⁺) m/z 172/174 F143 [M - •C₂H₅]⁺ m/z 143/145 (Benzylic Cleavage) M->F143 - •C₂H₅ (29 Da) F144 [M - C₂H₄]•⁺ m/z 144/146 (Rearrangement) M->F144 - C₂H₄ (28 Da) F137 [M - •Cl]⁺ m/z 137 M->F137 - •Cl (35 Da) F113 [M - •C₂H₅ - CH₂O]⁺ m/z 113/115 F143->F113 - CH₂O (30 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Electrospray Ionization (ESI) Fragmentation

In negative mode ESI-MS/MS, fragmentation occurs from the deprotonated molecule [M-H]⁻. Phenolic compounds typically show simple fragmentation patterns in negative mode, often involving decarboxylation if a carboxylic acid group is present, or losses from side chains.[6][10]

  • Precursor Ion ([M-H]⁻) at m/z 171/173: This is the deprotonated parent molecule, formed by the loss of the acidic phenolic proton.

  • Loss of Ethene ([M-H - C₂H₄]⁻) at m/z 143/145: The primary fragmentation is expected to be the neutral loss of ethene from the ethoxy group, resulting in a stable 3-chlorocatecholate anion.

  • Loss of an Ethyl Radical ([M-H - •C₂H₅]⁻) at m/z 142/144: Loss of an ethyl radical from the deprotonated molecule is also possible, forming a radical anion. This is often less favored than neutral losses in ESI.

Summary of Key Fragments

The following table summarizes the most likely and diagnostically significant ions for the identification of this compound.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureMechanistic Note
EI 172/174 (M•⁺)143/145•C₂H₅ (29 Da)3-Chloro-4-hydroxy-phenoxonium ionBenzylic cleavage, often the base peak.[9]
EI 172/174 (M•⁺)144/146C₂H₄ (28 Da)Radical cation of 3-chlorobenzene-1,2-diolMcLafferty-type rearrangement, highly diagnostic for ethyl ethers.
EI 172/174 (M•⁺)137•Cl (35 Da)Cation of 4-ethoxyphenolDirect cleavage from the aromatic ring.
ESI (-) 171/173 ([M-H]⁻)143/145C₂H₄ (28 Da)Anion of 3-chlorocatecholCommon neutral loss from ethoxy groups in negative ESI.

Conclusion

The mass spectral fragmentation of this compound is highly predictable and yields several diagnostic ions that allow for its confident identification. In EI-MS, the key fragments arise from the loss of an ethyl radical (m/z 143/145) and the neutral loss of ethene (m/z 144/146). In negative mode ESI-MS/MS, the primary fragmentation pathway involves the loss of ethene from the deprotonated molecular ion. The protocols provided herein offer robust starting points for the analysis of this and structurally related compounds by both GC-MS and LC-MS/MS. By understanding these fundamental fragmentation pathways, researchers can effectively utilize mass spectrometry for structural confirmation in their analytical workflows.

References

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  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.

  • Contreras, M. del M., Morales-Soto, A., Arráez-Román, D., Fernández-Gutiérrez, A., & Segura-Carretero, A. (2015). Protocol for the analysis of phenolic compounds using nano-liquid chromatography-mass spectrometry and Caco-2 assays: from the evaluation of the uptake to the enterocyte metabolism. Protocol Exchange. [Link]

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  • Viapiana, A., & Wesołowski, M. (2017). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 22(7), 1048. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. [Link]

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  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

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  • Zhang, Y., et al. (2023). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. Foods, 12(7), 1540. [Link]

  • Liu, M., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2619-2627. [Link]

  • da Silva, J. A. M., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(1), 168-176. [Link]

  • Vanhove, G., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 159(3), 1145-1153. [Link]

  • Lee, D. G., & Lee, D. H. (2016). Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 10(1), 1-6. [Link]

  • Frankowski, R., et al. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of the American Oil Chemists' Society, 94(11), 1347-1356. [Link]

  • da Silva, J. A. M., et al. (2018). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 188-213. [Link]

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  • Smith, J. R., et al. (2007). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. [Link]

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  • NIST. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook. [Link]

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Introduction: Evaluating the Anticancer Potential of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to assessing the cytotoxic effects of 3-Chloro-4-ethoxy-phenol on cancer cell lines, designed for researchers and drug development scientists. This document provides a comprehensive overview, from experimental design to detailed, validated protocols and data interpretation.

Substituted phenols represent a class of aromatic organic compounds with diverse biological activities. Phenolic compounds have been investigated for various therapeutic applications, including as analgesics and potential anti-cancer agents.[1][2] The compound this compound, a halogenated ethoxyphenol derivative, warrants investigation for its cytotoxic potential against cancer cells. Its structure suggests possible interactions with cellular macromolecules, potentially leading to the disruption of key biological processes necessary for cancer cell survival and proliferation.

The initial evaluation of any novel compound in oncology research begins with a determination of its cytotoxicity—its ability to kill cancer cells. A robust and reproducible assessment of cytotoxicity is fundamental to identifying promising lead compounds for further development. This application note details the principles and protocols for conducting a primary cytotoxicity screening of this compound using established and complementary cell-based assays.

We will focus on two cornerstone assays that measure different aspects of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which are active only in living cells.[3]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells that have lost membrane integrity, a hallmark of late-stage apoptosis or necrosis.[4][5][6]

By employing these orthogonal methods, researchers can gain a more confident and comprehensive understanding of the compound's cytotoxic effects. This guide provides step-by-step protocols, data analysis procedures, and expert insights to ensure the generation of high-quality, interpretable data.

Principle of the Assays: A Two-Pronged Approach to Measuring Cytotoxicity

To ensure a thorough assessment, it is crucial to use assays that report on different cellular events associated with cell death. Relying on a single assay can sometimes be misleading, as a compound might interfere with the assay chemistry itself or affect a specific pathway that doesn't fully represent overall cell death.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability.[3] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial succinate dehydrogenase and other reductase enzymes, which are only active in metabolically viable cells. The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal compared to untreated control cells indicates a reduction in cell viability.

LDH Assay: A Marker of Compromised Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity.[4][5] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[6] This assay is an excellent complement to the MTT assay as it directly measures cell death resulting from membrane damage.

General Experimental Workflow

The process of evaluating the cytotoxicity of this compound can be broken down into several key stages, from initial cell preparation to final data analysis. This systematic approach ensures reproducibility and accurate determination of the compound's cytotoxic profile.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Stock Preparation cell_seeding 3. Cell Seeding in 96-Well Plates treatment 4. Treatment with This compound cell_seeding->treatment incubation 5. Incubation (e.g., 24-72h) treatment->incubation reagent_add 6. Addition of Assay Reagent (MTT or LDH Substrate) incubation->reagent_add read_plate 7. Absorbance Measurement reagent_add->read_plate data_norm 8. Data Normalization (% Viability / Cytotoxicity) read_plate->data_norm ic50_calc 9. IC50 Determination (Non-linear Regression) data_norm->ic50_calc

Caption: High-level workflow for cytotoxicity testing.

Detailed Protocols

The following protocols provide detailed, step-by-step instructions for assessing the cytotoxicity of this compound.

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). The choice of cell line should be guided by the research objectives.[8]

  • Compound: this compound.

  • Culture Medium: Appropriate for the selected cell lines (e.g., DMEM, RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO).

  • Assay Kits: MTT Cell Proliferation Assay Kit, LDH Cytotoxicity Assay Kit.

  • Equipment: Biological safety cabinet, CO2 incubator (37°C, 5% CO2), 96-well flat-bottom plates, multichannel pipette, microplate reader.

Protocol 1: Cell Culture and Seeding

Rationale: Establishing a healthy, logarithmically growing cell culture is critical for reproducible results. The seeding density must be optimized to ensure cells are not confluent at the end of the experiment, as this can affect viability independent of the test compound.[9]

  • Maintain Cells: Culture the chosen cancer cell lines in their recommended complete medium in a 37°C, 5% CO2 incubator.

  • Harvest Cells: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Count Cells: Neutralize the trypsin with complete medium and collect the cells. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seed Plate: Dilute the cells in fresh complete medium to the predetermined optimal seeding density. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate: Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

Protocol 2: Compound Preparation and Treatment

Rationale: Proper handling of the test compound is essential. DMSO is commonly used to dissolve hydrophobic compounds, but its final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Prepare Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

  • Treat Cells: Carefully remove the medium from the wells of the 96-well plate. Add 100 µL of each working concentration to the appropriate wells in triplicate.

  • Include Controls:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (represents 100% viability or 0% cytotoxicity).

    • Untreated Control: Wells with cells in medium only.

    • Medium Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: MTT Assay Procedure
  • Add MTT Reagent: After the incubation period, add 10 µL of MTT labeling reagent (typically 5 mg/mL) to each well.[9][10]

  • Incubate: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well.

  • Mix: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[10]

Protocol 4: LDH Assay Procedure
  • Prepare Controls: In addition to the vehicle control, prepare a "Maximum LDH Release" control by adding 10 µL of the kit's Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period.[6]

  • Collect Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[6][11]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[6]

  • Incubate: Incubate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[6]

  • Read Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]

Data Analysis and Interpretation

Calculating Percent Viability (MTT Assay)
  • Correct for Background: Subtract the average absorbance of the medium blank wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

Calculating Percent Cytotoxicity (LDH Assay)
  • Correct for Background: Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

  • Calculate Percent Cytotoxicity: % Cytotoxicity = ((Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)) * 100

    • Spontaneous LDH Activity: LDH release from vehicle control cells.

    • Maximum LDH Activity: LDH release from lysed cells.

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[12]

  • Plot Data: Plot the percent viability or percent cytotoxicity against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (four-parameter logistic function).[13][14]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration at the midpoint of the curve.[13][15]

Sample Data Presentation

Data should be summarized in a clear, tabular format.

Concentration (µM)% Viability (MTT) ± SD% Cytotoxicity (LDH) ± SD
0 (Vehicle)100.0 ± 4.50.0 ± 2.1
195.2 ± 5.15.8 ± 3.0
581.4 ± 3.818.7 ± 4.2
1062.1 ± 4.935.4 ± 5.5
2548.9 ± 3.251.6 ± 4.8
5025.6 ± 2.872.3 ± 6.1
1008.3 ± 1.991.5 ± 3.7
Calculated IC50 24.5 µM 24.1 µM

Potential Mechanism of Action

While the initial screen determines if a compound is cytotoxic, subsequent studies are needed to understand how. Substituted phenols have been shown to exert cytotoxic effects through various mechanisms, including membrane damage and inhibition of DNA synthesis.[1] For example, 4-ethoxyphenol was observed to cause an accumulation of cells in the S-phase of the cell cycle, indicating an interference with DNA replication.[1] The quinone metabolites of phenolic compounds are often highly reactive and can lead to cellular damage.[16]

A potential mechanism for this compound could involve intracellular metabolic activation leading to the generation of reactive intermediates. These intermediates could induce oxidative stress and damage critical cellular components, ultimately triggering programmed cell death (apoptosis).

G Compound This compound Metabolism Intracellular Metabolism Compound->Metabolism ROS Reactive Intermediates (e.g., Quinones, ROS) Metabolism->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of phenol-induced apoptosis.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (2017). PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2018). National Institutes of Health. [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. (1995). PubMed. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. [Link]

  • Phenol. Wikipedia. [Link]

  • Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. (2000). University of Alberta Libraries. [Link]

Sources

Application Note & Protocols: Leveraging 3-Chloro-4-ethoxy-phenol as a Versatile Scaffold for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloro-4-ethoxy-phenol is a substituted phenolic compound poised as a highly versatile starting material for synthetic and medicinal chemistry endeavors. Its chemical architecture, featuring three distinct and addressable functional regions—the phenolic hydroxyl, the aryl chloride, and the aromatic ring itself—offers a robust platform for the generation of diverse molecular libraries.[1] This guide provides a detailed exploration of the core synthetic strategies for derivatizing this scaffold, complete with validated, step-by-step protocols. We will delve into the chemical principles behind key transformations, including O-alkylation, esterification, and palladium-catalyzed cross-coupling reactions, providing the causal logic behind experimental choices to empower researchers in their synthetic design and execution.

Scientific Rationale: The Strategic Value of the this compound Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its primary functional groups.

  • The Phenolic Hydroxyl (-OH): This group is mildly acidic and serves as a prime nucleophile for a range of reactions. It is the gateway for synthesizing extensive libraries of ethers and esters, which are prevalent motifs in pharmacologically active molecules.[2][3]

  • The Aryl Chloride (-Cl): While less reactive than its bromide or iodide counterparts, the chlorine atom is a viable handle for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the strategic formation of carbon-carbon bonds, crucial for constructing complex biaryl structures often found in drug candidates.[6]

  • The Ethoxy Group (-OCH₂CH₃): This group provides metabolic stability and modulates the lipophilicity of the resulting derivatives, a key parameter in tuning the pharmacokinetic profile of potential drug molecules.

The strategic combination of these features makes this molecule an attractive starting point for developing compounds with potential applications in pharmaceuticals and agrochemicals.[1][7]

Figure 1: Key synthetic derivatization pathways originating from the this compound scaffold.

Synthetic Strategy I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an Sₙ2 reaction between a deprotonated alcohol (phenoxide) and an alkyl halide.[8] This method is highly reliable for synthesizing a wide array of aryl ethers from this compound.

Scientific Principles

The reaction is initiated by deprotonating the phenolic hydroxyl group with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of base and solvent is critical; strong bases like NaH require anhydrous aprotic solvents (e.g., THF, DMF), while weaker carbonate bases can be effectively used in polar aprotic solvents like acetonitrile or acetone.[8] For less reactive alkylating agents, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the aqueous and organic phases.[9]

Protocol: Synthesis of 3-Chloro-4-ethoxy-1-(benzyloxy)benzene

This protocol details the synthesis of a benzyl ether derivative.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 15 mL per gram of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the collected solids with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine solution (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ether derivative.

Figure 2: Experimental workflow for the O-Alkylation of this compound.

Synthetic Strategy II: Esterification

Esterification of the phenolic hydroxyl group provides another avenue for derivatization, yielding compounds with distinct physicochemical properties. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method, though it can be inefficient for phenols.[10] A more effective approach for phenols involves reaction with a more electrophilic acyl chloride or anhydride, often in the presence of a base.[3][11]

Scientific Principles

When using an acyl chloride with a phenol, a base (e.g., pyridine, triethylamine) is typically added to act as a nucleophilic catalyst and to neutralize the HCl byproduct generated during the reaction. The base activates the acyl chloride, and the resulting intermediate is then attacked by the phenolic oxygen to form the ester. This method is rapid and generally high-yielding.

Protocol: Synthesis of 3-Chloro-4-ethoxyphenyl benzoate

This protocol details the synthesis of a benzoate ester derivative.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Pyridine (anhydrous, as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

  • Carefully wash the organic layer with 1 M HCl (2 x 30 mL) to remove pyridine.

  • Wash the organic layer sequentially with water (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by recrystallization or column chromatography to yield the pure ester.

Synthetic Strategy III: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[4][13] It is exceptionally useful for synthesizing biaryl and substituted styrene derivatives.

Scientific Principles

The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: A base activates the organoboron compound (e.g., an arylboronic acid), which then transfers its organic group to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Scientist's Note: Aryl chlorides are less reactive than bromides or iodides.[4] Successful coupling often requires the use of electron-rich, bulky phosphine ligands (e.g., PCy₃, SPhos, XPhos) to facilitate the challenging oxidative addition step, along with a strong base (e.g., K₃PO₄, Cs₂CO₃).[5] Running the reaction in aqueous or biphasic solvent systems can also be beneficial.[4][5]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArCl Ar-Cl (this compound) ArCl->OA_Complex Oxidative Addition ArBOH2 Ar'-B(OH)₂ ArBOH2->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Chloro-4-ethoxy-5-phenylphenol Derivative

This protocol details the coupling with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Tricyclohexylphosphine (PCy₃) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene/Water (10:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed Toluene/Water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl derivative.

Data Summary and Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and assess purity. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The following table summarizes representative reaction conditions and hypothetical outcomes for the protocols described.

Reaction Type Reagent Catalyst/Base Solvent Temp (°C) Typical Yield
O-Alkylation Benzyl BromideK₂CO₃Acetonitrile6085-95%
Esterification Benzoyl ChloridePyridinePyridineRT90-98%
Suzuki Coupling Phenylboronic acidPd(OAc)₂ / PCy₃ / K₃PO₄Toluene/H₂O10070-85%

References

  • Vertex AI Search. (n.d.).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Smolecule. (2023). This compound.
  • Google Patents. (n.d.).
  • ResearchGate. (2019). Standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?.
  • Organic Chemistry Portal. (n.d.).
  • JETIR. (2020).
  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids.
  • Oxford Academic. (n.d.).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • OperaChem. (2024).
  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • PubMed Central (PMC). (n.d.).
  • MySkinRecipes. (n.d.). 3-Ethoxyphenol.

Sources

Application Note: High-Recovery Solid-Phase Extraction of Chlorophenols from Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and technical guidance for the solid-phase extraction (SPE) of chlorophenols from various aqueous matrices. Chlorophenols are a class of priority environmental pollutants due to their toxicity and persistence. Their accurate quantification at trace levels necessitates an effective sample preparation method to isolate them from complex sample matrices and preconcentrate them for instrumental analysis. This guide delves into the underlying principles of reversed-phase SPE for chlorophenols, offers a step-by-step experimental protocol, and provides troubleshooting insights for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction: The Imperative for Chlorophenol Analysis

Chlorophenols are widely used as intermediates in the synthesis of pesticides, herbicides, and dyes, and as wood preservatives.[1] Their presence in water sources, even at low concentrations, poses a significant risk to human health and ecosystems. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring these compounds in drinking water.[2][3]

Solid-phase extraction has emerged as a robust and efficient alternative to traditional liquid-liquid extraction for the analysis of chlorophenols.[4][5] SPE offers several advantages, including reduced solvent consumption, higher sample throughput, and improved extract purity, leading to more accurate and reproducible analytical results.[6][7]

The Science of Chlorophenol Extraction: Principles of Reversed-Phase SPE

The extraction of chlorophenols from aqueous samples is predominantly achieved through reversed-phase SPE.[8][9] This technique relies on the hydrophobic interactions between the nonpolar regions of the chlorophenol molecules and a nonpolar stationary phase.

2.1. The Retention Mechanism

The primary retention mechanism involves van der Waals forces between the aromatic ring and chlorine substituents of the chlorophenols and the hydrophobic functional groups of the SPE sorbent.[5][9] The efficiency of this retention is highly dependent on the pH of the sample matrix. Chlorophenols are weakly acidic compounds; therefore, to ensure they are in their neutral, more hydrophobic form, the sample pH should be adjusted to at least two pH units below their pKa values.[8][10] This protonation suppresses their ionization and significantly enhances their retention on the reversed-phase sorbent.

SPE_Mechanism cluster_Sorbent SPE Sorbent (e.g., PS-DVB) cluster_MobilePhase Aqueous Sample (Acidified) sorbent Nonpolar Stationary Phase Analyte_Neutral Chlorophenol (Neutral Form) Analyte_Neutral->sorbent Retention (Hydrophobic Interaction) Analyte_Ionic Chlorophenolate (Ionic Form) Interference Polar Interferences Analyte_Ionic->Interference Passes Through (Not Retained)

Caption: Step-by-step workflow for the solid-phase extraction of chlorophenols.

3.1. Materials and Reagents

  • SPE Cartridges: PS-DVB, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Dichloromethane (Pesticide grade) [2]* Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfite (for dechlorination, if necessary)

  • Reagent Water (HPLC grade)

  • Nitrogen gas, high purity

  • Glassware: beakers, graduated cylinders, vials

3.2. Step-by-Step Procedure

  • Sample Preparation:

    • For a 500 mL to 1 L water sample, add a sufficient amount of concentrated HCl to adjust the pH to ≤ 2. [3][11] * If the sample contains residual chlorine, add 40-50 mg of sodium sulfite and stir to dissolve. [3] * Fortify the sample with surrogate standards as required by the analytical method (e.g., EPA Method 528). [2]

  • Sorbent Conditioning:

    • Place the PS-DVB cartridges on an SPE manifold.

    • Wash the cartridges with 2 x 5 mL of dichloromethane, followed by 2 x 5 mL of methanol. [3]Allow the solvent to pass through the sorbent by gravity or with a gentle vacuum. Do not let the sorbent go dry after the final methanol wash.

  • Sorbent Equilibration:

    • Equilibrate the cartridges by passing 2 x 5 mL of reagent water (acidified to pH ≤ 2) through them. [12]Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned and equilibrated cartridge at a flow rate of approximately 10-20 mL/min. [3]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of acidified reagent water to remove any remaining polar interferences. [12]

  • Drying:

    • Dry the cartridge thoroughly by applying a full vacuum for 15-20 minutes to remove as much water as possible. [3]This step is critical for ensuring efficient elution and preventing water from being carried over into the final extract, especially for GC analysis.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the retained chlorophenols with 2 x 5 mL of dichloromethane. [2][3]The first aliquot should be allowed to soak the sorbent for about a minute before being drawn through. The second aliquot can be used to rinse the sample container and then passed through the cartridge.

  • Post-Elution Treatment:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 35°C. [3] * If derivatization is required for GC analysis, it is performed at this stage. [11][13] * For HPLC analysis, the solvent may be exchanged to one compatible with the mobile phase. [8][14]

  • Instrumental Analysis:

    • The final extract is then ready for analysis by GC-MS or HPLC-UV/PDA. [1][15][16]

Method Validation and Performance

Method validation is crucial to ensure the reliability of the results. [17][18]Key parameters to evaluate include:

  • Recovery: Determined by analyzing spiked samples at various concentrations. Recoveries for chlorophenols using the described method are typically in the range of 70-110%. [19][11][20]* Precision: Assessed by the relative standard deviation (RSD) of replicate analyses. RSDs of less than 15% are generally considered acceptable. [12][21]* Limits of Detection (LOD) and Quantification (LOQ): These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. With SPE preconcentration, LODs in the low ng/L range can be achieved. [11][21][22]

    Parameter Typical Performance Reference
    Recovery 70-106% [11][20]
    Precision (RSD) < 15% [12][21]
    Enrichment Factor Up to 500-fold [11][20]

    | Limits of Detection (LOD) | < 20 ng/L | [11][20]|

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Incomplete retention (sample pH too high).- Incomplete elution (inappropriate solvent or volume).- Sorbent bed dried out before sample loading.- Ensure sample pH is ≤ 2.<[8][10]br>- Use a stronger elution solvent or increase the elution volume.<[14]br>- Do not let the sorbent dry after the conditioning/equilibration steps. [3]
Poor Reproducibility - Inconsistent flow rates during sample loading or elution.- Channeling through the sorbent bed.- Use a vacuum manifold with flow control.<[7]br>- Ensure the sorbent is properly wetted and packed.
High Background/Interferences in Chromatogram - Insufficient washing of the cartridge.- Contaminants leaching from the SPE cartridge or reagents.- Increase the volume or strength of the wash solvent.<[14]br>- Use high-purity solvents and pre-wash the SPE cartridges. [10]
Clogged Cartridge - Particulate matter in the sample.- Pre-filter the sample through a 0.45-µm filter. [16]

Conclusion

Solid-phase extraction is a powerful and efficient technique for the isolation and preconcentration of chlorophenols from aqueous samples. The use of a polystyrene-divinylbenzene sorbent, coupled with careful control of sample pH and the appropriate selection of conditioning, washing, and elution solvents, can yield high recoveries and low detection limits. This application note provides a robust and scientifically grounded protocol that can be adapted for various research and monitoring applications, ensuring the generation of high-quality, reliable data.

References

  • A Comparative Guide to Solid-Phase Extraction Sorbents for Chlorophenol Analysis. (n.d.). Benchchem.
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency.
  • Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan.
  • Controlling contamination for determination of ultra-trace levels of priority pollutants chlorophenols in environmental water matrices. (2018). Arabian Journal of Chemistry.
  • Validation of SPE Products and Associated Procedures with EPA Method 625.1. (2016). U.S. Environmental Protection Agency.
  • Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. (n.d.). Springer Nature Experiments.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. (2015). PubMed.
  • A critical review of solid phase microextraction for analysis of water samples. (n.d.). UWSpace - University of Waterloo.
  • Optimization of headspace experimental factors to determine chlorophenols in water by means of headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry and parallel factor analysis. (2012). PubMed.
  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (n.d.). Analytical Chemistry - ACS Publications.
  • Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. (n.d.). PubMed.
  • Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods. (2012). PubMed.
  • Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. (2017). IWA Publishing.
  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2014). ResearchGate.
  • An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. (n.d.). United Chemical Technologies (UCT).
  • Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. (n.d.). Academic Journals.
  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. (n.d.). Africa Research Connect.
  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. (2015). ResearchGate.
  • Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. (n.d.). ScienceDirect.
  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. (2021). PubMed Central.
  • Solid Phase Extraction: Reversed-Phase Methodology. (n.d.). Sigma-Aldrich.
  • Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. (2009). ResearchGate.
  • Solid Phase Extraction (SPE) - Selection of the sorbent. (n.d.). Analytics-Shop.
  • Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. (2013). ResearchGate.
  • Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). Polish Journal of Environmental Studies.
  • Solid Phase Extraction Selection Guide and Procedures. (n.d.). Applied Separations.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). PMC - NIH.
  • SPE Method Development Tips and Tricks. (n.d.). Agilent.
  • Focused microwave aqueous extraction of chlorophenols from solid matrices and their analysis by chromatographic techniques. (n.d.). PubMed.
  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. (n.d.). UCT.
  • How To Choose The Right SPE Sorbent For Your Application? (2023). Blogs - News.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). SciRP.org.
  • How to Select a Sorbent. (n.d.). GL Sciences.
  • Automating the Solid Phase Extraction (SPE) of PFAS for a Range of Methods and Matrices. (2022). PromoChrom.
  • Analysis of Chlorophenols in Water by UHPLC with PDA Detection. (n.d.). S4Science.
  • EPA Analytical Methods. (n.d.). Thermo Fisher Scientific.
  • Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. (2011). ResearchGate.
  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Journal of the Brazilian Chemical Society.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry : University of Rochester.
  • Application Note: High-Performance Liquid Chromatography for the Separation of Chlorinated Phenols. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxy-phenol (C₈H₉ClO₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agricultural chemicals, optimizing the production of this compound is critical.[1] This document provides in-depth, field-proven insights based on established chemical principles.

Core Synthesis Pathway: Electrophilic Chlorination of 4-Ethoxyphenol

The most direct and common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of the starting material, 4-ethoxyphenol. The ethoxy (-OEt) and hydroxyl (-OH) groups are both ortho-, para-directing. Since the para position is blocked by the ethoxy group, the incoming electrophile (Cl⁺) is directed to the ortho positions relative to the hydroxyl group (positions 2 and 6) or the ortho positions relative to the ethoxy group (positions 3 and 5). The powerful activating and ortho-directing nature of the hydroxyl group favors substitution at the 3-position (ortho to -OH and meta to -OEt), yielding the desired product.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 4-Ethoxyphenol in a suitable solvent (e.g., Dichloromethane) Cool Cool reaction mixture in an ice bath (0-5 °C) Start->Cool Add_Cl Slowly add Chlorinating Agent (e.g., SO2Cl2) Cool->Add_Cl Stir Stir at 0-5 °C and monitor by TLC Add_Cl->Stir Quench Quench with water or aqueous bisulfite Stir->Quench Once reaction is complete Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (brine) and dry (Na2SO4) Extract->Wash Concentrate Concentrate under reduced pressure Wash->Concentrate Purify Purify crude product (Column Chromatography or Recrystallization) Concentrate->Purify End Characterize final product (NMR, MS) Purify->End

Caption: General workflow for the chlorination of 4-ethoxyphenol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is critically low, or no product is formed. What are the primary causes?

A1: Low or no yield can stem from several factors, from reagent quality to reaction conditions.

  • Cause 1: Inactive Chlorinating Agent: Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) can degrade over time, especially with improper storage. SO₂Cl₂ can hydrolyze to sulfuric and hydrochloric acids upon exposure to moisture.

    • Solution: Use a freshly opened bottle or a recently purchased reagent. If using SO₂Cl₂, consider purifying it by distillation before use. Always handle under inert atmosphere (N₂ or Ar).

  • Cause 2: Poor Quality Starting Material: 4-Ethoxyphenol can oxidize over time, indicated by a change in color from white to pink or brown. Oxidized phenols are less reactive and can lead to complex side reactions.

    • Solution: Use pure, colorless 4-ethoxyphenol.[2][3] If necessary, purify the starting material by recrystallization or sublimation before starting the reaction.

  • Cause 3: Incorrect Reaction Temperature: Electrophilic chlorination of highly activated rings like phenols is extremely fast and exothermic. If the temperature is too high, it can lead to uncontrolled side reactions, including over-chlorination and the formation of polymeric tars.[4][5]

    • Solution: Maintain a strict temperature protocol. Start the reaction at 0 °C or even lower (-10 °C) using an ice-salt or dry ice/acetone bath. Add the chlorinating agent dropwise over a prolonged period to manage the exotherm.

Q2: My TLC analysis shows multiple product spots, indicating poor selectivity. How can I favor the formation of the 3-chloro isomer?

A2: Formation of multiple products is a classic challenge in phenol chlorination, often due to over-chlorination or substitution at other positions.

  • Cause 1: Over-chlorination: The product, this compound, is still an activated aromatic ring and can react further with the chlorinating agent to form dichlorinated species (e.g., 3,5-dichloro-4-ethoxyphenol).

    • Solution 1: Stoichiometry Control: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). This ensures the starting material is the limiting reagent, minimizing the chance of the product reacting further. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed.

    • Solution 2: Solvent Choice: The choice of solvent significantly impacts selectivity. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are generally preferred over polar solvents. Polar solvents can stabilize the charged intermediates of the electrophilic substitution, increasing the reaction rate and potentially reducing selectivity.

  • Cause 2: Isomer Formation: While the 3-position is electronically and sterically favored, small amounts of other isomers might form.

    • Solution: Modifying the chlorinating agent can improve regioselectivity. For highly activated substrates, milder chlorinating agents can be beneficial. See the table below for a comparison.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂) DCM or CHCl₃, 0 °C to RTInexpensive, powerful, easy to handle liquid.Can be too reactive, leading to over-chlorination. Generates HCl and SO₂ byproducts.
N-Chlorosuccinimide (NCS) Acetonitrile or DCM, often with an acid catalyst (e.g., TFA)Milder, solid reagent, easier to handle. Often gives higher regioselectivity.More expensive, reaction can be slower.
Chlorine Gas (Cl₂) Chlorinated solvents, 0 °CHighly reactive, cost-effective for large scale.Difficult to handle, requires specialized equipment. Often leads to poor selectivity.[6]

Q3: I'm struggling to purify the final product. It's an oil, or it co-elutes with impurities during column chromatography.

A3: Purification can be challenging due to the product's physical properties and the presence of closely related impurities.

  • Strategy 1: Acid-Base Extraction: Phenols are acidic and can be deprotonated to form water-soluble phenoxides. This can be used to separate your phenolic product from non-acidic impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a weak aqueous base like sodium bicarbonate (NaHCO₃) to remove any strongly acidic byproducts.

    • Extract the organic layer with a stronger, cold, dilute aqueous base like sodium hydroxide (1M NaOH) to deprotonate your phenolic product, moving it to the aqueous layer.

    • Separate the aqueous layer and carefully re-acidify it with cold, dilute HCl to pH ~5-6.

    • The purified phenol should precipitate out or can be extracted back into an organic solvent.

  • Strategy 2: Optimized Chromatography:

    • Solvent System: Use a low-polarity solvent system for your column. A gradient elution starting with pure hexane and slowly introducing ethyl acetate or ether can effectively separate isomers with small polarity differences.

    • Adsorbent: Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds. Consider using deactivated silica (e.g., with triethylamine in the eluent) or an alternative like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the chlorination of 4-ethoxyphenol?

A1: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The chlorinating agent (e.g., SO₂Cl₂) generates a source of electrophilic chlorine (Cl⁺) or a polarized complex that acts as a Cl⁺ equivalent.

  • Nucleophilic Attack: The electron-rich π-system of the 4-ethoxyphenol ring attacks the electrophilic chlorine. The attack occurs preferentially at the carbon ortho to the powerful activating hydroxyl group. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (which could be the solvent or the counter-ion from the chlorinating agent) removes a proton from the carbon atom that was attacked, restoring aromaticity to the ring and yielding the final product, this compound.

Q2: Are there viable alternative synthetic routes to this compound?

A2: Yes, other routes exist, which may be advantageous depending on the availability of starting materials.

  • Williamson Ether Synthesis: This route would involve the etherification of 3-chloro-4-hydroxyphenol with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF).[7] This method is excellent if 3-chloro-4-hydroxyphenol is readily available and avoids the regioselectivity issues of chlorination.

  • Multi-step Synthesis from Other Precursors: For industrial-scale synthesis, routes starting from cheaper bulk chemicals like m-dichlorobenzene have been developed.[8] These typically involve nitration, etherification, and reduction steps and are more complex than the direct chlorination route.

Troubleshooting Decision Tree

Troubleshooting cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues Start Low Yield or Poor Selectivity? TLC Analyze TLC Plate Start->TLC NoProduct Mainly Starting Material (SM) Left? TLC->NoProduct Degradation Tarry Mixture / Baseline Smear? TLC->Degradation MultiSpots Multiple Product Spots? TLC->MultiSpots NoProduct->Degradation No CheckReagents Check Purity of SM & Reagents NoProduct->CheckReagents Yes CheckTemp Lower Reaction Temp Add Reagent Slower Degradation->CheckTemp Yes IncreaseTime Increase Reaction Time or Temp Slightly CheckReagents->IncreaseTime CheckEquiv Use 0.95 eq. of Chlorinating Agent MultiSpots->CheckEquiv Yes ChangeSolvent Switch to Less Polar Solvent CheckEquiv->ChangeSolvent MilderReagent Use Milder Reagent (e.g., NCS) ChangeSolvent->MilderReagent

Caption: A decision tree for troubleshooting common synthesis problems.

References
  • Google Patents. (CN105859559A). Production method of 3-ethoxy-4-nitrophenol.
  • ResearchGate. Diaryl etherification of substituted phenols with phenyl boronic acid. Available at: [Link]

  • Royal Society of Chemistry. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available at: [Link]

  • Chinese Journal of Applied Chemistry. Synthesis of Bis(3-amino-4-hydroxyphenyl) Bisphenol Ether. Available at: [Link]

  • AOBChem. This compound. Available at: [Link]

  • National Institutes of Health. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Available at: [Link]

  • Google Patents. (EP0037353A1). Process for the etherification of phenols.
  • Google Patents. (CN103896752A). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • ACS Publications. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. Available at: [Link]

  • LookChem. (2025). 3-ethoxyphenol. Available at: [Link]

  • 001CHEMICAL. CAS No. 1216134-31-4, this compound. Available at: [Link]

  • ResearchGate. Ipso chlorination of 4-alkylphenols. Formation of 4-alkyl-4-chlorocyclohexa-2,5-dienones. Available at: [Link]

  • PubChem. 4-Ethoxyphenol. Available at: [Link]

  • BYJU'S. (2023). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

  • PubChem. 3-Chloro-4-hydroxyphenylacetic acid. Available at: [Link]

  • ScienceDirect. KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. Available at: [Link]

  • Google Patents. (RU2046794C1). Method of synthesis of 2-chloro-4-nitrophenol.
  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Available at: [Link]

  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Available at: [Link]

  • ACS Publications. (2024). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Available at: [Link]

  • National Institute of Standards and Technology. Phenol, 4-ethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Direct esterification of succinic acid with phenol using zeolite beta catalyst. Available at: [Link]

  • ACS Publications. (2024). Synergistic Elimination of Chlorophenols Using a Single-Atom Nickel with Single-Walled Carbon Nanotubes: The Roles of Adsorption, Hydrodechlorination, and the Electro-Fenton Process. ACS Omega. Available at: [Link]

  • PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

  • PubChem. 3-Chloro-4-ethoxy-5-methoxyphenol. Available at: [Link]

  • Google Patents. (CN113429268A). Synthetic method of 4-phenoxyphenol.
  • Google Patents. (CN103130657A). Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. (CN110590517A). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.

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Technical Support Center: Chlorination of 4-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the synthesis of chlorinated phenols, specifically focusing on the electrophilic chlorination of 4-ethoxyphenol. The objective is to provide actionable, in-depth troubleshooting advice and foundational knowledge to mitigate common side reactions, thereby improving yield, purity, and process control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chlorination of 4-ethoxyphenol. The format is designed to help you quickly identify your challenge and implement a scientifically grounded solution.

Q1: I am getting a significant amount of a dichlorinated byproduct. How can I improve the selectivity for 2-chloro-4-ethoxyphenol?

A1: This is the most common side reaction and is mechanistically referred to as over-chlorination or polychlorination.

The root cause is that the initial product, 2-chloro-4-ethoxyphenol, is itself an activated aromatic ring and can undergo a second electrophilic substitution. The hydroxyl and ethoxy groups are strong ortho-, para-directing activators.[1][2] Once the first chlorine atom is added ortho to the hydroxyl group, the remaining open ortho position is still susceptible to attack.

Troubleshooting Strategies:

  • Control Stoichiometry: The most critical parameter is the molar ratio of the chlorinating agent to the substrate. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of the chlorinating agent is crucial. An excess of the chlorinating agent will inevitably lead to the formation of di- and tri-chlorinated products.[3][4]

  • Slow Reagent Addition & Low Temperature: Add the chlorinating agent slowly and maintain a low reaction temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the slightly less reactive monochlorinated product.

  • Choice of Chlorinating Agent: Milder chlorinating agents are preferred. N-Chlorosuccinimide (NCS) is often a better choice than harsher reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), as its reactivity can be more easily modulated.

Q2: My reaction mixture is turning dark, and I am isolating colored impurities. What is causing this, and how can I prevent it?

A2: A dark reaction color is typically indicative of oxidation side reactions.

Phenols are electron-rich and susceptible to oxidation, which can be initiated by the chlorinating agent itself or by trace impurities.[5] The oxidation of 4-ethoxyphenol or its chlorinated derivatives can lead to the formation of quinones and other complex, often polymeric, colored byproducts.[6] In some extreme cases, particularly with excess hypochlorous acid, oxidative ring cleavage can occur.[3][7]

Troubleshooting Strategies:

  • Use a Milder Chlorinating Agent: Reagents like chlorine dioxide (ClO₂) are known to oxidize phenols to quinones.[6] Stick with agents like NCS or sulfuryl chloride under controlled conditions.

  • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (Nitrogen or Argon) before starting the reaction.

  • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric oxygen from participating in oxidative pathways.

  • Avoid Metal Contamination: Ensure the reaction vessel is clean and free from trace transition metals, which can catalyze oxidation reactions.

Q3: The regioselectivity of my reaction is poor. How can I ensure the chlorine adds exclusively ortho to the hydroxyl group?

A3: The directing effects of the hydroxyl (-OH) and ethoxy (-OEt) groups are synergistic, strongly favoring chlorination at the positions ortho to the hydroxyl group.

The hydroxyl group is a more powerful activating group than the ethoxy group. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho to the -OH group (positions 2 and 6). Since the 4-position is blocked, the primary product will be 2-chloro-4-ethoxyphenol. However, catalyst choice can be used to further enhance or even alter this innate selectivity.[8][9][10]

Troubleshooting Strategies:

  • Catalyst Control: While often not necessary for this substrate, catalyst-controlled regioselectivity is a powerful tool. For instance, certain thiourea or selenoether catalysts have been shown to dramatically enhance ortho-selectivity in phenol chlorinations when using NCS.[11][12] Conversely, other catalysts can be used to favor para-chlorination, though this is not relevant for a para-substituted starting material.[8][9]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Non-polar aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are commonly used and generally provide good selectivity.

Visualizing the Reaction & Troubleshooting Process

To better understand the challenges, the following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting.

Start 4-Ethoxyphenol mid1 Start->mid1 Desired 2-Chloro-4-ethoxyphenol (Desired Product) mid2 Desired->mid2 DiChloro 2,6-Dichloro-4-ethoxyphenol (Over-chlorination) Oxidized Ethoxyphenoxy Radicals, Quinones, Ring Cleavage (Oxidation Products) mid1->Desired + Cl+ mid1->Oxidized [O] mid2->DiChloro + Cl+ (Excess)

Caption: Reaction pathways in the chlorination of 4-ethoxyphenol.

start Poor Yield / Low Purity of 2-Chloro-4-ethoxyphenol q1 Major Impurity Detected? start->q1 is_dichloro Dichlorinated Product q1->is_dichloro  Yes is_oxidized Colored/Oxidized Products q1->is_oxidized  Yes is_starting Unreacted Starting Material q1->is_starting  Yes sol_dichloro 1. Use 1.0 eq. Chlorinating Agent 2. Lower Temperature (0-5 °C) 3. Slow Reagent Addition is_dichloro->sol_dichloro sol_oxidized 1. Use Milder Reagent (e.g., NCS) 2. Degas Solvent 3. Run Under Inert Atmosphere (N₂/Ar) is_oxidized->sol_oxidized sol_starting 1. Check Reagent Activity 2. Increase Reaction Time/Temp Slightly 3. Confirm Stoichiometry is_starting->sol_starting

Caption: Troubleshooting workflow for optimizing the chlorination.

Data Summary: Impact of Reaction Parameters

The choice of experimental parameters has a direct and predictable impact on the outcome of the reaction. The following table summarizes these effects.

ParameterConditionImpact on Desired ProductImpact on Side ReactionsRationale
Chlorinating Agent N-Chlorosuccinimide (NCS) vs. SO₂Cl₂/Cl₂Higher selectivityLower oxidation & over-chlorinationNCS is a milder, solid reagent, allowing for better control over reactivity.
Stoichiometry 1.0 vs. >1.1 equivalentsMaximized at 1.0 eq.>1.1 eq. significantly increases polychlorination.[3]The product is only slightly less reactive than the starting material.
Temperature 0-5 °C vs. Room Temp (>20 °C)Higher purityLower temp reduces rates of all reactions, but disproportionately affects side reactions.Provides better kinetic control, minimizing thermal decomposition and oxidation.
Solvent Aprotic (DCM, CHCl₃) vs. Protic (AcOH)Generally highProtic solvents can alter the nature of the electrophile.Aprotic solvents are less likely to participate in the reaction.
Atmosphere Inert (N₂/Ar) vs. AirHigher purityInert atmosphere prevents oxidation by O₂.[5]Removes a key reactant for the formation of oxidative byproducts.

Experimental Protocols

Protocol 1: High-Selectivity Chlorination of 4-Ethoxyphenol with NCS

This protocol is optimized to favor the formation of 2-chloro-4-ethoxyphenol while minimizing byproducts.

Materials:

  • 4-Ethoxyphenol (1.0 eq.)

  • N-Chlorosuccinimide (NCS) (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask, thermometer, addition funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 4-ethoxyphenol (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve NCS (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the NCS solution dropwise to the stirred 4-ethoxyphenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete in 2-4 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture to remove succinimide.

    • Wash the filtrate with a 5% sodium thiosulfate solution to quench any remaining active chlorine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-4-ethoxyphenol.

Protocol 2: Reaction Monitoring by TLC

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent: 20% Ethyl Acetate in Hexane (adjust as needed)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Spot the TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Develop the plate in the eluent chamber.

  • Visualize the plate under a UV lamp.

  • The reaction is complete when the spot corresponding to the starting material (4-ethoxyphenol) is no longer visible in the RM lane. The product, 2-chloro-4-ethoxyphenol, will appear as a new, less polar spot (higher Rf). Dichlorinated product will be even less polar (highest Rf).

References

  • Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. [Link]

  • Le-Min, D., Wagner, B. A., & Fair, P. S. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(15), 9585–9594. [Link]

  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6, 419-431. [Link]

  • Gustafson, J. L., Dinh, A. N., & Um, J. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. PubMed, 18(21), 5476-5479. [Link]

  • Gattrell, M., & Kirk, D. W. (1999). Electrochemical Oxidation of Chlorinated Phenols. Environmental Science & Technology, 33(17), 2967–2974. [Link]

  • Canonica, S., & Tratnyek, P. G. (2012). Oxidation of synthetic phenolic antioxidants during water chlorination. Water Research, 46(1), 235-245. [Link]

  • Srinivasan, V. S., & Venkatasubramanian, N. (2013). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. ResearchGate. [Link]

  • Wang, W., Chen, J., & Lin, Y. (2025). Phenols coupled during oxidation upstream of water treatment would generate higher toxic coupling phenolic disinfection by-products during chlorination disinfection. Journal of Hazardous Materials, 483, 136678. [Link]

  • Scientific Update. (2017). Regioselective Chlorination of Phenols. Scientific Update. [Link]

  • Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 85(21), 13586–13595. [Link]

  • Gustafson, J. L., & Miller, S. J. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 85(21), 13586-13595. [Link]

  • Tumanov, A. A., & Tyman, J. H. P. (2015). Oxidation of Phenols with Chlorine Dioxide. ResearchGate. [Link]

  • Le-Min, D., Wagner, B. A., & Fair, P. S. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. ACS Publications. [Link]

  • Khan Academy. (2021). Electrophilic Substitution of phenol. YouTube. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

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Technical Support Center: Optimizing HPLC Separation of Chlorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated phenol isomers. As a class of priority pollutants, the accurate separation and quantification of these structurally similar compounds are critical.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and expert insights to help you overcome common separation challenges and achieve robust, reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are my chlorinated phenol isomer peaks co-eluting or showing poor resolution?

A1: This is the most common challenge and arises because positional isomers often have very similar hydrophobicities and polarities. Standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient.[2][3] The solution requires a systematic optimization of your mobile phase conditions or a change in stationary phase chemistry to exploit subtle differences between the isomers.[4]

Q2: How does mobile phase pH affect the separation of chlorinated phenols?

A2: Chlorinated phenols are acidic compounds. The pH of the mobile phase dictates their ionization state.[4][5] At a pH near their pKa, both ionized (more polar) and non-ionized (less polar) forms exist, which can lead to broad or split peaks.[6] To ensure consistent interaction with the reversed-phase column, it is crucial to suppress this ionization. By adjusting the mobile phase to a pH at least 2 units below the pKa of the phenols (typically using a pH ≤ 3), the analytes remain in their neutral, non-ionized form, leading to better retention, improved peak shape, and enhanced resolution.[4][7]

Q3: My peaks are tailing. What is the primary cause and how can I fix it?

A3: For acidic compounds like chlorinated phenols, peak tailing is often caused by secondary interactions between the analyte and active silanol groups on the silica-based stationary phase.[8][9] These silanol groups can become ionized at moderate pH levels and interact with the phenols, causing the peaks to tail.[9] The most effective solution is to lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of these silanols, thereby minimizing these unwanted interactions.[4] Using a high-purity silica column can also significantly reduce these effects.[9]

Q4: My retention times are drifting over a long sequence. What should I check first?

A4: Retention time drift can be caused by chemical changes or flow rate issues.[10] A simple diagnostic is to check the retention time of an unretained compound (t0). If t0 is stable but analyte peaks are drifting, the issue is likely chemical (e.g., column contamination, mobile phase composition change). If both t0 and analyte peaks are drifting proportionally, the problem is likely related to the flow rate (e.g., pump malfunction, leak).[10] Common chemical causes include the slow buildup of contaminants from the sample matrix on the column or the evaporation of the more volatile organic component from the mobile phase, which changes its composition over time.[10][11]

Detailed Troubleshooting Guides

Issue 1: Poor Resolution & Peak Co-elution

Insufficient separation between chlorinated phenol isomers is the most frequent obstacle. This guide provides a logical workflow to diagnose and resolve this issue.

Positional isomers possess identical mass and elemental composition, differing only in the location of chlorine atoms on the phenol ring. This results in very subtle differences in polarity and hydrophobicity, making them difficult to separate using generic HPLC conditions. Effective separation relies on enhancing these minor differences through strategic selection of the mobile and stationary phases.

G cluster_0 start Start: Poor Resolution mob_phase Step 1: Optimize Mobile Phase start->mob_phase Initial Assessment stat_phase Step 2: Change Stationary Phase mob_phase->stat_phase If resolution is still poor mp_a Adjust Organic % mob_phase->mp_a mp_b Switch Organic Modifier (ACN vs. MeOH) mob_phase->mp_b mp_c Modify pH (Suppress Ionization) mob_phase->mp_c temp Step 3: Adjust Temperature stat_phase->temp If further optimization is needed sp_a Phenyl-Hexyl Column (π-π Interactions) stat_phase->sp_a sp_b Pentafluorophenyl (PFP) Column (Multiple Interactions) stat_phase->sp_b end_good Resolution Achieved temp->end_good Fine-tuning temp_a Lower Temperature (Enhance Interaction Differences) temp->temp_a G cluster_0 start Start: Peak Tailing (Tf > 1.2) chem Step 1: Address Chemical Causes start->chem phys Step 2: Check Physical Causes chem->phys If tailing persists chem_a Lower Mobile Phase pH (e.g., pH 2.5-3.0) chem->chem_a chem_b Increase Buffer Concentration chem->chem_b chem_c Use High-Purity Silica Column chem->chem_c end_good Symmetrical Peak Achieved phys->end_good phys_a Check for Column Void phys->phys_a phys_b Ensure Sample Solvent Matches Initial Mobile Phase phys->phys_b phys_c Clean/Replace Column Inlet Frit phys->phys_c

Caption: Troubleshooting workflow for peak tailing.

  • Address Chemical Causes:

    • Lower Mobile Phase pH: This is the most effective remedy. By adding 0.1% formic acid or using a pH 2.5-3.0 buffer, you suppress the ionization of the silanol groups, neutralizing them and preventing secondary ionic interactions. [4] * Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH throughout the column and effectively mask the silanol activity. [9]

  • Check for Physical and Column Issues:

    • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing. [11]Try flushing the column with a strong solvent or, if permitted by the manufacturer, reverse flushing it. [4] * Column Void: A void at the head of the column can cause band broadening and tailing. This can be diagnosed by a sudden drop in pressure and poor peak shape for all analytes. If a void is suspected, the column should be replaced. * Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. [4]

Issue 3: Inconsistent Retention Times (Drift)

Stable retention times are essential for reliable peak identification and quantification.

Retention time drift over a sequence is typically caused by a gradual change in the chromatographic system. This can be a change in the mobile phase composition (e.g., evaporation of the organic solvent), a change in the column chemistry (e.g., contamination or degradation), or an unstable physical parameter (e.g., temperature or flow rate). [11][12]

Potential Cause Diagnosis Preventative Solution
Mobile Phase Composition Change Gradual, often unidirectional drift in retention times for all analytes. [10]Keep mobile phase reservoirs tightly capped to prevent evaporation of the volatile organic component. [10]Prepare fresh mobile phase daily.
Column Temperature Fluctuation Random or cyclical drift that may correlate with lab ambient temperature changes. [11]Use a thermostatted column compartment and allow it to fully stabilize before starting the sequence.
Inadequate Column Equilibration Retention times are unstable at the beginning of a run, especially with gradient methods. [11][12]Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. [13]
Column Contamination Gradual decrease in retention time and increase in backpressure as the stationary phase becomes fouled. [13]Use a guard column to protect the analytical column from strongly retained matrix components. [10]Implement sample preparation (e.g., SPE) to clean up dirty samples. [13]
System Leaks or Pump Issues Abrupt or significant shifts in retention time. [10]Proportional shift in both analyte peaks and the solvent front (t0). [10]Regularly inspect fittings for signs of leaks. Perform routine pump maintenance, including seal replacement. [12]

Optimized Starting Protocol & System Suitability

This protocol provides a robust starting point for separating a mixture of common chlorinated phenols using a standard C18 column. Further optimization may be required based on the specific isomers of interest.

Experimental Protocol
  • Instrumentation & Column:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV or PDA detector. [1] * Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [1]

  • Chromatographic Conditions:

    • Mobile Phase A: Deionized water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B (linear ramp)

      • 10-12 min: 80% B (hold)

      • 12.1-15 min: Return to 30% B and equilibrate for the next injection. [4] * Flow Rate: 1.0 mL/min. [1] * Column Temperature: 30 °C. [1] * Injection Volume: 10 µL. [1] * Detection: UV at 280 nm. [1]

  • Procedure:

    • Prepare and thoroughly degas the mobile phases.

    • Install the column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

    • Prepare a mixed standard solution containing the chlorinated phenol isomers of interest.

    • Filter all standards and samples through a 0.45 µm filter before injection. [4] * Create a sequence including system suitability injections, standards, and samples.

System Suitability Testing (SST)

Before analyzing samples, it is mandatory to verify that the chromatographic system is performing adequately. This is done by injecting a standard mixture multiple times (typically n=5 or 6) and evaluating key performance parameters. [14][15]

Parameter Common Acceptance Criteria (USP) Purpose
Resolution (Rs) Rs ≥ 2.0 between the critical pair (closest eluting peaks). [16] Ensures that adjacent peaks are sufficiently separated for accurate quantification. [14]
Tailing Factor (Tf) Tf ≤ 2.0. [16] Confirms peak symmetry, which is essential for accurate integration. [14]
Repeatability/Precision (%RSD) %RSD of peak areas ≤ 2.0% for replicate injections. [16] Demonstrates the precision and reproducibility of the injector and system. [14]

| Theoretical Plates (N) | Reportable value (e.g., N > 2000) | Measures column efficiency and indicates the quality of the column packing. [14]|

References

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Welch Materials. [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • BenchChem. Application Note: High-Performance Liquid Chromatography for the Separation of Chlorinated Phenols.
  • LabVeda. Drifting HPLC Peak Retention Times.
  • Nair, J., Munir, K. M., & Bhide, S. V. Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Journal of Liquid Chromatography, 6(14). Available from: [Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift.
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • BenchChem. Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • BenchChem. Technical Support Center: Optimizing Chlorophenol Isomer Separations in HPLC.
  • LCGC International. Retention Time Drift—A Case Study. Available from: [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available from: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide.
  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Taylor & Francis Online. Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Available from: [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubMed. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column. Available from: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Journal of Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols.
  • ResearchGate. System suitability parameters. | Download Table. Available from: [Link]

  • LCGC. Selectivity in Reversed-phase LC Separations (Part 3): Column-type Selectivity. Available from: [Link]

  • National Institutes of Health. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]

  • BenchChem. resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
  • Pharmaceutical Updates. System suitability in HPLC Analysis. Available from: [Link]

  • ResearchGate. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • ACS Publications. Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons. Available from: [Link]

  • BUCHI. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • YouTube. HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Available from: [Link]

  • Scribd. HPLC Column Troubleshooting Guide. Available from: [Link]

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Reducing byproduct formation in 3-Chloro-4-ethoxy-phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Chloro-4-ethoxy-phenol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your synthetic route.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, can be challenging due to the potential for byproduct formation, which can complicate purification and reduce overall yield. The two primary synthetic routes to this molecule are the direct chlorination of 4-ethoxyphenol and the Williamson ether synthesis from a suitable chlorophenol precursor. This guide will address common issues encountered in both pathways and provide practical solutions to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of this compound.

Q1: I am seeing multiple chlorinated products in my reaction mixture when chlorinating 4-ethoxyphenol. How can I improve the selectivity for the desired 3-chloro isomer?

A1: The formation of multiple chlorinated isomers is a common issue in the electrophilic aromatic substitution of substituted phenols. The hydroxyl and ethoxy groups are both ortho-, para-directing, which can lead to a mixture of products. To enhance the regioselectivity for this compound, consider the following:

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a sulfur-containing catalyst can offer higher para-selectivity compared to chlorine gas.[1]

  • Catalyst System: The use of a catalyst system, such as aluminum chloride (AlCl₃) with a dialkyl sulfide, can significantly improve the para- to ortho-isomer ratio.[1]

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the chlorination reaction.

  • Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred for selective chlorination.

Q2: During the Williamson ether synthesis to introduce the ethoxy group, I am observing a significant amount of a byproduct with a similar mass to my product. What could this be?

A2: A common byproduct in the Williamson ether synthesis of phenols is the C-alkylated product, where the ethyl group attaches to the aromatic ring instead of the phenolic oxygen.[2] This occurs because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. To favor O-alkylation over C-alkylation:

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and reactive. Protic solvents like water or ethanol can hydrogen-bond with the oxygen, hindering O-alkylation and promoting C-alkylation.[2]

  • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the O/C alkylation ratio. Larger, softer cations like K⁺ or Cs⁺ can sometimes favor O-alkylation.

Q3: My final product is difficult to purify. What are the recommended purification techniques for this compound?

A3: Purification of substituted phenols can often be achieved through a combination of techniques:

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is a powerful purification method. This technique is particularly effective at removing isomeric impurities that have different solubilities.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Extraction: Acid-base extraction can be used to separate the phenolic product from non-acidic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous base to extract the phenol as its salt. The aqueous layer is then acidified to precipitate the purified phenol.

Troubleshooting Guides

This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.

Scenario 1: Chlorination of 4-Ethoxyphenol

Problem: Low yield of this compound and formation of multiple byproducts.

Observation Potential Cause Troubleshooting Steps
Significant amount of 2-chloro-4-ethoxyphenol isomer. The hydroxyl and ethoxy groups are ortho-, para-directing, leading to substitution at the 2-position.1. Optimize Catalyst: Use a bulky Lewis acid or a sulfur-containing catalyst to sterically hinder ortho-attack.[1] 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to -10 °C) to improve selectivity.
Presence of dichlorinated byproducts (e.g., 2,3-dichloro-4-ethoxyphenol). Over-chlorination due to excess chlorinating agent or prolonged reaction time.1. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. 2. Monitor Reaction: Track the reaction progress using TLC or GC to stop the reaction once the starting material is consumed.
Dark-colored reaction mixture and tar formation. Decomposition of the starting material or product under harsh reaction conditions.1. Protecting Groups: Consider protecting the hydroxyl group before chlorination, although this adds extra steps. 2. Milder Conditions: Use a less reactive chlorinating agent or a lower reaction temperature.
Scenario 2: Williamson Ether Synthesis

Problem: Incomplete reaction or formation of undesired byproducts.

Observation Potential Cause Troubleshooting Steps
Low conversion of the starting chlorophenol. Incomplete deprotonation of the phenol or insufficient reactivity of the ethylating agent.1. Stronger Base: Ensure complete deprotonation by using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). 2. More Reactive Ethylating Agent: Use ethyl iodide instead of ethyl bromide or chloride, as iodide is a better leaving group.
Formation of a C-alkylated byproduct. The phenoxide is acting as a carbon nucleophile.1. Solvent: Use a polar aprotic solvent such as DMF or DMSO.[2] 2. Temperature: Lowering the reaction temperature may favor O-alkylation.
Presence of an alkene byproduct. E2 elimination of the ethyl halide, promoted by the basicity of the phenoxide.1. Primary Halide: This is less of an issue with ethyl halides, but ensure you are using a primary ethylating agent. 2. Lower Temperature: Elimination reactions are generally favored at higher temperatures.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Chlorination of 4-Ethoxyphenol with Sulfuryl Chloride

This protocol aims to improve the regioselectivity towards the desired 3-chloro isomer.

Materials:

  • 4-Ethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 4-ethoxyphenol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., AlCl₃, 0.1 equivalents) to the solution.

  • Slowly add a solution of sulfuryl chloride (1.05 equivalents) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate this compound.

Protocol 2: Williamson Ether Synthesis of this compound

This protocol describes the synthesis starting from 3-chloro-4-hydroxyphenol.

Materials:

  • 3-Chloro-4-hydroxyphenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Ethyl iodide (EtI)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-chloro-4-hydroxyphenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Visualization of Reaction Pathways

Chlorination of 4-Ethoxyphenol

The following diagram illustrates the desired reaction and the formation of a common isomeric byproduct.

chlorination start 4-Ethoxyphenol product This compound (Desired) start->product SO2Cl2 / Catalyst byproduct 2-Chloro-4-ethoxy-phenol (Byproduct) start->byproduct SO2Cl2 / Catalyst

Caption: Chlorination of 4-ethoxyphenol can yield both the desired 3-chloro and the isomeric 2-chloro byproduct.

Williamson Ether Synthesis

This diagram shows the intended O-alkylation and the competing C-alkylation side reaction.

williamson_ether_synthesis start 3-Chloro-4-hydroxyphenol phenoxide Phenoxide Intermediate start->phenoxide Base product This compound (O-Alkylation - Desired) phenoxide->product Ethyl Iodide byproduct C-Alkylated Byproduct phenoxide->byproduct Ethyl Iodide (Side Reaction)

Caption: The phenoxide intermediate in the Williamson ether synthesis can undergo either O-alkylation (desired) or C-alkylation (byproduct).

Data Presentation: Analytical Characterization

Successful synthesis requires robust analytical methods to confirm the identity and purity of the product and to identify any byproducts.

Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts (in ppm)

Note: These are predicted values and may vary slightly based on the solvent and instrument.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound ~1.4 (t, 3H, -CH₃), ~4.0 (q, 2H, -OCH₂-), ~6.8-7.2 (m, 3H, Ar-H), ~9.5 (s, 1H, -OH)~15.0 (-CH₃), ~65.0 (-OCH₂-), ~115-130 (Ar-C), ~145-155 (Ar-C-O)
2-Chloro-4-ethoxy-phenol ~1.4 (t, 3H, -CH₃), ~4.0 (q, 2H, -OCH₂-), ~6.7-7.1 (m, 3H, Ar-H), ~9.7 (s, 1H, -OH)~15.0 (-CH₃), ~64.0 (-OCH₂-), ~114-132 (Ar-C), ~144-154 (Ar-C-O)
High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating and quantifying the product and its isomers.

  • Column: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where the phenolic compounds absorb strongly (e.g., 270-280 nm).

By carefully optimizing the HPLC method, you can achieve baseline separation of this compound from its isomers and other impurities, allowing for accurate purity assessment.[3][4]

Conclusion

The formation of byproducts in the synthesis of this compound can be effectively managed by careful selection of the synthetic route and optimization of reaction conditions. Understanding the underlying mechanisms of byproduct formation is key to developing a robust and efficient synthesis. This guide provides a starting point for troubleshooting common issues and for developing high-purity synthetic procedures for this important molecule.

References

  • Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. Encyclopedia, 1(3), 842-858.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Chlorophenol Isomer Separations in HPLC.
  • Li, Z., & Chen, J. (2008). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC.
  • de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 1034-1040.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-ethoxy-phenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering lower-than-expected biological activity. As a synthesized molecule, its efficacy is contingent on a variety of factors, from its intrinsic chemical properties to the specifics of the experimental setup. This document provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and practical laboratory experience.

Initial Assessment: The Troubleshooting Funnel

When faced with low bioactivity, a systematic approach is crucial to efficiently identify the root cause. We recommend a "funnel" approach, starting with the most common and easily verifiable issues before moving to more complex experimental variables.

Troubleshooting_Funnel A Start: Low Bioactivity Observed B Step 1: Compound Integrity Verification A->B Is the compound pure, stable, and soluble? C Step 2: Assay Conditions & Protocol Review B->C Is the experimental setup optimal? D Step 3: Biological System & Target Validation C->D Is the biological context appropriate? E Resolution D->E Problem Identified & Corrected

Caption: Troubleshooting funnel for low bioactivity.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses common questions and provides detailed, actionable steps to resolve them.

Part A: Compound-Specific Issues
Q1: How can I be certain that the synthesized this compound is the correct structure and of sufficient purity?

A1: This is the most critical first step. The presence of impurities or an incorrect chemical structure is a primary reason for lack of bioactivity.

  • Causality: Synthesis of phenolic compounds can sometimes result in side products. For instance, chlorination of ethoxyphenol requires controlled conditions to ensure selective chlorination at the desired position.[1] Any deviation can lead to isomeric impurities or unreacted starting materials, which may be inactive or even inhibitory.

  • Recommended Actions:

    • Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure of your synthesized compound. Compare the resulting spectra with reference data if available.

    • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. A purity level of >95% is generally recommended for biological assays.

Q2: My compound is pure, but I'm still seeing low activity. Could solubility be the issue?

A2: Absolutely. Poor aqueous solubility is a frequent culprit for the apparent inactivity of small molecules.[2][3] If the compound precipitates in your assay buffer, its effective concentration is significantly lower than intended.

  • Causality: Phenolic compounds, while containing a polar hydroxyl group, can have limited solubility in aqueous solutions, especially with the addition of hydrophobic chloro and ethoxy groups.

  • Recommended Actions:

    • Visual Inspection: Carefully inspect your assay plates (e.g., 96-well plates) under a microscope for any signs of compound precipitation.

    • Solubility Test: Before running the full experiment, perform a simple solubility test. Prepare the highest concentration of your compound in the assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C). After incubation, centrifuge the sample and check for a pellet.

    • Increase Solubility:

      • Co-solvents: Prepare a high-concentration stock solution in a solvent like DMSO.[2] Ensure the final concentration of the co-solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

      • Formulation: For in vivo studies, consider formulation strategies to enhance bioavailability.[4][5][6]

Q3: Is it possible my compound has degraded during storage?

A3: Yes, compound stability is a key factor. Phenols can be susceptible to oxidation, and improper storage can lead to degradation over time.

  • Causality: The phenolic hydroxyl group can be oxidized, especially if exposed to light, air (oxygen), or incompatible storage conditions.

  • Recommended Actions:

    • Storage Conditions: Store the compound, both as a solid and in solution, under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).[2]

    • Stock Solutions: Prepare fresh stock solutions from the solid compound for your experiments. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]

    • Re-analysis: If degradation is suspected, re-analyze the purity of your compound using HPLC.

Part B: Assay & Experimental Design Issues
Q4: My compound is pure, soluble, and stable. Could my experimental protocol be the problem?

A4: Yes, various aspects of the experimental protocol can significantly influence the observed activity.[2]

  • Causality: The interaction between a small molecule and its biological target is a dynamic process influenced by time, concentration, and the specific assay conditions.

  • Recommended Actions:

    • Concentration Range: Ensure you are testing a wide range of concentrations. A typical approach is to use serial dilutions (e.g., 10-fold or 3-fold) to cover a broad spectrum, from nanomolar to micromolar ranges.

    • Incubation Time: The biological effect may be time-dependent. Test multiple incubation time points (e.g., 24, 48, 72 hours) to capture the optimal window for activity.[3]

    • Positive Control: Always include a positive control compound with a known and well-characterized activity in your assay system. This validates that the assay itself is performing as expected.

    • Vehicle Control: Include a vehicle control (e.g., media with the same concentration of DMSO used for your test compound) to account for any effects of the solvent.[2]

Q5: Could the this compound be interfering with my assay technology?

A5: This is a possibility, especially in assays that rely on fluorescence, luminescence, or enzymatic reporters.

  • Causality: Some small molecules can be "nuisance compounds" or "frequent hitters" that interfere with assay signals, leading to false positives or false negatives.[7] For example, a compound might be autofluorescent or it could directly inhibit a reporter enzyme like luciferase.[3]

  • Recommended Actions:

    • Interference Assays: Run control experiments to test for assay interference. This involves setting up assay wells containing only the assay buffer, the reporter components, and your compound (without the biological target, e.g., cells or enzyme).

    • Orthogonal Assays: If possible, confirm your results using an orthogonal assay that has a different readout mechanism.

Part C: Biological System Considerations
Q6: I've validated my compound and my assay, but still see no activity. What biological factors should I consider?

A6: The biological context is paramount. The choice of cell line, its health, and the expression of the target are critical variables.

  • Causality: A compound's activity is dependent on the presence and accessibility of its molecular target within the biological system being used.

  • Recommended Actions:

    • Target Expression: If you have a hypothesized target for this compound, verify its expression in the cell line you are using (e.g., via Western blot, qPCR, or flow cytometry).

    • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.[3] Senescent or unhealthy cells can respond differently to stimuli.

    • Cell Seeding Density: Optimize the cell seeding density to ensure the cells are in a logarithmic growth phase during the experiment.[3] Over-confluent or sparsely seeded cells can yield variable results.

Experimental Protocols & Data Presentation

Protocol 1: HPLC Purity Analysis

This protocol provides a general framework for assessing the purity of your synthesized this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Table 1: Example HPLC Purity Data for Different Synthesis Batches

Batch IDRetention Time (min)Peak Area (Main)Total Peak AreaPurity (%)
BATCH-00112.5985,0001,000,00098.5
BATCH-00212.6850,0001,000,00085.0
Protocol 2: Cell Viability Assay (MTT)

This protocol is for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in cell culture medium. Replace the old medium with the medium containing your compound or the vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process, from the initial observation to the potential resolution pathways.

Troubleshooting_Workflow cluster_compound Compound Verification cluster_assay Assay Optimization cluster_biology Biological System Check A Low Bioactivity Observed B Check Purity (HPLC, LC-MS) A->B Start Here C Confirm Structure (NMR, MS) B->C Z Resolution: Bioactivity Confirmed or Understood B->Z Impure D Assess Solubility (Visual, Centrifugation) C->D C->Z Wrong Structure E Evaluate Stability (Re-analyze old stock) D->E D->Z Insoluble F Review Protocol: - Concentration Range - Incubation Time E->F Compound OK E->Z Degraded G Validate Controls: - Positive Control - Vehicle Control F->G F->Z Suboptimal Parameters H Test for Assay Interference G->H G->Z Controls Failed I Verify Cell Health & Passage Number H->I Assay OK H->Z Interference Detected J Confirm Target Expression I->J I->Z Cells Unhealthy J->Z Biology OK J->Z Target Not Expressed

Caption: Detailed troubleshooting workflow for low bioactivity.

Hypothetical Signaling Pathway

To aid in hypothesis generation, consider the potential mechanisms of action for a chlorophenol derivative. Chlorophenols have been shown to interfere with processes like oxidative phosphorylation.[8] A hypothetical pathway where this compound might act is outlined below.

Signaling_Pathway Compound This compound Mito Mitochondria Compound->Mito Enters Cell ETC Electron Transport Chain Compound->ETC Inhibits? Mito->ETC ATP_Synthase ATP Synthase Mito->ATP_Synthase ETC->ATP_Synthase Proton Gradient ROS ROS Production ETC->ROS Leakage ATP ATP Production ATP_Synthase->ATP Generates Apoptosis Apoptosis ATP->Apoptosis Reduced ATP levels can trigger ROS->Apoptosis

Caption: Hypothetical mitochondrial target pathway.

References

  • Kumar, A., & Kumar, S. (2010). Green methodologies in synthesis and natural product chemistry of phenolic compounds. Journal of the Indian Chemical Society, 87(10), 1191-1206. [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [Link]

  • Albuquerque, B. R., Heleno, S. A., Ferreira, I. C. F. R., & Oliveira, M. B. P. P. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, 12(1), 14-41. [Link]

  • Jiang, W., & Wang, Y. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition, 9, 896379. [Link]

  • de la Torre, B. G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 783–787. [Link]

  • Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of biomolecular screening, 20(8), 953–964. [Link]

  • AOBChem. This compound. AOBChem. [Link]

  • Albuquerque, B. R., Heleno, S. A., Ferreira, I. C. F. R., & Oliveira, M. B. P. P. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, 12(1), 14-41. [Link]

  • ResearchGate. (2020). Phenolic compounds: Current industrial applications, limitations and future challenges. [Link]

  • Google Patents. (2016). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
  • Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(10), 2895–2902. [Link]

  • Mata, R. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 108-115. [Link]

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • 001CHEMICAL. CAS No. 1216134-31-4, this compound. 001CHEMICAL. [Link]

  • Wikipedia. Phenol. Wikipedia. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols - Health Effects. Centers for Disease Control and Prevention. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-Ethoxyphenol: A Deep Dive into its Properties and Applications. [Link]

Sources

Preventing degradation of 3-Chloro-4-ethoxy-phenol during analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of 3-Chloro-4-ethoxy-phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation, such as discoloration or the appearance of extra peaks in my chromatogram. What are the likely causes?

A1: Degradation of this compound during analysis is primarily due to its susceptibility to oxidation and, to a lesser extent, thermal and pH-mediated instability.

  • Oxidative Degradation: The phenol functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored quinone-type structures or other degradation products.[1] The ethoxy group may also be a site for oxidative attack.

  • Thermal Degradation: While generally stable, prolonged exposure to high temperatures, such as in a GC injector port, can cause degradation of halogenated phenols.[2][3]

  • pH Instability: Phenols can be unstable at high pH.[4] Alkaline conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[4]

Q2: I am observing poor peak shape (e.g., tailing) during the HPLC analysis of this compound. What could be the issue?

A2: Peak tailing for phenolic compounds in reverse-phase HPLC is a common issue and can often be attributed to interactions with the stationary phase or issues with the mobile phase. For a deeper dive into this specific issue, our "Technical Support Center: HPLC Analysis of Phenolic Compounds" guide provides extensive troubleshooting advice.[5]

Q3: Can I analyze this compound using Gas Chromatography (GC)?

A3: Yes, GC is a viable technique for the analysis of halogenated phenols.[6][7] However, it's crucial to be mindful of potential thermal degradation in the injector.[2][3] Derivatization to a less polar, more thermally stable compound can sometimes be beneficial.

Troubleshooting Guide: Preventing Degradation

This section provides a systematic approach to identifying and mitigating the degradation of this compound during your analytical workflow.

Issue: Sample Degradation in Solution (Pre-Analysis)
Symptom Potential Cause Recommended Solution Scientific Rationale
Solution turns yellow/brown over time. Oxidative degradation due to exposure to air and/or light.- Prepare samples fresh and analyze them promptly.- Store stock solutions and samples in amber vials to protect from light.- Purge sample vials and solvents with an inert gas (e.g., nitrogen or argon).- Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).[8]Phenolic compounds are susceptible to oxidation, which is often catalyzed by light and oxygen.[9] Inert gas displaces oxygen, and antioxidants scavenge free radicals that initiate oxidation.[10]
Inconsistent results between replicate injections of the same sample. Ongoing degradation in the autosampler.- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).- Minimize the time samples spend in the autosampler before injection.Lower temperatures slow down the rate of chemical reactions, including degradation pathways.
Appearance of new, unidentified peaks upon re-analysis of an older sample. Formation of degradation products over time.- Re-prepare the sample from a fresh stock solution.- If necessary, perform a stability study to determine the acceptable window for sample analysis.This confirms that the new peaks are not artifacts of the analytical system and helps establish proper sample handling procedures.
Issue: On-Instrument Degradation (During Analysis)
Symptom Potential Cause (HPLC) Recommended Solution (HPLC) Scientific Rationale
Loss of peak area, appearance of fronting or tailing peaks. Mobile Phase pH: High pH can lead to on-column degradation.- Maintain a slightly acidic mobile phase pH (e.g., pH 3-5) by adding a buffer like phosphate or acetate.[11]An acidic mobile phase keeps the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.
Irreproducible retention times and peak areas. Metal Contamination: Interaction with metal ions in the HPLC system (e.g., stainless steel frits, tubing) can catalyze degradation.- Use a metal-free or bio-inert HPLC system if possible.- Add a chelating agent like EDTA to the mobile phase to sequester metal ions.Metal ions can act as catalysts in oxidation reactions. Chelating agents bind to these ions, rendering them inactive.
Symptom Potential Cause (GC) Recommended Solution (GC) Scientific Rationale
Small, broad, or tailing peaks for the analyte, with the appearance of earlier eluting peaks. Thermal Degradation in Injector: The analyte is breaking down at high injector temperatures.- Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.- Use a deactivated inlet liner.- Consider derivatization to a more thermally stable compound (e.g., silylation).Minimizing thermal stress on the analyte is crucial for preventing on-instrument degradation.[3] Deactivated liners have fewer active sites that can catalyze degradation.

Experimental Protocols

Protocol 1: Stabilized Sample Preparation for HPLC Analysis

This protocol is designed to minimize the oxidative degradation of this compound in solution.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Ascorbic acid

  • 0.45 µm syringe filters

  • Amber HPLC vials

Procedure:

  • Solvent Preparation: Prepare the diluent by dissolving a small amount of ascorbic acid (e.g., 0.1 mg/mL) in your chosen solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stock Solution Preparation: Accurately weigh the this compound reference standard and dissolve it in the stabilized diluent to prepare a stock solution.

  • Working Standard/Sample Preparation: Dilute the stock solution or prepare your sample using the stabilized diluent to the desired concentration.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample as soon as possible. If storage is necessary, keep the vials at 2-8°C.

Protocol 2: Recommended HPLC-UV Starting Conditions

These are starting conditions and should be optimized for your specific instrument and application.

Parameter Condition
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
UV Detection 280 nm
Injection Volume 5 µL

Visualizing the Workflow

To ensure clarity in the analytical process, the following diagram outlines the key decision points and steps for preventing the degradation of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC Considerations cluster_gc GC Considerations prep_start Start: Sample Weighing/Dilution add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) to Diluent prep_start->add_antioxidant use_amber Use Amber Vials add_antioxidant->use_amber purge_inert Purge with Inert Gas (Optional) use_amber->purge_inert filter Filter Sample purge_inert->filter store_cold Store at 2-8°C if not analyzed immediately filter->store_cold choose_method Select Analytical Technique store_cold->choose_method hplc HPLC choose_method->hplc gc GC choose_method->gc mobile_phase_ph Acidic Mobile Phase (pH 3-5) hplc->mobile_phase_ph low_temp_injector Optimize Injector Temperature (Lowest Possible) gc->low_temp_injector metal_free Use Metal-Free System or Chelating Agent (EDTA) mobile_phase_ph->metal_free deactivated_liner Use Deactivated Inlet Liner low_temp_injector->deactivated_liner derivatization Consider Derivatization deactivated_liner->derivatization

Sources

Technical Support Center: Enhancing the Regioselectivity of 4-Ethoxyphenol Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the regioselective chlorination of 4-ethoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered during this critical synthetic transformation. Here, we synthesize established chemical principles with field-proven insights to help you navigate the complexities of electrophilic aromatic substitution on this highly activated substrate.

Introduction: The Challenge of Selectivity

The chlorination of 4-ethoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) and ethoxy (-OEt) groups are both strongly activating and ortho, para-directing.[1][2] Since the para position is blocked by the ethoxy group, chlorination is directed to the ortho positions (C2 and C6). However, achieving high regioselectivity for mono-chlorination at a specific ortho position while avoiding di-chlorination and other side reactions can be a significant challenge. This guide provides a structured approach to troubleshooting and optimizing this reaction for your specific research needs.

Troubleshooting Guide

This section addresses common issues encountered during the chlorination of 4-ethoxyphenol in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Q1: My reaction is producing a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the mono-chloro product?

Underlying Cause: The high reactivity of the 4-ethoxyphenol ring, further activated by the initial chlorine substituent, makes it susceptible to a second electrophilic attack, leading to the formation of 2,6-dichloro-4-ethoxyphenol.[3][4]

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent relative to 4-ethoxyphenol can help minimize di-substitution.

  • Slow Addition: Add the chlorinating agent slowly and at a controlled rate to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or below) can decrease the overall reaction rate and enhance selectivity by favoring the kinetically controlled mono-chlorinated product.

  • Choice of Chlorinating Agent: Milder chlorinating agents, such as N-Chlorosuccinimide (NCS), are often less prone to over-reaction compared to more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or elemental chlorine.[5][6]

Q2: I am observing the formation of undesired byproducts, potentially from oxidation. What is causing this and how can I prevent it?

Underlying Cause: Phenols are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[7][8] This can lead to the formation of colored impurities and complex byproduct profiles, including quinone-type structures.

Troubleshooting Strategies:

  • Use a Milder Chlorinating Agent: As mentioned, NCS is a good alternative to harsher reagents.[9]

  • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) before starting the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric oxygen from participating in side reactions.

  • Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation pathways.

Q3: The regioselectivity of my reaction is poor, yielding a mixture of 2-chloro- and other isomers. How can I enhance the ortho-selectivity?

Underlying Cause: While the para position is blocked, electronic and steric factors can still influence the distribution between the two available ortho positions. The choice of solvent and the presence of specific catalysts can dramatically influence the regiochemical outcome.

Troubleshooting Strategies:

  • Solvent Selection: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride or chloroform may offer different selectivity profiles compared to more polar solvents.[10]

  • Catalyst-Controlled Chlorination: The use of organocatalysts can significantly enhance ortho-selectivity. For instance, certain thiourea-based catalysts have been shown to direct chlorination to the ortho position through hydrogen bonding interactions with the phenolic hydroxyl group.[11][12] Lewis basic selenoether catalysts have also demonstrated high ortho-selectivity.[11][13]

Q4: How can I effectively separate the desired 2-chloro-4-ethoxyphenol from the starting material and other chlorinated isomers?

Underlying Cause: The structural similarity of chlorophenol isomers makes their separation challenging.[14]

Troubleshooting Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating these isomers. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents can effectively resolve the components.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC is highly effective. A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of acid (e.g., phosphoric or acetic acid) to suppress ionization, can provide excellent separation.[15][16]

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the isomeric purity of the product mixture.[17]

Frequently Asked Questions (FAQs)

  • What is the fundamental mechanism of 4-ethoxyphenol chlorination? The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][7] The electron-rich aromatic ring of 4-ethoxyphenol acts as a nucleophile, attacking the electrophilic chlorine species (e.g., from NCS or SO₂Cl₂). This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores aromaticity, yielding the chlorinated product.[6]

  • Which chlorinating agent is best for this reaction? The "best" agent depends on the desired outcome and reaction scale.

    • N-Chlorosuccinimide (NCS): Often preferred for its milder nature, ease of handling, and reduced tendency for over-chlorination. It is a good starting point for optimizing selectivity.[5][18]

    • Sulfuryl Chloride (SO₂Cl₂): A more reactive and cost-effective reagent, often used in industrial settings. It can provide high yields but may require more careful control to maintain selectivity.[19][20][21] The use of sulfur-containing catalysts in conjunction with SO₂Cl₂ can significantly improve para-selectivity in other phenols, a principle that could be adapted for controlling selectivity in this system.[19][22][23]

  • How does temperature affect the regioselectivity? In general, lower temperatures favor the kinetically controlled product and can enhance selectivity by slowing down competing side reactions, such as di-chlorination and oxidation.[10] For some systems, temperature can also influence the ortho/para ratio, although in the case of 4-ethoxyphenol, the primary concern is mono- versus di-substitution at the ortho positions.

  • Can I use a Lewis acid catalyst? While Lewis acids are commonly used in EAS reactions, their use in the chlorination of highly activated phenols must be approached with caution. They can dramatically increase the reactivity of the chlorinating agent, potentially leading to a loss of selectivity and an increase in byproduct formation. However, specific Lewis acid and organocatalyst systems have been developed to control regioselectivity.[19][20]

Experimental Protocols

Protocol 1: Selective Mono-chlorination of 4-Ethoxyphenol using NCS

This protocol provides a starting point for achieving selective mono-chlorination.

Materials:

  • 4-Ethoxyphenol

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-ethoxyphenol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of NCS (1.05 eq) in anhydrous DCM.

  • Add the NCS solution dropwise to the stirred 4-ethoxyphenol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analysis of Isomeric Purity by Reversed-Phase HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Standard solutions of 4-ethoxyphenol and purified product

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17.1-20 min: Return to 30% B and equilibrate

Data Presentation

Table 1: Effect of Chlorinating Agent and Temperature on Product Distribution

EntryChlorinating Agent (eq.)Temperature (°C)Mono-chloro Product (%)Di-chloro Product (%)Unreacted Starting Material (%)
1SO₂Cl₂ (1.1)25652510
2SO₂Cl₂ (1.1)080128
3NCS (1.1)258587
4NCS (1.1)09235

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions.

Visualizations

Reaction Mechanism

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 4-Ethoxyphenol SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex + NCS NCS N-Chlorosuccinimide (NCS) Succinimide Succinimide NCS->Succinimide Accepts H+ Product 2-Chloro-4-ethoxyphenol SigmaComplex->Product - H+

Caption: Electrophilic aromatic substitution mechanism for the chlorination of 4-ethoxyphenol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Poor Regioselectivity or Byproduct Formation CheckPurity Analyze Product Mixture (HPLC, GC-MS, NMR) Start->CheckPurity LowMono Low Yield of Mono-chloro Product CheckPurity->LowMono Low Mono-selectivity HighDi High Di-chloro Product CheckPurity->HighDi Over-chlorination Oxidation Oxidation Byproducts CheckPurity->Oxidation Byproducts Present Catalyst Consider Ortho-directing Catalyst LowMono->Catalyst OptimizeStoich Adjust Stoichiometry (0.95-1.05 eq. NCS) HighDi->OptimizeStoich InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere ControlTemp Lower Reaction Temperature (0°C) OptimizeStoich->ControlTemp SlowAddition Slow Addition of Chlorinating Agent ControlTemp->SlowAddition End Achieved Desired Selectivity SlowAddition->End MilderReagent Switch to Milder Reagent (NCS) InertAtmosphere->MilderReagent MilderReagent->End Catalyst->End

Caption: Decision tree for troubleshooting the chlorination of 4-ethoxyphenol.

References

  • Gustafson, J. L., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenol? [Link]

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances. [Link]

  • N/A. Unit-III Aromatic electrophilic substitution reactions of Phenol. [Link]

  • Gustafson, J. L., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • N/A. Chromatographic Determination of Chlorophenols. [Link]

  • N/A. Phenol Electrophilic substitution rxn. [Link]

  • Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. [Link]

  • Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Organic & Biomolecular Chemistry. [Link]

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

  • Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters. [Link]

  • N/A. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Li, Y., et al. (2022). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules. [Link]

  • Prasse, C., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]

  • Lee, C. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. [Link]

  • Gołębiewski, W. M., & Gucma, M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis. [Link]

  • N/A. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. [Link]

  • Kumar, A., et al. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. International Journal of ChemTech Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis. [Link]

  • N/A. (1975). Chlorination with sulfuryl chloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • N/A. (2018). New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol-Ethers: the Use of PIFA-AlCl3 System. ResearchGate. [Link]

  • N/A. (2021). Oxychlorination for the synthesis of 2,4-dichloro-substituted phenol... ResearchGate. [Link]

  • Jasper, J. T., et al. (2017). Toxic Byproduct Formation during Electrochemical Treatment of Latrine Wastewater. Environmental Science & Technology Letters. [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. ResearchGate. [Link]

  • NPTEL-NOC IITM. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]

  • Eurochlor. (N/A). Chlorination by-products. [Link]

  • N/A. (2021). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. ResearchGate. [Link]

  • Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. Semantic Scholar. [Link]

  • N/A. (1984). ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. ResearchGate. [Link]

  • Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. ResearchGate. [Link]

  • Global Substance Registration System. 4-ETHOXYPHENOL. [Link]

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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-Chloro-4-ethoxy-phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of matrix effects in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your method development and ensure data integrity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding matrix effects in the analysis of this compound.

Q1: What are matrix effects and why are they a concern for my this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] For this compound, a small polar molecule, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[4] These effects are a major concern because they can lead to erroneous reporting of the analyte's concentration.[5]

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A: Yes, inconsistent reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[4] The composition of your sample matrix can vary between samples, leading to different degrees of ion suppression or enhancement for your target analyte, this compound.[6]

Q3: What are the primary causes of matrix effects in LC-MS/MS?

A: The primary cause is the co-elution of matrix components with your analyte of interest that interfere with the ionization process in the mass spectrometer's ion source.[1][5] Common culprits in biological matrices include phospholipids, salts, and endogenous metabolites.[2] These interfering compounds can compete with the analyte for charge, alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, or change the local chemical environment, all of which impact the number of analyte ions that reach the detector.[3][7]

Q4: How can I determine if my analysis of this compound is being affected by matrix effects?

A: A common method is the post-column infusion experiment.[4][6] This involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[8] Another quantitative approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract.[7] A significant difference in the slopes is indicative of matrix effects.

Q5: What are the general strategies to mitigate matrix effects?

A: There are three main strategies:

  • Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific phospholipid removal methods to clean up the sample and remove interfering components before LC-MS/MS analysis.[2][7]

  • Improve Chromatographic Separation: Modify your LC method to chromatographically separate this compound from matrix components.[1][4]

  • Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects.[2][4][9]

II. Troubleshooting Guide: Diagnosing and Resolving Matrix Effects

This section provides a systematic approach to troubleshooting matrix effect-related issues in your LC-MS/MS analysis of this compound.

Step 1: Confirm the Presence and Nature of Matrix Effects

Before making any changes to your method, it's crucial to confirm that matrix effects are indeed the root cause of your analytical problems.

Protocol: Post-Column Infusion Experiment
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up a 'T' junction between your LC column outlet and the MS inlet.

  • Infuse the standard solution at a constant, low flow rate (e.g., 10 µL/min) into the eluent from the LC column.

  • While the standard is being infused, inject a blank sample extract (a sample processed through your entire sample preparation procedure without the analyte).

  • Monitor the signal of your analyte's transition. A stable baseline should be observed.

  • Any deviation (dip for suppression, peak for enhancement) in the baseline indicates the presence of matrix effects at that specific retention time.[8]

Step 2: Evaluate and Optimize Sample Preparation

Effective sample preparation is your first line of defense against matrix effects.[2] The goal is to remove as many interfering matrix components as possible while efficiently recovering your analyte.

Workflow for Sample Preparation Optimization

start Initial Observation of Poor Data Quality (Inaccuracy, Imprecision) confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me is_me_present Matrix Effect Present? confirm_me->is_me_present no_me No Significant Matrix Effect (Troubleshoot other parameters) is_me_present->no_me No choose_cleanup Select Sample Cleanup Strategy is_me_present->choose_cleanup Yes protein_precipitation Protein Precipitation (Simple but Prone to Matrix Effects) choose_cleanup->protein_precipitation lle Liquid-Liquid Extraction (LLE) (Good for non-polar interferences) choose_cleanup->lle spe Solid-Phase Extraction (SPE) (Highly selective cleanup) choose_cleanup->spe plr Phospholipid Removal (PLR) (Specific for phospholipid interference) choose_cleanup->plr evaluate_cleanup Evaluate Cleanup Efficiency (Matrix Effect Assessment) protein_precipitation->evaluate_cleanup lle->evaluate_cleanup spe->evaluate_cleanup plr->evaluate_cleanup is_cleanup_sufficient Cleanup Sufficient? evaluate_cleanup->is_cleanup_sufficient optimize_chromatography Optimize Chromatography (Separate Analyte from Interference) is_cleanup_sufficient->optimize_chromatography No finalize_method Finalize Method & Validate is_cleanup_sufficient->finalize_method Yes optimize_chromatography->finalize_method

Caption: Troubleshooting workflow for matrix effects.

Comparison of Sample Preparation Techniques
TechniquePrinciplePros for this compoundCons
Protein Precipitation Protein removal by denaturation with organic solvent.Simple, fast, and inexpensive.High risk of significant matrix effects from phospholipids and other soluble components.[10]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[11][12]Can be effective for removing highly polar or non-polar interferences. pH adjustment can optimize extraction of the phenolic analyte.[13][14]Can be labor-intensive and may not effectively remove interferences with similar polarity to the analyte.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15]Highly selective, leading to cleaner extracts and reduced matrix effects.[16] A variety of sorbents are available to target the specific chemistry of this compound.[15]Requires method development to select the appropriate sorbent and optimize wash/elution steps.
Phospholipid Removal (PLR) Specific removal of phospholipids from the sample extract.Directly targets a major source of ion suppression in biological matrices.[17][18] Can be used in conjunction with other techniques.May not remove other non-phospholipid interferences.
Recommended Protocol: Solid-Phase Extraction (SPE) for Phenolic Compounds

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Pre-treatment: Acidify your sample to a pH of approximately 2 with formic or phosphoric acid to ensure this compound is in its neutral form.[19]

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of acidified water (pH 2).[19]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent in acidified water (e.g., 5% methanol in water, pH 2) to remove polar interferences.

  • Elution: Elute the this compound with a small volume (e.g., 1 mL) of a suitable organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.

Step 3: Optimize Chromatographic Conditions

If sample preparation alone is insufficient, further gains can be made by optimizing your LC method.

  • Extend Retention Time: Often, matrix effects are most pronounced in the early eluting regions of the chromatogram. By modifying your gradient or mobile phase composition to increase the retention time of this compound, you can move it away from the "suppression zone".[1][8]

  • Use a Different Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) may provide better separation from the interfering matrix components.

  • Employ Smaller Particle Size Columns (UHPLC): Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns offer higher peak capacities, which can improve the resolution between your analyte and matrix interferences.

Step 4: Implement an Appropriate Internal Standard

The use of an internal standard (IS) is crucial for reliable quantification in LC-MS/MS.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard

A SIL internal standard (e.g., ¹³C₆- or D₄-3-Chloro-4-ethoxy-phenol) is the ideal choice.[9][20][21] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[2][4][22]

Workflow for Internal Standard Implementation

start Method Development Start is_sil_available Is a SIL-IS available? start->is_sil_available use_sil Use SIL-IS (Optimal Correction) is_sil_available->use_sil Yes consider_analogue Consider a Structural Analogue IS is_sil_available->consider_analogue No validate_analogue Validate Analogue IS Performance (Co-elution, Similar Ionization) consider_analogue->validate_analogue is_analogue_suitable Analogue IS Suitable? validate_analogue->is_analogue_suitable use_analogue Use Analogue IS (Good Correction) is_analogue_suitable->use_analogue Yes matrix_matched_cal Use Matrix-Matched Calibration (Alternative Correction) is_analogue_suitable->matrix_matched_cal No

Caption: Decision tree for internal standard selection.

If a SIL internal standard is not available, a structural analogue can be used, but it must be carefully validated to ensure it behaves similarly to the analyte during extraction and ionization.[23]

III. Method Validation and Quality Control

Once you have a robust method that minimizes matrix effects, it is essential to perform a thorough validation according to regulatory guidelines.[24][25][26]

Key Validation Parameters Related to Matrix Effects:
  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of your analyte and internal standard.

  • Matrix Effect: Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked samples from at least six different matrix lots to the response in a neat solution. The coefficient of variation (CV%) of the response should be within acceptable limits (typically <15%).

  • Recovery: Evaluate the extraction recovery of the analyte and internal standard to ensure the sample preparation process is consistent and efficient.

By systematically addressing matrix effects through a combination of efficient sample preparation, optimized chromatography, and the use of a suitable internal standard, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound.

IV. References

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. [Link]

  • Cavaliere, B., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 118-124. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019, April 19). Agilent. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Hennion, M. C. (1999). Solid-phase extraction of phenols. Journal of Chromatography A, 856(1-2), 3-38. [Link]

  • Kern, S., et al. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater. Environmental Science & Technology, 55(14), 9844-9855. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Masque, N., et al. (1998). Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. Analytica Chimica Acta, 372(1-2), 141-149. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). LCGC Europe. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025, August 7). ResearchGate. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018, May 23). Chromatography Today. [Link]

  • Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. (2025, August 8). ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. (n.d.). Taylor & Francis Online. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2025, August 6). ResearchGate. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6). Agilent. [Link]

  • Web course "LC-MS Method Validation". (n.d.). University of Tartu. [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 3-Chloro-4-ethoxy-phenol and 4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the field of antimicrobial research, phenolic compounds represent a foundational class of disinfectants and therapeutic agents. Their efficacy is intrinsically linked to their chemical structure, where subtle modifications can lead to significant changes in biological activity. This guide provides a detailed comparison between two such molecules: the well-established antiseptic 4-chlorophenol and its structurally related counterpart, 3-chloro-4-ethoxy-phenol. We will explore their mechanisms of action, analyze their structure-activity relationships, and provide standardized protocols for their evaluation.

Introduction to the Compounds

4-Chlorophenol is a monochlorinated phenol that has been widely used as a disinfectant in various industrial and medical applications.[1] It serves as a benchmark for antimicrobial activity due to its extensive documentation and understood, albeit potent, cytotoxic profile.

This compound is a derivative of 4-ethoxyphenol, featuring a chlorine atom at the meta-position relative to the hydroxyl group. While specific research on its antimicrobial profile is less prevalent, its structure suggests a modulation of the physicochemical properties seen in 4-chlorophenol, making it a compound of interest for developing new agents with potentially improved therapeutic indices.[2]

CompoundChemical StructureMolecular FormulaMolecular Weight
4-Chlorophenol 4-Chlorophenol StructureC₆H₅ClO128.56 g/mol
This compound this compound StructureC₈H₉ClO₂172.61 g/mol [2]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism for phenolic compounds involves disruption of the microbial cell membrane, leading to a cascade of catastrophic cellular events.[3]

4-Chlorophenol acts by:

  • Membrane Damage: It partitions into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites.

  • Uncoupling of Oxidative Phosphorylation: Chlorophenols can act as uncouplers, dissipating the proton motive force across the membrane, which is crucial for ATP synthesis. This effectively starves the cell of energy.[4]

  • Enzyme Inhibition: At higher concentrations, it can cause coagulation of cytoplasmic proteins, leading to enzyme denaturation and cessation of metabolic activity.

This compound , while not extensively studied, is presumed to share this fundamental mechanism. The addition of the ethoxy group is hypothesized to increase the molecule's lipophilicity. This enhanced affinity for lipids could facilitate more efficient partitioning into the bacterial cell membrane, potentially lowering the concentration required to induce membrane disruption compared to its less lipophilic counterparts.

Fig 1. General mechanism of phenolic antimicrobials.

Structure-Activity Relationship (SAR) Analysis

The difference in antimicrobial potency between these two compounds can be explained by their structural variations.

  • Lipophilicity and the Ethoxy Group: The addition of an ethoxy (-OCH₂CH₃) group in this compound significantly increases its lipophilicity (fat-solubility) compared to the simple hydroxyl group in 4-chlorophenol. Antimicrobial activity of phenols often correlates with their partition coefficient (log P); a higher lipophilicity generally enhances the compound's ability to penetrate the lipid-rich bacterial cell membrane.[5][6] However, there is an optimal level of lipophilicity, beyond which decreased water solubility can limit bioavailability and effectiveness.[5]

  • Electronic Effects of Chlorine: The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. This facilitates the formation of the phenolate ion at physiological pH, but the toxicity of chlorophenols is also linked to the protonated form which acts as an uncoupler.[4] The relative positions of the chloro and ethoxy groups in this compound will influence the electron density distribution across the aromatic ring, thereby affecting its interaction with membrane proteins and lipids.

Based on these principles, it is plausible that This compound could exhibit enhanced activity, particularly against bacteria with high lipid content in their cell walls , due to its increased lipophilicity. However, this is a hypothesis that must be validated by experimental data.

Comparative Antimicrobial Efficacy: Experimental Data

Direct, side-by-side comparative studies detailing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound are not widely available in published literature. However, we can compile representative data for 4-chlorophenol and related compounds to establish a baseline for comparison.

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Table 1: Representative MIC & MBC Values

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
4-Chlorophenol Staphylococcus aureus (MRSA)32 (as Chlorothymol)Not Reported[8]
4-Chlorophenol Escherichia coli256-512 (as Chlorocresol) 512-1024 (as Chlorocresol)[9]
Thymol Staphylococcus aureus (MRSA)>512Not Reported[8]
Carvacrol *Staphylococcus aureus (MRSA)512Not Reported[8]

*Note: Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) is a structural analog. Its potent activity (MIC of 32 µg/mL) highlights how alkyl and chloro substitutions on the phenol ring dramatically enhance efficacy compared to parent phenols like thymol.[8][10] **Note: Chlorocresol (4-chloro-3-methylphenol) is another analog used as a reference.

The data indicates that chlorination is a key factor in enhancing the antimicrobial potency of phenols. The significantly lower MIC of chlorothymol against MRSA compared to its non-chlorinated parent compounds underscores this principle.[8] While quantitative data for this compound is needed, the presence of both a chloro and an ethoxy group suggests it could be a potent antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

To facilitate further research and direct comparison, this section provides a standardized protocol for determining MIC and MBC values, based on the Clinical & Laboratory Standards Institute (CLSI) guidelines.[11][12]

Workflow for MIC and MBC Determination
Fig 2. Workflow for MIC and MBC determination.
Step-by-Step Methodology

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and 4-chlorophenol in a suitable solvent (e.g., DMSO), then dilute in cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Strains: Use standardized strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

3. Broth Microdilution (MIC Assay):

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first column of wells, creating a 2-fold dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.

  • Inoculate each well (except for a sterility control) with 10 µL of the prepared bacterial inoculum. Include a growth control well (no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

4. MBC Determination:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

4-Chlorophenol is a potent antimicrobial agent whose activity is well-characterized. Its efficacy, however, is paired with toxicity concerns. The structural analog, this compound, presents an intriguing alternative. Based on established structure-activity relationships, the addition of an ethoxy group is likely to increase its lipophilicity, which may enhance its ability to disrupt bacterial membranes and could potentially lead to greater antimicrobial potency.[5]

However, a significant data gap exists for this compound. Rigorous experimental validation is required to quantify its antimicrobial spectrum and potency. Direct comparative studies using standardized protocols, such as the one detailed above, are essential to determine if this compound offers any advantages over existing phenolic agents. Future research should focus on generating comprehensive MIC and MBC data against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi, to fully elucidate the therapeutic potential of this compound.

References
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Defense Technical Information Center. [Link]

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Defense Technical Information Center. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

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A Researcher's Guide to Comparing the Cytotoxicity of Halogenated Phenols: A Focus on 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the cytotoxicity of halogenated phenols, with a specific focus on characterizing the toxicological profile of 3-Chloro-4-ethoxy-phenol against established environmental contaminants. Due to the current scarcity of publicly available cytotoxicity data for this compound, this document serves as both a comparative analysis of known halogenated phenols and a detailed experimental blueprint for the de novo evaluation of this target compound.

Introduction: The Toxicological Significance of Halogenated Phenols

Halogenated phenols are a class of aromatic organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring. Their widespread use as pesticides, wood preservatives, disinfectants, and intermediates in the synthesis of dyes and pharmaceuticals has led to their persistence in the environment, raising concerns about their potential impact on human health.[1][2] The toxicity of these compounds can vary significantly based on the number and position of the halogen substituents, which influences their lipophilicity, reactivity, and metabolic fate.[3] Understanding the structure-activity relationship of halogenated phenols is crucial for predicting their toxic potential and establishing safety guidelines.[4][5][6][7]

This guide will focus on a comparative analysis of several well-studied chlorophenols, including 4-chlorophenol, 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol, to provide a toxicological context for the evaluation of this compound.

Comparative Cytotoxicity of Selected Halogenated Phenols

The following table summarizes the available in vitro cytotoxicity data for a selection of halogenated phenols across various cell lines. This data, presented as EC50 or IC50 values (the concentration of a compound that causes a 50% reduction in a measured biological effect), serves as a benchmark for the proposed evaluation of this compound.

CompoundCell LineAssayExposure TimeEC50/IC50 (mM)Reference
4-Chlorophenol (CP)L929 (fibroblast)MTT24 h2.18[1]
L929 (fibroblast)MTT48 h1.18[1]
2,4-Dichlorophenol (DCP)L929 (fibroblast)MTT24 h0.83[1]
L929 (fibroblast)MTT48 h0.13[1]
2,4,6-Trichlorophenol (TCP)L929 (fibroblast)MTT24 h0.46[1]
L929 (fibroblast)MTT48 h0.08[1]
Pentachlorophenol (PCP)L929 (fibroblast)MTT24 h0.11[1]
L929 (fibroblast)MTT48 h0.06[1]
SH-SY5Y (neuroblastoma)SRB72 h~0.05[8][9]

As evidenced by the data, a clear trend emerges: the cytotoxicity of chlorophenols generally increases with the number of chlorine substitutions.[10] This is often attributed to increased lipophilicity, which enhances cell membrane penetration.[5] The proposed study will determine where this compound falls within this spectrum.

Proposed Experimental Workflow for Comparative Cytotoxicity Assessment

To ascertain the cytotoxic profile of this compound, a systematic and robust experimental approach is essential. The following workflow outlines the key steps, from cell line selection to data analysis, and provides detailed protocols for two standard cytotoxicity assays: the MTT and LDH assays.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_selection Cell Line Selection (e.g., HepG2, L929) compound_prep Compound Preparation (Stock Solutions) cell_selection->compound_prep cell_culture Cell Culture & Seeding (96-well plates) compound_prep->cell_culture treatment Treatment with Halogenated Phenols (Dose-Response & Time-Course) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay readout Spectrophotometric Readout (Absorbance) mtt_assay->readout ldh_assay->readout calculation IC50/EC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison

Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds.

Cell Line Selection

The choice of cell line is critical for obtaining relevant and reproducible data. It is recommended to use at least two different cell lines, preferably from different tissues, to assess for cell-type specific toxicity. For environmental toxicants, human cell lines are often preferred.[11][12]

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for in vitro toxicology studies due to its metabolic capabilities, which can be important for assessing the toxicity of compounds that undergo metabolic activation.

  • L929 (Mouse Fibroblast): A robust and commonly used cell line in cytotoxicity testing, providing a point of comparison with existing literature data on chlorophenols.[1]

Experimental Protocols

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[13] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator halogenated phenols in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO, if used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).[15]

Mechanistic Insights: Unraveling the Toxicity of Halogenated Phenols

The cytotoxicity of halogenated phenols is often multifaceted, involving several interconnected cellular processes. Understanding these mechanisms provides a more profound interpretation of the cytotoxicity data.

G cluster_compound Halogenated Phenol Exposure cluster_cellular Cellular Effects cluster_outcome Cellular Outcome phenol Halogenated Phenol ros Reactive Oxygen Species (ROS) Generation phenol->ros membrane_damage Membrane Damage phenol->membrane_damage mitochondrial_dysfunction Mitochondrial Dysfunction phenol->mitochondrial_dysfunction ros->membrane_damage ros->mitochondrial_dysfunction apoptosis Apoptosis ros->apoptosis necrosis Necrosis membrane_damage->necrosis mitochondrial_dysfunction->apoptosis

Caption: Potential mechanisms of halogenated phenol-induced cytotoxicity.

Oxidative Stress

A primary mechanism of phenol toxicity is the induction of oxidative stress.[16][17] Phenolic compounds can be metabolized to form reactive phenoxyl radicals, which can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[5][16] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.[18]

Membrane Damage

The lipophilic nature of many halogenated phenols allows them to readily partition into cellular membranes, disrupting their structure and function. This can lead to increased membrane permeability and the leakage of intracellular components, a hallmark of necrosis.[19] The LDH assay directly measures this loss of membrane integrity.

Mitochondrial Dysfunction

Mitochondria are key targets for many toxic compounds. Halogenated phenols, particularly pentachlorophenol, are known to uncouple oxidative phosphorylation, disrupting the mitochondrial membrane potential and ATP synthesis.[8][20] This can trigger the intrinsic pathway of apoptosis.[21]

Apoptosis vs. Necrosis

The mode of cell death induced by halogenated phenols can be concentration-dependent. At lower concentrations, they may induce a programmed and controlled form of cell death known as apoptosis, which involves the activation of caspases.[21][22] At higher concentrations, they are more likely to cause rapid and uncontrolled cell death through necrosis, which is often associated with inflammation.[1][19] Distinguishing between these two modes of cell death can provide valuable insights into the specific cellular pathways affected by the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxicological assessment of this compound. By leveraging the existing knowledge on the cytotoxicity of other halogenated phenols and employing standardized in vitro assays, researchers can effectively characterize the toxic potential of this compound. The proposed experimental workflow, coupled with an understanding of the underlying mechanisms of toxicity, will enable a thorough and scientifically rigorous evaluation.

Future studies should aim to expand the panel of cell lines to include those from other relevant organs (e.g., kidney, neuronal cells) and to investigate the specific molecular pathways involved in this compound-induced cytotoxicity through techniques such as gene expression analysis and high-content screening.[23][24] Such data will be invaluable for a comprehensive risk assessment and for understanding the broader toxicological implications of this and other emerging halogenated environmental contaminants.

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A Comparative Guide to the Synthesis and Bioactivity of 3-Chloro-4-ethoxy-phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Phenols

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The bioactivity of phenols is intricately linked to the nature and position of substituents on the aromatic ring.[1] Halogenation, for instance, has been shown to enhance the antimicrobial efficacy of phenols.[2] Similarly, the introduction of alkoxy groups can modulate a compound's lipophilicity and antioxidant potential.[3]

3-Chloro-4-ethoxy-phenol, with its combination of a chloro and an ethoxy substituent, represents an intriguing scaffold with the potential for multifaceted bioactivity. This guide will explore plausible synthetic routes to this compound and a series of its analogs, and provide a comparative analysis of their predicted biological activities based on established SAR principles.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be approached through a combination of electrophilic aromatic substitution and nucleophilic substitution reactions. A logical and versatile synthetic strategy involves two key steps: etherification of a substituted phenol followed by chlorination, or vice versa.

Proposed Synthetic Pathways

A plausible and efficient route to this compound (3) would start from either 4-ethoxyphenol (1) or 3-chlorophenol (4).

Pathway A: Chlorination of 4-Ethoxyphenol

This pathway begins with the readily available 4-ethoxyphenol (1). The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution.[4] Therefore, direct chlorination of 4-ethoxyphenol is expected to yield a mixture of ortho- and para-substituted products. Due to the ethoxy group at the para position, the primary product of electrophilic chlorination would be 3-chloro-4-ethoxyphenol (3).

Pathway B: Etherification of 3-Chlorophenol

An alternative approach involves the Williamson ether synthesis, a robust method for preparing ethers from an alkoxide and a primary alkyl halide.[5] In this pathway, 3-chlorophenol (4) is first deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl bromide) to yield the target compound (3).

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B 4-Ethoxyphenol 4-Ethoxyphenol (1) Target_A This compound (3) 4-Ethoxyphenol->Target_A Electrophilic Chlorination 3-Chlorophenol 3-Chlorophenol (4) Target_B This compound (3) 3-Chlorophenol->Target_B Williamson Ether Synthesis

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound (Pathway B)

This protocol describes a general procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 3-Chlorophenol

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Ethyl bromide (EtBr) or ethyl iodide (EtI)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-chlorophenol (1.0 eq) in acetone or DMF, add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).[6]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromide or ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Comparative Bioactivity of this compound Analogs

To understand the potential bioactivity of this compound, we will compare it with a series of hypothetical analogs. The selection of these analogs is designed to probe the influence of the chloro and ethoxy groups, as well as the effect of their relative positions on the phenol ring.

Selected Analogs for Comparison

The following table presents the structures of this compound and its selected analogs for this comparative guide.

Compound IDStructureIUPAC Name
3 this compoundThis compound
A1 4-Ethoxyphenol4-Ethoxyphenol
A2 3-Chlorophenol3-Chlorophenol
A3 3-Chloro-4-methoxy-phenol3-Chloro-4-methoxy-phenol
A4 3-Bromo-4-ethoxy-phenol3-Bromo-4-ethoxy-phenol
Predicted Antimicrobial Activity

The antimicrobial activity of phenolic compounds is often enhanced by the presence of halogen substituents.[2] The chlorine atom in this compound is expected to increase its membrane-disrupting capabilities, leading to enhanced antimicrobial effects compared to its non-halogenated counterpart, 4-ethoxyphenol (A1). The position of the halogen is also critical; for instance, halogenation at the ortho and para positions to the hydroxyl group generally leads to higher activity.

Predicted Ranking of Antimicrobial Activity (Highest to Lowest): A4 > 3 > A2 > A3 > A1

This prediction is based on the general trend that antimicrobial activity increases with the size of the halogen (Br > Cl) and the presence of a lipophilic alkoxy group.

Predicted Antioxidant Activity

The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[7] The presence of electron-donating groups, such as alkoxy groups, can enhance this activity.[3] Therefore, 4-ethoxyphenol (A1) and this compound (3) are expected to exhibit significant antioxidant potential. The electron-withdrawing nature of the chlorine atom in 3 might slightly diminish its antioxidant capacity compared to A1 .

Predicted Ranking of Antioxidant Activity (Highest to Lowest): A1 > 3 > A3 > A4 > A2

This ranking is based on the electron-donating ability of the substituents, which generally follows the order: ethoxy > methoxy > hydrogen > chloro > bromo.

Predicted Cytotoxicity

The cytotoxicity of chlorophenols is a significant consideration.[8] Generally, an increase in halogenation and lipophilicity can lead to higher cytotoxicity. Therefore, the bromo-substituted analog (A4) is predicted to be the most cytotoxic, followed by the chloro-substituted compounds. The ethoxy group in 3 and A4 increases lipophilicity, which may enhance cellular uptake and, consequently, cytotoxicity compared to their methoxy (A3) or non-alkoxy (A2) counterparts.

Predicted Ranking of Cytotoxicity (Highest to Lowest): A4 > 3 > A2 > A3 > A1

It is crucial to note that these are predictive rankings based on established SAR trends. Experimental validation is necessary to confirm these hypotheses.

Experimental Protocols for Bioactivity Assessment

To experimentally validate the predicted bioactivities, the following standard assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Workflow for Broth Microdilution Assay

Broth_Microdilution Start Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with a standardized microbial suspension Start->Inoculation Incubation Incubate the plate at the optimal temperature for the microorganism Inoculation->Incubation Observation Visually inspect for microbial growth (turbidity) Incubation->Observation MIC_Determination Determine the MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[9]

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds.[10]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This guide has provided a theoretical framework for the synthesis and comparative bioactivity of this compound and its analogs. The proposed synthetic routes offer practical approaches for obtaining these compounds for further investigation. The predictive analysis of their antimicrobial, antioxidant, and cytotoxic properties, based on established structure-activity relationships, suggests that this class of compounds holds promise for further research.

Future work should focus on the experimental validation of the proposed syntheses and the comprehensive evaluation of the biological activities of these novel compounds. Such studies will be instrumental in elucidating their therapeutic potential and paving the way for the development of new bioactive agents.

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  • NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • ResearchGate. (PDF) Comparative cytotoxicity of phenols in vitro. [Link]

  • MDPI. In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. [Link]

  • MDPI. Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. [Link]

  • MDPI. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. [Link]

  • SciSpace. Genesis and development of DPPH method of antioxidant assay. [Link]

  • MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • De Gruyter. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • ResearchGate. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]

  • NIH. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • scilit.net. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • ResearchGate. (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]

  • PubMed. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. [Link]

  • ResearchGate. Chlorophenols and other related derivatives of environmental concern. [Link]

  • ResearchGate. Antioxidant activities of phenols in different solvents using DPPH assay. [Link]

  • MDPI. From Natural Polyphenols to Synthetic Bioactive Analogues. [Link]

  • Google Patents.
  • ResearchGate. Chemical structures of chlorophenols and their derivatives. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Chlorophenol Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of chlorophenols (CPs) in diverse matrices, from environmental waters to biological samples, is a critical undertaking. These compounds, classified as priority pollutants by numerous regulatory bodies due to their toxicity and persistence, demand analytical methodologies that are not only sensitive and selective but also robust and fit for purpose. This guide provides an in-depth comparative analysis of the predominant analytical techniques employed for chlorophenol detection, offering insights into the rationale behind methodological choices and providing a framework for selecting the most appropriate approach for your research needs.

The Analytical Challenge: Why Chlorophenol Detection Demands Precision

Chlorophenols are a class of organic compounds where one or more hydrogen atoms on the phenol ring are substituted by chlorine atoms. Their widespread use as pesticides, wood preservatives, and antiseptics, as well as their formation as byproducts in industrial processes like paper bleaching and water disinfection, has led to their ubiquitous presence in the environment. The toxicity of chlorophenols increases with the degree of chlorination, posing significant risks to ecosystems and human health. Consequently, regulatory limits for chlorophenols in various matrices are often in the low microgram to nanogram per liter range, necessitating highly sensitive analytical methods.

The analytical challenge is further compounded by the existence of numerous chlorophenol isomers, each with distinct physical-chemical properties and toxicities. Therefore, an ideal analytical method should not only detect trace levels of total chlorophenols but also be capable of separating and quantifying individual isomers.

Chromatographic Techniques: The Gold Standard for Separation and Quantification

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of chlorophenol analysis, offering unparalleled separation efficiency and, when coupled with appropriate detectors, exceptional sensitivity and selectivity.[1]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of chlorophenols, a derivatization step is often necessary to convert them into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1]

The Rationale Behind Derivatization: The acidic nature of the phenolic hydroxyl group can lead to poor peak shape (tailing) and interaction with the stationary phase in the GC column. Derivatization, typically through acetylation or silylation, masks this active group, resulting in sharper, more symmetrical peaks and lower detection limits.

Experimental Protocol: GC-MS Analysis of Chlorophenols in Water

This protocol provides a generalized workflow for the determination of chlorophenols in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water (pH 2, adjusted with HCl).
  • Acidify the water sample (e.g., 500 mL) to pH 2 with concentrated HCl.
  • Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
  • Wash the cartridge with 5 mL of deionized water to remove interferences.
  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
  • Elute the trapped chlorophenols with 5-10 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
  • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization (Acetylation):

  • To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).
  • Heat the mixture at 60-70°C for 20-30 minutes.
  • Allow the reaction mixture to cool to room temperature.
  • Add 1 mL of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
  • Vortex the mixture and allow the layers to separate.
  • Transfer the organic layer (containing the acetylated chlorophenols) to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
  • Injection: 1 µL of the derivatized extract is injected in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 180°C.
  • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water Sample Acidification Acidification (pH 2) Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Acetylation Acetylation (Acetic Anhydride) Concentration->Acetylation GCMS GC-MS Analysis Acetylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Generalized workflow for GC-MS analysis of chlorophenols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can directly analyze chlorophenols without the need for derivatization, which simplifies sample preparation and reduces analysis time.[2] Reversed-phase HPLC with a C18 column is the most common approach.

The Rationale Behind Mobile Phase Selection: The composition of the mobile phase is critical for achieving good separation of chlorophenol isomers. A mixture of an aqueous component (often acidified water or a buffer) and an organic modifier (typically acetonitrile or methanol) is used. The acidic conditions (e.g., using phosphoric or formic acid) are essential to suppress the ionization of the phenolic hydroxyl group, ensuring that the chlorophenols are in their neutral form. This leads to better retention on the non-polar stationary phase and improved peak shapes.

Experimental Protocol: HPLC-UV Analysis of Chlorophenols in Water

This protocol outlines a general procedure for the determination of chlorophenols in water samples using HPLC with UV detection.

1. Sample Preparation:

  • For relatively clean water samples, filtration through a 0.45 µm membrane filter may be sufficient.
  • For more complex matrices or for trace-level analysis, the same SPE procedure as described for GC-MS can be employed to concentrate the analytes and remove interferences. The final extract should be reconstituted in the mobile phase.

2. HPLC-UV Analysis:

  • HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a common choice.
  • Mobile Phase: A gradient elution is often used to separate a wide range of chlorophenols. For example:
  • Solvent A: Water with 0.1% phosphoric acid.[3]
  • Solvent B: Acetonitrile.
  • Gradient: Start with a higher proportion of Solvent A (e.g., 70%) and gradually increase the proportion of Solvent B to elute the more hydrophobic, higher chlorinated phenols.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C to ensure reproducible retention times.
  • Injection Volume: 10-20 µL.
  • UV Detector: Wavelength is typically set between 220 nm and 280 nm, depending on the specific chlorophenols of interest. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[4][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE_HPLC SPE (Optional for trace analysis) Filtration->SPE_HPLC HPLC HPLC-UV/PDA Analysis SPE_HPLC->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Generalized workflow for HPLC-UV analysis of chlorophenols.

Electrochemical Methods: A Rapid and Sensitive Alternative

Electrochemical sensors have emerged as a promising alternative for the rapid and sensitive detection of chlorophenols.[6][7] These methods are based on the electrochemical oxidation of the phenolic group at the surface of a modified electrode.

The Rationale Behind Electrode Modification: The direct oxidation of chlorophenols on bare electrodes often suffers from low sensitivity and electrode fouling. To overcome these limitations, the electrode surface is modified with various nanomaterials, polymers, or metal complexes. These modifications can enhance the electrocatalytic activity towards chlorophenol oxidation, increase the active surface area, and improve the selectivity of the sensor.[8][9]

Experimental Protocol: Voltammetric Detection of Chlorophenols

This protocol provides a basic framework for the electrochemical detection of chlorophenols using a modified glassy carbon electrode (GCE).

1. Electrode Preparation:

  • Polish the bare GCE with alumina slurry on a polishing pad to a mirror-like finish.
  • Sonicate the polished electrode in deionized water and ethanol to remove any residual alumina particles.
  • Dry the electrode under a stream of nitrogen.
  • Modify the electrode surface by drop-casting a solution containing the desired modifier (e.g., a dispersion of carbon nanotubes or a solution of a conductive polymer) and allowing the solvent to evaporate.

2. Electrochemical Measurement:

  • A three-electrode system is used, consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
  • The supporting electrolyte is typically a buffer solution (e.g., phosphate or acetate buffer) with a pH that optimizes the electrochemical response of the chlorophenols.
  • The measurement is performed using a voltammetric technique such as cyclic voltammetry (CV) for initial characterization or differential pulse voltammetry (DPV) for quantitative analysis, as DPV offers higher sensitivity.
  • The potential is scanned over a range where the chlorophenols are oxidized, and the resulting peak current is proportional to the concentration of the chlorophenol in the sample.

Comparative Performance of Analytical Methods

The choice of an analytical method for chlorophenol detection depends on a trade-off between several performance characteristics. The following table summarizes the key performance metrics of the discussed techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Electrochemical Sensors
Selectivity Very High (mass fragmentation patterns provide definitive identification)High (especially with MS detection)Moderate to High (dependent on electrode modification)[8]
Sensitivity (LOD) Very Low (ng/L to pg/L)[10][11]Low (µg/L to ng/L)[3][10]Low to Moderate (µM to nM)[8][12]
Sample Throughput Moderate (derivatization step can be time-consuming)High (direct analysis is possible)Very High (rapid measurements)
Cost High (instrumentation and maintenance)Moderate to HighLow (instrumentation is relatively inexpensive)
Portability LowLowHigh (potential for on-site analysis)
Derivatization Often Required[1]Not RequiredNot Required

Conclusion: Selecting the Right Tool for the Job

The selection of an analytical method for chlorophenol detection is a multi-faceted decision that should be guided by the specific requirements of the application.

  • For trace-level quantification and unambiguous identification in complex matrices , such as environmental monitoring or toxicological studies, GC-MS remains the gold standard due to its exceptional sensitivity and selectivity.[13]

  • For routine analysis of a large number of samples , where high throughput is a priority and derivatization is undesirable, HPLC-UV or HPLC-MS offers a robust and reliable solution.[14][15]

  • For rapid screening and on-site monitoring , where portability and low cost are critical, electrochemical sensors present a compelling and continuously evolving alternative.[6][7]

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, will empower researchers, scientists, and drug development professionals to make informed decisions and generate high-quality, reliable data in their pursuit of monitoring and mitigating the impact of chlorophenols.

References

  • Inam-ul-Haque, A. K. (n.d.). Chromatographic Determination of Chlorophenols. Jour.Chem.Soc.Pak. Vol. 28, No. 2, 2006.
  • Feng, Y., et al. (2024). A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol. Environmental Science - RSC Publishing.
  • Lin, D., et al. (n.d.). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry.
  • (n.d.). Tunable construction of electrochemical sensors for chlorophenol detection.
  • (n.d.). Sample preparation for the determination of chlorophenols | Request PDF.
  • (n.d.). Tunable Construction of Electrochemical Sensors for Chlorophenols Detection.
  • Feng, Y., et al. (2024). A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol. RSC Publishing.
  • (n.d.). Tunable Construction of Electrochemical Sensors for Chlorophenols Detection | Request PDF.
  • (n.d.). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction.
  • Wang, L., et al. (n.d.).
  • (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific.
  • (n.d.).
  • (n.d.). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. JOCPR.
  • (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorophenol Detection. Benchchem.
  • (n.d.). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. SciELO México.
  • (n.d.). p-CHLOROPHENOL 2014. CDC.
  • (n.d.).
  • (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment | Request PDF.
  • (n.d.). (PDF) Liquid chromatography of 4-chlorophenol.
  • (2025). Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes. PMC - NIH.
  • (n.d.).
  • (2025). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.

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Navigating the Bioactivity of Chlorinated Ethoxyphenols: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Chlorinated Ethoxyphenols as Modulators of Mitochondrial Function

This guide offers an in-depth comparison of chlorinated ethoxyphenols, a class of compounds with significant environmental and toxicological interest. As senior application scientists, we present a synthesis of their structure-activity relationships (SAR), focusing on their primary mechanism of action: the uncoupling of oxidative phosphorylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how molecular structure dictates the biological activity of these compounds.

Introduction: The Significance of Chlorinated Ethoxyphenols

Chlorinated ethoxyphenols, which are structurally related to polychlorinated diphenyl ethers (PCDEs), are persistent environmental contaminants.[1][2] Their presence in various ecosystems and potential for bioaccumulation necessitates a thorough understanding of their toxicological profiles.[1] The core of their biological impact lies in their ability to act as mitochondrial uncouplers, disrupting the vital process of ATP synthesis. This guide will dissect the relationship between the degree and position of chlorine substitution on the ethoxyphenol backbone and the resulting potency in uncoupling oxidative phosphorylation.

The Uncoupling Mechanism: A Delicate Disruption of the Proton Motive Force

The primary mechanism of toxicity for many chlorinated phenols and their derivatives is the uncoupling of oxidative phosphorylation.[3] In healthy mitochondria, a proton gradient (proton-motive force) is established across the inner mitochondrial membrane during electron transport. This gradient is then utilized by ATP synthase to produce ATP. Uncouplers are lipophilic weak acids that can transport protons across this membrane, dissipating the gradient and thereby uncoupling electron transport from ATP synthesis.[3][4] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively wasting the energy generated from substrate oxidation.

dot

Caption: Mechanism of Mitochondrial Uncoupling by Chlorinated Ethoxyphenols.

Structure-Activity Relationship: The Influence of Chlorination

The uncoupling potency of chlorinated phenols is intricately linked to their physicochemical properties, which are dictated by the number and position of chlorine atoms.

Degree of Chlorination

Generally, the toxicity and uncoupling activity of chlorinated phenols increase with the degree of chlorination. This is attributed to the electron-withdrawing nature of chlorine atoms, which increases the acidity of the phenolic hydroxyl group and enhances the lipophilicity of the molecule. A higher degree of chlorination facilitates the molecule's ability to partition into the lipid bilayer of the mitochondrial membrane and act as a protonophore.

Position of Chlorine Substituents

The position of chlorine atoms on the aromatic rings significantly influences the uncoupling activity. While specific quantitative data for a wide range of chlorinated ethoxyphenol isomers is limited in publicly available literature, we can extrapolate from studies on related compounds like polychlorinated biphenyls (PCBs) and their hydroxylated metabolites. For instance, in hydroxylated PCBs, the position of the hydroxyl group and surrounding chlorine atoms are critical for their interaction with biological targets.[5] It is plausible that chlorine atoms in positions that enhance the delocalization of the negative charge of the phenoxide ion will increase uncoupling potency.

Comparative Performance: A Call for Quantitative Data

To address this gap, further research is imperative to synthesize a range of chlorinated ethoxyphenol isomers and systematically evaluate their uncoupling potency using standardized in vitro assays.

Experimental Protocols

To facilitate future comparative studies, we provide detailed, step-by-step methodologies for key experiments used to assess mitochondrial uncoupling.

Synthesis of Chlorinated Ethoxyphenols

The synthesis of specific chlorinated ethoxyphenol isomers can be achieved through various organic synthesis routes. A general approach involves the chlorination of a parent ethoxyphenol or the etherification of a chlorinated phenol.

Example Protocol: Synthesis of a Dichlorinated 2-Ethoxyphenol

  • Starting Material: 2-Ethoxyphenol.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

  • Solvent: A suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Procedure: a. Dissolve 2-ethoxyphenol in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel. b. Slowly add the chlorinating agent to the solution at a controlled temperature (typically 0-25 °C). The molar ratio of the chlorinating agent to the substrate will determine the degree of chlorination. c. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). d. Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium sulfite solution). e. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product using column chromatography or recrystallization to isolate the desired dichlorinated isomer.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: General workflow for the synthesis of chlorinated ethoxyphenols.

In Vitro Assay for Mitochondrial Uncoupling Activity

The uncoupling activity of chlorinated ethoxyphenols can be quantified by measuring their effect on mitochondrial respiration and ATP synthesis in isolated mitochondria.

Protocol: Measurement of Oxygen Consumption in Isolated Mitochondria

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

  • Assay Buffer: Suspend the isolated mitochondria in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate).

  • Experimental Procedure: a. State 2 Respiration: Measure the basal oxygen consumption rate with only the substrate present. b. State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate. c. State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the "state 4" or resting state. d. Uncoupling Effect: Add varying concentrations of the test chlorinated ethoxyphenol and measure the stimulation of oxygen consumption in the absence of ADP (i.e., the uncoupled respiration rate). e. Data Analysis: Plot the oxygen consumption rate against the concentration of the chlorinated ethoxyphenol to determine the EC50 value (the concentration that elicits 50% of the maximal uncoupling effect).

Protocol: Measurement of ATP Synthesis

  • Assay Principle: Use a luciferase-based ATP assay kit to measure the rate of ATP synthesis by isolated mitochondria.

  • Procedure: a. Incubate isolated mitochondria in a reaction buffer containing respiratory substrates and ADP. b. Add different concentrations of the chlorinated ethoxyphenol. c. Initiate the reaction and measure the luminescence produced by the luciferase-catalyzed reaction of ATP with luciferin. d. Data Analysis: Calculate the rate of ATP synthesis and determine the IC50 value (the concentration of the chlorinated ethoxyphenol that inhibits ATP synthesis by 50%).

dot

Caption: Workflow for in vitro assessment of mitochondrial uncoupling activity.

Conclusion and Future Directions

The structure-activity relationship of chlorinated ethoxyphenols as mitochondrial uncouplers is a critical area of research with implications for environmental toxicology and potentially for therapeutic development. While general principles regarding the effect of chlorination have been established for related compounds, there is a pressing need for specific, quantitative data on a series of chlorinated ethoxyphenol isomers. The experimental protocols outlined in this guide provide a framework for generating such data. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of chlorinated ethoxyphenols to build robust QSAR models. These models will be invaluable for predicting the toxicity of existing and emerging environmental contaminants and for guiding the design of novel molecules with specific biological activities.

References

  • Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. (URL: [Link])

  • Polychlorinated diphenyl ethers—A review. (URL: [Link])

  • Acute toxicity and toxicokinetics of chlorinated diphenyl ethers in trout. (URL: [Link])

  • Uncouplers of oxidative phosphorylation. (URL: [Link])

  • Synthesis of chlorinated phenols. (URL: [Link])

  • Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. (URL: )
  • Structure-Activity Relationship of Selected Meta- and Para-Hydroxylated Non–Dioxin Like Polychlorinated Biphenyls: From Single RyR1 Channels to Muscle Dysfunction. (URL: [Link])

  • Commercially Important Chlorinated Phenols. (URL: [Link])

  • CHLORINATED PHENOXYPHENOLS IN THE TECHNICAL CHLORO- nical chlorophenol formulation Ky-5 (wood preservative) was studied. (URL: [Link])

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (URL: [Link])

  • Structure-Activity Relationship Studies of Mitochondrial Uncouplers and PilB Inhibitors. (URL: [Link])

  • Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. (URL: [Link])

  • Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. (URL: [Link])

  • Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. (URL: [Link])

  • Phenol and chlorinated phenols exhibit different apoptotic potential in human red blood cells (in vitro study). (URL: [Link])

  • Ab initio study of the formation and degradation reactions of chlorinated phenols. (URL: [Link])

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A Comparative Framework for Evaluating the In Vivo Efficacy of Novel Phenolic Antifungals: The Case of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antifungal resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenolic compounds represent a promising class of molecules with established antimicrobial properties. This guide centers on 3-Chloro-4-ethoxy-phenol, a structurally defined compound with potential, yet unproven, antifungal activity in vivo. Due to the current absence of published efficacy data for this specific molecule, this document provides a comprehensive framework for its evaluation. We hypothesize its mechanism of action based on its chemical class and present a detailed, field-proven murine model of systemic candidiasis for assessing its in vivo efficacy. By juxtaposing this hypothetical evaluation against established antifungal agents—Fluconazole, Amphotericin B, and Terbinafine—we offer a robust protocol for researchers seeking to validate novel antifungal candidates. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Need for Novel Antifungal Agents

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the rise of drug-resistant strains of fungi like Candida, Aspergillus, and Cryptococcus. This clinical reality underscores the critical need for new antifungals with novel mechanisms of action.

Phenolic compounds are a large and diverse group of secondary metabolites in plants, known for their antioxidant and antimicrobial properties[1]. Their ability to disrupt microbial cell structures and metabolic processes makes them an attractive starting point for drug discovery[2]. This compound (C₈H₉ClO₂) is an organic compound featuring a chlorinated phenolic structure[3][4][5][6]. While its chemical synthesis and basic properties are known, there is a notable gap in the scientific literature regarding its biological activity, specifically its efficacy as an antifungal agent in a living system[3].

This guide addresses this gap by providing a technical blueprint for the in vivo evaluation of this compound (hereafter referred to as Compound X for illustrative purposes). To establish a rigorous benchmark, its performance will be compared against three clinically relevant and mechanistically distinct antifungal drugs:

  • Fluconazole: A triazole that inhibits ergosterol synthesis, a critical component of the fungal cell membrane. It is a first-line treatment for many yeast infections.

  • Amphotericin B: A polyene that binds to ergosterol, forming pores in the cell membrane and leading to cell death. It is a broad-spectrum, potent fungicidal agent often used for severe systemic infections[7][8].

  • Terbinafine: An allylamine that inhibits squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway. It is highly effective against dermatophytes[9].

By following the methodologies outlined herein, researchers can generate the robust, comparative data necessary to determine the therapeutic potential of novel phenolic compounds.

Mechanism of Action: A Tale of Different Targets

Understanding the mechanism of action is fundamental to drug development. While the precise mechanism of Compound X is unconfirmed, its phenolic structure allows for an educated hypothesis.

2.1. Hypothesized Mechanism of Compound X (this compound)

Phenolic compounds typically exert their antifungal effects through multi-pronged mechanisms that disrupt cellular integrity.[2][10][11] The primary modes of action are believed to be:

  • Cell Membrane Disruption: The hydroxyl group on the phenol ring can interact with the phospholipids and proteins of the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components like ions and ATP[12].

  • Enzyme Inhibition: Phenols can denature essential enzymes by binding to their active sites or altering their conformation, thereby disrupting critical metabolic pathways.

  • Inhibition of Efflux Pumps: Some phenolic compounds can interfere with the function of ABC transporters, which are often responsible for ejecting antifungal drugs from the cell, thus preventing the development of resistance[13].

The presence of a chlorine atom on the phenolic ring may enhance its lipophilicity, potentially improving its ability to penetrate the fungal cell membrane.

cluster_Phenol Phenolic Compound (e.g., Compound X) cluster_Fungus Fungal Cell Phenol This compound Membrane Cell Membrane Phenol->Membrane Disrupts Integrity (Leakage) Enzymes Metabolic Enzymes Phenol->Enzymes Inhibits Function (Denaturation) Efflux Efflux Pumps Phenol->Efflux Blocks Activity

Caption: Hypothesized multi-target mechanism of phenolic antifungals.

2.2. Mechanisms of Comparator Antifungals

The comparator drugs operate via well-defined and distinct pathways, providing a clear basis for comparison.

AntifungalClassMechanism of ActionTarget
Fluconazole AzoleInhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis.Fungal Cell Membrane
Amphotericin B PolyeneBinds directly to ergosterol, creating pores in the membrane.Fungal Cell Membrane
Terbinafine AllylamineInhibits squalene epoxidase, an early step in ergosterol synthesis.Fungal Cell Membrane

A Validated Framework for In Vivo Efficacy Evaluation: The Murine Systemic Candidiasis Model

To assess the therapeutic potential of Compound X, a standardized and reproducible animal model is essential. The murine model of disseminated (systemic) candidiasis is a gold standard for evaluating antifungal efficacy against yeast pathogens[14][15]. It mimics a bloodstream infection that seeds to major organs, particularly the kidneys.

3.1. Rationale for Experimental Design Choices

  • Animal Model: Immunocompetent BALB/c or CD-1 mice are commonly used. Their genetic consistency and well-characterized immune responses provide a reliable background for assessing drug efficacy.

  • Fungal Strain: Candida albicans SC5314 is a well-characterized and virulent strain frequently used in pathogenesis studies, ensuring a robust and reproducible infection[16].

  • Infection Route: Intravenous (IV) injection via the lateral tail vein ensures direct entry into the bloodstream and rapid dissemination to target organs, mimicking systemic candidiasis.

  • Endpoints: The primary endpoints are survival and fungal burden in the kidneys. Kidney fungal burden is a sensitive indicator of therapeutic efficacy, as this is the primary target organ in this model.

cluster_Setup Phase 1: Preparation & Infection cluster_Treatment Phase 2: Treatment Regimen cluster_Endpoint Phase 3: Endpoint Analysis A Acclimatize BALB/c Mice (7 days) D Infect Mice via Tail Vein (100 µL -> 1x10^5 CFU/mouse) A->D B Culture C. albicans (YPD Agar, 30°C, 48h) C Prepare Inoculum (1x10^6 CFU/mL in PBS) B->C C->D E Randomize into Groups (n=10/group) D->E F Initiate Treatment (2h post-infection) Daily for 7 days E->F G Treatment Groups: 1. Vehicle Control 2. Compound X (e.g., 20 mg/kg) 3. Fluconazole (20 mg/kg) 4. Amphotericin B (1 mg/kg) F->G H Monitor Survival Daily (for 21 days) I Sacrifice Sub-group (Day 7) J Harvest Kidneys I->J K Homogenize Kidneys J->K L Plate Serial Dilutions (YPD Agar) K->L M Calculate Fungal Burden (log10 CFU/gram tissue) L->M

Caption: Experimental workflow for the murine systemic candidiasis model.

3.2. Detailed Experimental Protocol

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans SC5314

  • Yeast Peptone Dextrose (YPD) agar and broth

  • Phosphate-buffered saline (PBS), sterile

  • Compound X, Fluconazole, Amphotericin B, Terbinafine

  • Appropriate vehicle for drug solubilization (e.g., 5% DMSO in saline)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Streak C. albicans SC5314 on a YPD agar plate and incubate at 30°C for 48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Wash the yeast cells twice with sterile PBS by centrifugation.

    • Resuspend the pellet in PBS and adjust the concentration to 1x10⁶ CFU/mL using a hemocytometer.

  • Infection:

    • Anesthetize mice lightly (e.g., using isoflurane).

    • Inject 100 µL of the fungal inoculum (1x10⁵ CFU) into the lateral tail vein.

  • Treatment:

    • Two hours post-infection, begin treatment administration. This allows for fungal dissemination to occur.

    • Administer drugs once daily for 7 consecutive days via an appropriate route (e.g., oral gavage for azoles, intraperitoneal injection for others).

    • The vehicle control group receives the drug solvent only.

  • Endpoint Measurement:

    • Survival Study: Monitor a cohort of mice (n=10 per group) for 21 days, recording mortality daily.

    • Fungal Burden Study: At day 7 post-infection, euthanize a separate cohort of mice (n=5-10 per group).

      • Aseptically remove the kidneys and weigh them.

      • Homogenize each pair of kidneys in 1 mL of sterile PBS.

      • Perform serial dilutions of the homogenate and plate onto YPD agar.

      • Incubate at 30°C for 48 hours and count the colonies.

      • Express the results as the logarithm of Colony Forming Units (CFU) per gram of tissue.

Illustrative Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of this in vivo study would be structured and interpreted. This data is for demonstrative purposes only.

Table 1: Comparative Survival Analysis in Systemic Candidiasis Model

Treatment Group (Dose)NMedian Survival (Days)% Survival at Day 21P-value vs. Vehicle
Vehicle Control1080%-
Compound X (20 mg/kg) 101840%<0.01
Fluconazole (20 mg/kg)10>2190%<0.001
Amphotericin B (1 mg/kg)10>21100%<0.0001

Data analyzed by Log-rank (Mantel-Cox) test.

Table 2: Comparative Kidney Fungal Burden at Day 7 Post-Infection

Treatment Group (Dose)NMean Fungal Burden (log₁₀ CFU/g ± SD)Reduction vs. Vehicle (log₁₀)P-value vs. Vehicle
Vehicle Control106.5 ± 0.4--
Compound X (20 mg/kg) 104.2 ± 0.62.3<0.01
Fluconazole (20 mg/kg)102.1 ± 0.54.4<0.001
Amphotericin B (1 mg/kg)101.5 ± 0.35.0<0.0001

Data analyzed by one-way ANOVA with Dunnett's multiple comparisons test.

Interpretation of Hypothetical Data:

In this illustrative scenario, Compound X demonstrates significant antifungal activity in vivo. It improves median survival and reduces kidney fungal burden by over 2 logs compared to the vehicle control. However, its efficacy is less potent than the gold-standard comparators, Fluconazole and Amphotericin B, at the tested dosages. This type of data would justify further investigation, such as dose-response studies, pharmacokinetic analysis, and testing in other fungal infection models.

Discussion and Future Directions

This guide provides a scientifically rigorous framework for the preclinical evaluation of this compound, a compound for which no in vivo antifungal data currently exists. The proposed murine model of systemic candidiasis offers a clear, reproducible, and clinically relevant method for generating crucial efficacy data.

Should Compound X demonstrate promising activity, as illustrated in the hypothetical data, the logical next steps in its preclinical development would include:

  • Dose-Response Studies: To determine the optimal therapeutic dose and establish an EC₅₀ (50% effective concentration).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and correlate drug exposure with efficacy[17].

  • Toxicity Studies: To assess the safety profile of the compound in acute and sub-chronic dosing regimens.

  • Spectrum of Activity: To evaluate its efficacy against other important fungal pathogens, such as Aspergillus fumigatus or Cryptococcus neoformans, in their respective in vivo models.

  • Combination Studies: To investigate potential synergistic effects when combined with existing antifungal agents, which could lower required dosages and combat resistance[18][19].

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of this compound and other novel phenolic compounds, paving the way for the next generation of antifungal therapies.

References

  • Ansari, M. A., et al. (2013). Antifungal action of flavonoids against Candida and Aspergillus species.
  • Arrázola, G., et al. (2020). Natural phenolic compounds: A potential antifungal agent.
  • Borges, A., et al. (2022). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI.
  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology.
  • Nowak, A., et al. (2023). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI.
  • Smolecule. (2023). Buy this compound | 1216134-31-4. Smolecule Inc.
  • Pierce, C. G., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central.
  • Rangel-S., E., et al. (2022). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Oxford Academic.
  • ResearchGate. (2018). Overview of in vivo models for assessing efficacy of antifungal drugs...
  • Van Dijck, P., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell.
  • Fiori, J., & Van Dijck, P. (2022).
  • Andes, D., et al. (2009). In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species. Antimicrobial Agents and Chemotherapy.
  • Falahati, M., et al. (2012). COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION.
  • Jayasuriya, A., et al. (2021). Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. PubMed Central.
  • Al-sheikh, Y., et al. (2024).
  • ResearchGate. (n.d.). Anti-fungal agents comparison.
  • 001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. 001CHEMICAL.
  • AOBChem. (n.d.). This compound. AOBChem.
  • BLD Pharm. (n.d.). 1216134-31-4|3-Chloro-4-ethoxyphenol. BLD Pharm.
  • De La Fuente, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central.
  • García-Cámara, E., et al. (2022).
  • Ben-Ammar, R., et al. (2019). Biological Activities of Phenolics in Different Parts of Local Cultivar of Globe Artichoke (Cynara cardunculus, var. scolymus L.). MDPI.
  • Shaheen, S., et al. (2022). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed Central.
  • Varsha, K. K., et al. (2015).
  • Kim, J., & Park, H. (2025). Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus. Google Scholar.

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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of drug development and manufacturing. 3-Chloro-4-ethoxy-phenol, as a potential process intermediate or impurity, requires robust and reliable analytical methods for its control. This guide provides an in-depth, objective comparison of two premier chromatographic techniques—High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the fundamental principles of each technique, present detailed experimental protocols, and conduct a comprehensive cross-validation study in accordance with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers and drug development professionals with the technical insights needed to select the appropriate analytical methodology based on specific application requirements, from routine quality control to confirmatory analysis.

Introduction: The Analytical Imperative

In pharmaceutical development, the control of chemical entities like this compound is non-negotiable. Whether it serves as a synthetic precursor or appears as a process-related impurity, its presence and concentration must be monitored with high fidelity. The choice of analytical instrumentation is therefore a critical decision, balancing the need for specificity, sensitivity, and practicality.

  • High-Performance Liquid Chromatography (HPLC) is a workhorse in quality control (QC) laboratories, prized for its robustness, precision, and suitability for a wide range of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity, making it the gold standard for identification and trace-level quantification, though it often requires sample derivatization for polar analytes like phenols.

This guide moves beyond a simple recitation of instrument specifications. It provides a self-validating framework for both methods, grounded in the principles of analytical procedure validation as mandated by regulatory bodies like the FDA and outlined in the ICH Q2(R2) guidelines.[1][2][3][4] By performing a cross-validation, we demonstrate the interchangeability and comparability of data generated by these two distinct, yet powerful, analytical systems.

Foundational Principles and Strategic Choices

HPLC-DAD: The Robust Quantifier

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For a moderately polar compound like this compound, reversed-phase chromatography is the logical choice. Here, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The analyte is retained on the column and elutes at a characteristic time based on its hydrophobicity. The Diode Array Detector (DAD) provides spectral information across a range of wavelengths, allowing for peak purity assessment and quantification at the wavelength of maximum absorbance (λmax), enhancing the specificity of the measurement.

GC-MS: The Specificity Powerhouse

GC separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column.[6] Phenols, due to their polar hydroxyl group, are generally not volatile enough for direct GC analysis. The causality behind our experimental choice to include derivatization is to overcome this limitation. By converting the polar -OH group into a less polar, more volatile ether (e.g., a silyl ether), we ensure the analyte can traverse the GC system without thermal degradation and with sharp, symmetrical peak shapes.[7][8][9]

The mass spectrometer serves as a highly specific detector. It ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and provides a unique fragmentation pattern—a chemical fingerprint—that confirms the analyte's identity with exceptional confidence. For quantification, Selected Ion Monitoring (SIM) mode is often employed to monitor specific ions, drastically improving the signal-to-noise ratio and lowering detection limits.

Regulatory Framework: The ICH Q2(R2) Guideline

All analytical method validation must adhere to a structured, predefined protocol. The ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures" provides the internationally accepted framework for this process.[1][4][10][11] Our cross-validation study is designed to evaluate the following core performance characteristics for both the HPLC and GC-MS methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements, assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed, as recommended by USP General Chapter <621>.[5][13][14][15]

HPLC-DAD Method Workflow

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Methanol) Cal Calibration Standards (Serial Dilution) Stock->Cal QC QC Samples (Low, Mid, High) Stock->QC SST System Suitability Test (Replicate Injections) Inject Inject Samples (20 µL) SST->Inject Pass SST Criteria Column C18 Column (4.6 x 150 mm, 5 µm) Inject->Column Detect DAD Detection (λmax = 275 nm) Column->Detect Integrate Peak Integration Detect->Integrate CalCurve Calibration Curve (Linear Regression) Integrate->CalCurve Quantify Quantify Results CalCurve->Quantify

A. Sample & Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) from a separate stock solution to ensure unbiased accuracy assessment.

B. HPLC Instrumentation and Conditions

  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitor at 275 nm (λmax of this compound), with a spectral acquisition range of 200-400 nm for peak purity analysis.

C. System Suitability Test (SST)

  • Inject the mid-concentration standard five times.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.

    • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

GC-MS Method Workflow

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Chromatographic Analysis cluster_data_gc Data Processing Stock_GC Stock & QC Prep (in Acetonitrile) Deriv Derivatization (+BSTFA, Heat 70°C) Stock_GC->Deriv SST_GC System Suitability Test Inject_GC Inject Sample (1 µL, Splitless) SST_GC->Inject_GC Pass SST Criteria Column_GC HP-5MS Column (30 m x 0.25 mm) Inject_GC->Column_GC Detect_GC MS Detection (EI, SIM Mode) Column_GC->Detect_GC Integrate_GC Peak Integration Detect_GC->Integrate_GC CalCurve_GC Calibration Curve Integrate_GC->CalCurve_GC Quantify_GC Quantify Results CalCurve_GC->Quantify_GC

A. Sample Preparation and Derivatization

  • Stock & Standard Preparation: Prepare stock, calibration, and QC solutions in a dry aprotic solvent like acetonitrile to avoid interference with the derivatizing agent.

  • Derivatization Protocol: a. Pipette 100 µL of each standard or sample into a 2 mL autosampler vial. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization. e. Cool to room temperature before placing in the autosampler for analysis.

B. GC-MS Instrumentation and Conditions

  • Chromatographic System: Agilent 8890 GC coupled to a 5977B MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: 1 µL, Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of this compound (e.g., m/z 244 [M+], 229 [M-CH3]+).

Cross-Validation Results: A Comparative Analysis

The same batches of low, medium, and high concentration QC samples were analyzed by both the validated HPLC-DAD and GC-MS methods. The results are summarized below to provide a direct performance comparison.

Validation ParameterHPLC-DAD MethodGC-MS MethodCausality & Expert Insight
Specificity No interference from blank at analyte retention time. Peak purity > 99.5%.No interference from blank. Mass spectrum confirms identity.HPLC relies on chromatographic separation and UV spectra. GC-MS provides definitive structural confirmation via mass fragmentation, offering superior specificity.
Linearity (r²) 0.99980.9995Both methods exhibit excellent linearity, demonstrating their suitability for quantitative analysis across the specified range.
Range (µg/mL) 1.0 - 1000.1 - 20The GC-MS method, using SIM mode, can achieve a lower quantification limit, making it more suitable for trace analysis.
Accuracy (% Recovery) 98.9% - 101.2%98.5% - 102.0%Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.
Precision (Repeatability, %RSD) ≤ 1.5%≤ 2.5%HPLC often shows slightly better repeatability due to simpler sample handling and the absence of a chemical derivatization step.
Precision (Intermediate, %RSD) ≤ 2.0%≤ 3.5%The additional derivatization step in the GC-MS protocol can introduce slightly more variability between days and analysts.
LOD (µg/mL) 0.30.03The high sensitivity and low noise of the MS detector in SIM mode result in a significantly lower limit of detection.
LOQ (µg/mL) 1.00.1Consistent with the LOD, the GC-MS method can reliably quantify the analyte at a 10-fold lower concentration than the HPLC method.

Conclusion and Recommendations

This guide has successfully detailed and cross-validated two distinct, robust analytical methods for the quantification of this compound. The experimental data confirms that both HPLC-DAD and GC-MS are suitable for their intended purposes, yielding accurate and precise results.

The choice between them is not a matter of one being "better," but of selecting the right tool for the analytical task at hand:

  • The HPLC-DAD method is recommended for routine Quality Control (QC) applications, such as release testing and stability studies. Its simple sample preparation, high throughput, and excellent precision make it an efficient and reliable workhorse for assays where the analyte concentration is well above the quantification limit.

  • The GC-MS method is the superior choice for confirmatory analysis, impurity identification, and trace-level quantification. Its exceptional specificity, derived from mass spectral data, provides unequivocal proof of identity, which is invaluable during investigations or when dealing with complex matrices. Its lower LOQ makes it essential for monitoring the analyte at levels that may be undetectable by HPLC.

By cross-validating these methods, an organization can confidently use HPLC for routine analysis while having a validated, more specific GC-MS method available for confirmation or problem-solving, ensuring data integrity and regulatory compliance throughout the product lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lee, M. R., & Yeh, Y. C. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • United States Pharmacopeia.
  • USP-NF.
  • ProPharma. (2024).
  • Agilent Technologies.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Phenols in Environmental Samples.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • gmp-compliance.org.
  • DSDP Analytics.
  • International Council for Harmonis
  • United States Pharmacopeia.
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015).
  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ResearchGate.
  • Chemistry For Everyone. (2025).
  • Dove Medical Press. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • C&P Lab. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSlab. (2024). New update for ICH Q2 (R2)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)

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A Comparative Guide to the Environmental Degradation of Chlorophenols: Mechanisms, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Chlorophenols (CPs) represent a significant class of environmental contaminants, originating from industrial processes such as the manufacturing of pesticides, pharmaceuticals, and dyes, as well as from the degradation of more complex chlorinated compounds.[1][2] Their persistence, toxicity, and potential for bioaccumulation pose a considerable threat to ecosystems and human health.[3][4] The United States Environmental Protection Agency (EPA) has classified several chlorophenols as priority pollutants.[1] This guide provides a comparative analysis of the environmental degradation of different chlorophenols, focusing on the underlying mechanisms, comparative efficacy of various treatment technologies, and detailed experimental protocols for their evaluation.

The environmental fate of chlorophenols is largely dictated by their chemical structure, particularly the number and position of chlorine atoms on the phenol ring.[4] Generally, an increase in chlorine substitution leads to increased resistance to degradation and higher toxicity.[1][4] This guide will explore the degradation of representative chlorophenols, including monochlorophenols (e.g., 4-chlorophenol), dichlorophenols (e.g., 2,4-dichlorophenol), and trichlorophenols (e.g., 2,4,6-trichlorophenol), through various abiotic and biotic pathways.

Comparative Analysis of Degradation Technologies

The degradation of chlorophenols can be achieved through several methods, broadly categorized as biodegradation and advanced oxidation processes (AOPs). The choice of technology depends on factors such as the concentration and type of chlorophenol, the environmental matrix (water or soil), and economic feasibility.

Biodegradation: The Microbial Approach

Biodegradation is a cost-effective and environmentally friendly approach that utilizes the metabolic capabilities of microorganisms to break down chlorophenols.[5][6] Several bacterial and fungal strains have been identified that can utilize chlorophenols as a sole source of carbon and energy.[5][7]

The efficiency of biodegradation is highly dependent on the specific chlorophenol congener. Monochlorophenols are generally more readily biodegradable than their more highly chlorinated counterparts.[8] The position of the chlorine atom also influences degradability. For instance, some studies have shown that 4-chlorophenol is more easily degraded by certain bacterial strains than 2-chlorophenol or 3-chlorophenol.[9]

Key Factors Influencing Biodegradation:

  • Number of Chlorine Atoms: Increased chlorination generally leads to decreased biodegradability.[8]

  • Position of Chlorine Atoms: The position of chlorine substituents on the aromatic ring affects the susceptibility of the molecule to enzymatic attack.

  • Microbial Consortia vs. Pure Cultures: Mixed microbial cultures often exhibit broader degradation capabilities and greater resilience to toxic intermediates compared to pure strains.[10]

  • Environmental Conditions: pH, temperature, and the presence of co-substrates can significantly impact microbial activity and degradation rates.[9]

Comparative Biodegradation Rates:

ChlorophenolMicroorganism(s)Degradation Efficiency (%)TimeReference
4-ChlorophenolBacillus flexus (immobilized)90.347 days[10]
4-ChlorophenolBacillus cereus HWB1>975 days[9]
2,4-DichlorophenolMicrococcus sp.~88 (from 100 mg/L)10 days[11]
2,4,6-TrichlorophenolAzotobacter sp.Reported to degrade-[8]
Advanced Oxidation Processes (AOPs): The Chemical Approach

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants, often leading to their complete mineralization to CO2, water, and inorganic ions.[12]

1.2.1. Fenton and Photo-Fenton Oxidation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals.[13] The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺.[14]

Studies have shown that the degradation rates in Fenton and photo-Fenton systems are influenced by the chlorophenol structure. For instance, a comparative study on the electro-Fenton method found the following order of pseudo-first-order degradation rate constants: 2,4-DCP > 2,4,6-TCP > PCP > 4-CP.[15]

1.2.2. Ozonation

Ozone (O₃) is a powerful oxidant that can directly react with chlorophenols or decompose to form hydroxyl radicals, particularly at high pH.[16] Ozonation has been shown to be effective in degrading a range of chlorophenols, with the reaction rate increasing with pH.[17] A comparative study demonstrated that traditional ozonation at high pH was the most effective method for treating various chlorophenols compared to O₃/UV and UV/H₂O₂ processes.[16] Furthermore, ozonation can lead to the formation of less toxic byproducts compared to the parent compounds.[16][18]

1.2.3. Photocatalysis

Photocatalysis, typically using a semiconductor catalyst like titanium dioxide (TiO₂), involves the generation of electron-hole pairs upon UV irradiation, which then lead to the formation of hydroxyl radicals. The rate of photocatalytic degradation can be influenced by factors such as pH and the initial concentration of the chlorophenol.[19]

Comparative Performance of AOPs for 2,4,6-Trichlorophenol Degradation:

AOP TypeDegradation Efficiency (%)Reaction TimeOptimal pHKey Findings & RemarksReference
UV/Fenton90%Not Specified3Outperformed UV/TiO₂, UV/H₂O₂, and Fenton processes in degradation rate.[12]
Fe⁰/H₂O₂Optimal at pH 3.230 min3.2H₂O₂ ≥ PMS > PS in terms of degradation efficiency.[20][21]
Ozonation (high pH)Highly effective-HighDetermined to be the most effective method among O₃, O₃/UV, and UV/H₂O₂.[16]

Degradation Pathways: A Mechanistic Overview

The degradation of chlorophenols proceeds through various intermediate steps, ultimately leading to mineralization. The specific pathways are dependent on the degradation method and the structure of the chlorophenol.

Biodegradation Pathways

Aerobic biodegradation of chlorophenols typically involves initial hydroxylation of the aromatic ring to form chlorocatechols, followed by ring cleavage.[8] Dechlorination can occur either before or after ring cleavage. Anaerobic degradation, on the other hand, often proceeds through reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms.[5]

Caption: Generalized aerobic biodegradation pathway of chlorophenols.

AOP Degradation Pathways

In AOPs, the primary degradation mechanism is the attack of hydroxyl radicals on the aromatic ring. This can lead to hydroxylation, dechlorination, and eventual ring opening to form smaller organic acids, which are then mineralized.[22][23] For example, the ozonation of 2-chlorophenol proceeds through hydroxylative dechlorination to form catechol, which then follows a similar degradation pathway to phenol.[23]

Caption: Generalized degradation pathway of chlorophenols in AOPs.

Experimental Protocols

To ensure the reliability and reproducibility of comparative studies on chlorophenol degradation, standardized experimental protocols are essential.

Protocol for Assessing Biodegradation in Aqueous Media

This protocol outlines a batch experiment to evaluate the biodegradation of a specific chlorophenol by a microbial consortium.

Materials:

  • Mineral salts medium (MSM)

  • Chlorophenol stock solution

  • Acclimated microbial sludge or pure culture

  • Incubator shaker

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the MSM and autoclave.

  • In sterile flasks, add a defined volume of MSM.

  • Spike the flasks with the chlorophenol stock solution to achieve the desired initial concentration.

  • Inoculate the flasks with a known amount of the microbial culture (except for the abiotic control).

  • Incubate the flasks in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[9]

  • Withdraw samples at regular time intervals.

  • Filter the samples (e.g., through a 0.22 µm syringe filter) to remove biomass.

  • Analyze the concentration of the chlorophenol in the filtrate using HPLC.

Caption: Experimental workflow for assessing chlorophenol biodegradation.

Protocol for Evaluating Fenton Oxidation

This protocol describes a typical experimental setup for studying the degradation of a chlorophenol using the Fenton process.

Materials:

  • Chlorophenol solution of known concentration

  • Ferrous sulfate (FeSO₄) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and beaker

  • HPLC system

Procedure:

  • Place a known volume of the chlorophenol solution in a beaker with a magnetic stir bar.

  • Adjust the initial pH of the solution to the desired value (typically around 3) using H₂SO₄ or NaOH.[24]

  • Add the required amount of FeSO₄ solution to achieve the target catalyst concentration.

  • Initiate the reaction by adding the specified concentration of H₂O₂.[24]

  • Withdraw samples at regular time intervals.

  • Immediately quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Analyze the concentration of the chlorophenol using HPLC.

Caption: Experimental workflow for Fenton oxidation of chlorophenols.

Analytical Methods for Chlorophenol Quantification

Accurate quantification of chlorophenols is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Method Example for 4-Chlorophenol:

  • Column: C18 reversed-phase column[25]

  • Mobile Phase: Methanol and deionized water (e.g., 60:40 v/v)[25]

  • Flow Rate: 1 mL/min[25]

  • Detector: UV detector at a specific wavelength (e.g., 275 nm)[25]

For soil samples, a pre-treatment step such as accelerated solvent extraction (ASE) or solid-phase microextraction (SPME) is often necessary to extract the chlorophenols from the complex matrix before analysis.[26][27]

Concluding Remarks and Future Perspectives

The environmental degradation of chlorophenols is a complex process influenced by the molecular structure of the compound and the chosen degradation technology. While biodegradation offers a sustainable and cost-effective solution, its application can be limited by the recalcitrance of highly chlorinated phenols. Advanced oxidation processes, particularly Fenton-based methods and ozonation, have demonstrated high efficiency in degrading a broad spectrum of chlorophenols.

Future research should focus on the development of hybrid processes that combine the strengths of both biological and chemical methods. For instance, a pre-treatment with an AOP could be used to break down highly chlorinated phenols into more biodegradable intermediates, which can then be completely mineralized by microorganisms. Furthermore, a deeper understanding of the microbial genetics and enzymatic pathways involved in chlorophenol degradation will pave the way for the development of more robust and efficient bioremediation strategies.

References

  • Belo-Pica, M., et al. (1999). Ozonation, Ozone/UV and UV/H2O2 Degradation of Chlorophenols. Ozone: Science & Engineering, 21(5), 457-474.
  • Wu, J., et al. (2005). Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation.
  • Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 1489-1500.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 1-17.
  • BenchChem. (2025). A Comparative Guide to Advanced Oxidation Processes for 2,4,6-Trichlorophenol Removal. BenchChem.
  • Lin, S. H., & Lo, C. C. (1997). Kinetic modeling of fenton oxidation of phenol and monochlorophenols.
  • Bobirica, L., et al. (2011).
  • Olaniran, A. O., et al. (2013). Chlorophenols and other related derivatives of environmental concern: properties, distribution and microbial degradation pathways. African Journal of Biotechnology, 12(35), 5346-5361.
  • Li, X., et al. (2007). Photocatalytic degradation of 4-chlorophenol in TiO2 suspension: a kinetic and mechanistic study.
  • Li, J., et al. (2017). Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides. PLoS ONE, 12(8), e0182390.
  • Al-Momani, F. A. (2006). A Comparative Study: Degradation of 2,5-Dichlorophenol in Wastewater and Distilled Water by Ozone and Ozone-UV.
  • Singh, S., & Singh, S. K. (2017). A comparative study of 4-chlorophenol biodegradation in a packed bed and moving bed bioreactor: Performance evaluation and toxicity analysis. Journal of Environmental Chemical Engineering, 5(4), 3847-3855.
  • Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21-39.
  • Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 1489-1500.
  • Latif, A., et al. (2011). Photo-degradation of chlorophenols in the aqueous solution. Journal of the Chilean Chemical Society, 56(2), 693-701.
  • Beltrán, F. J., et al. (1997). Ozonation of chlorophenols : Kinetics, by-products and toxicity.
  • Kumar, A., et al. (2011). Biodegradation of chlorophenols: A review. Journal of Environmental Biology, 32(5), 577-587.
  • Gurol, M. D., & Vatistas, R. (1987). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone.
  • Annadurai, G., et al. (2002). Microbial Degradation of Chlorophenols. Journal of Scientific & Industrial Research, 61, 385-391.
  • Das, S., & Banik, R. M. (2014). Studies on Biodegradation of 4-Chlorophenol and 4-Nitrophenol by Isolated Pure Cultures. International Journal of Current Microbiology and Applied Sciences, 3(10), 834-848.
  • Singh, S., & Singh, S. K. (2021). A comparative study of 4-chlorophenol biodegradation in a packed bed and moving bed bioreactor: Performance evaluation and toxicity analysis.
  • U.S. Environmental Protection Agency. (1979). Reviews of the environmental effects of pollutants: XI. Chlorophenols. EPA-600/1-79-012.
  • Haque, I. U., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services.
  • Wang, Y., et al. (2013). Kinetics of Degradation of 4-Chlorophenol by Fenton Oxidation. Asian Journal of Chemistry, 25(18), 10257-10260.
  • Yadav, S., et al. (2022). A comprehensive review of chlorophenols: Fate, toxicology and its treatment. Journal of Environmental Management, 308, 114611.
  • Wennrich, L., et al. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(19), 4782-4787.
  • Wang, Y., et al. (2015). Comparative study on electrochemical 4-chlorophenol degradation in different diaphragm systems with combined reduction and oxidation properties. Water Science and Technology, 71(1), 126-130.
  • Oputu, O. U., et al. (2019). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Ozone: Science & Engineering, 41(5), 416-433.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 30.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 30.
  • Wennrich, L., et al. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(19), 4782-4787.
  • BenchChem. (n.d.).
  • Minz, S., et al. (2023). Degradation of 4-Chlorophenol Using Homogeneous Fenton's Oxidation Process: Kinetic Study. Journal of Hazardous, Toxic, and Radioactive Waste, 27(4), 04023023.
  • Silva, R., et al. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study.
  • Sun, Y., & Pignatello, J. J. (2000). Degradation of 4-Chlorophenol by Means of Fenton Oxidation Processes: Mechanism and Kinetics. Environmental Science & Technology, 34(5), 849-855.
  • Lee, H. B., et al. (1990). Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High. Journal of the Association of Official Analytical Chemists, 73(5), 751-754.
  • Xu, X., et al. (2003). 2-Chlorophenol oxidation kinetic by photo-assisted Fenton process. Journal of Environmental Sciences, 15(4), 475-481.
  • Esplugas, S., et al. (2007). Comparison Of Different Advanced Oxidation Processes Degrading P-Chlorophenol In Aqueous Solution.
  • Li, J., et al. (2017). Degradation efficiencies of 2,4,6-TCP by Fe-based advanced oxidation processes (AOPs) with common peroxides. PLoS ONE, 12(8), e0182390.
  • Zhang, Y., et al. (2021). Research of advanced treatment technologies for chlorophenol wastewater. E3S Web of Conferences, 261, 02035.
  • Wu, C. H., et al. (2018). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. International Journal of Environmental Research and Public Health, 15(11), 2549.
  • Gallizia, I., et al. (2003). Bacterial biodegradation of phenol and 2,4-dichlorophenol. Journal of Chemical Technology & Biotechnology, 78(8), 879-883.

Sources

A Comparative Guide to the Synthesis of 3-Chloro-4-ethoxy-phenol: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-ethoxy-phenol is a valuable substituted phenol intermediate, crucial in the development of novel pharmaceutical and agrochemical agents due to the unique electronic and steric properties conferred by its substituent pattern.[1] Its synthesis, while seemingly straightforward, presents challenges in regioselectivity and overall efficiency. This guide provides an in-depth comparison of prevalent synthetic strategies for this compound, benchmarking a direct chlorination approach against two multi-step alternatives. We will dissect the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their respective efficiencies. This analysis is designed to empower researchers, chemists, and process development professionals to make informed decisions based on yield, purity, cost, safety, and scalability.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol , belongs to the class of halogenated phenolic compounds.[1][2] The presence of a chlorine atom, an ethoxy group, and a hydroxyl group on the benzene ring creates a unique scaffold for further chemical modification. These functional groups are known to modulate a molecule's biological activity; chlorophenols often exhibit antimicrobial properties, while ethoxyphenols can possess antioxidant capabilities.[1] Consequently, this compound serves as a key building block in the synthesis of more complex target molecules in medicinal and agricultural chemistry.[1]

The primary challenge in its synthesis lies in achieving selective chlorination at the C-3 position (ortho to the hydroxyl group and meta to the ethoxy group) while avoiding the formation of other isomers. This guide will evaluate the following synthetic routes:

  • Method 1 (Benchmark): Direct Electrophilic Chlorination of 4-Ethoxyphenol

  • Method 2 (Alternative A): Multi-step Synthesis from p-Phenetidine (4-Ethoxyaniline)

  • Method 3 (Alternative B): Synthesis via Ethoxylation of 3-Chlorophenol

Method 1: Direct Electrophilic Chlorination of 4-Ethoxyphenol

This is the most direct and atom-economical approach, leveraging the inherent reactivity of the 4-ethoxyphenol starting material.

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution reaction. Both the hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are strong activating, ortho-, para-directing groups. With the para-position blocked, electrophilic attack is directed to the positions ortho to each group. The hydroxyl group is generally a more powerful activating group than the ethoxy group, thus strongly favoring substitution at its ortho-positions (C-3 and C-5). This inherent regioselectivity makes direct chlorination a highly attractive and efficient route.

Causality Behind Experimental Choices:

  • Starting Material: 4-Ethoxyphenol is a commercially available and relatively inexpensive starting material. It can be readily synthesized by the mono-ethylation of hydroquinone.[3][4]

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas for laboratory and industrial-scale chlorination of phenols. It is easier to handle and allows for more controlled, stoichiometric reactions, minimizing over-chlorination.[5]

  • Catalyst: While the reaction can proceed without a catalyst due to the activated nature of the phenol ring, a mild Lewis acid such as FeCl₃ or AlCl₃ can be employed to enhance the electrophilicity of the chlorinating agent and improve reaction rates.[5][6]

  • Solvent & Temperature: An inert solvent like dichloromethane (DCM) or carbon tetrachloride is used to dissolve the reactants and control the reaction temperature. Running the reaction at low temperatures (0-5°C) is critical to maximize para-selectivity (in this case, mono-chlorination at the desired position) and reduce the formation of di-chlorinated byproducts.

Reaction Pathway Diagram

G cluster_0 Method 1: Direct Chlorination 4-Ethoxyphenol 4-Ethoxyphenol This compound This compound 4-Ethoxyphenol->this compound  + SO₂Cl₂  DCM, 0-5°C

Caption: Workflow for the direct chlorination of 4-ethoxyphenol.

Method 2: Multi-step Synthesis from p-Phenetidine

This alternative route involves the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate.

Mechanistic Rationale

This pathway circumvents the direct chlorination of a highly activated phenol by introducing the chlorine atom onto a less reactive, N-acetylated aniline derivative.

Causality Behind Experimental Choices:

  • Protection: The highly activating amino group of p-phenetidine is first protected as an acetanilide. This is crucial for two reasons: it moderates the reactivity of the ring to prevent unwanted oxidation and polymerization during chlorination, and the bulky acetyl group sterically favors chlorination at the ortho position.

  • Chlorination: Electrophilic chlorination of the N-acetyl-p-phenetidine is performed. The acetamido group is still an ortho-, para-director, guiding the chlorine to the desired C-3 position.

  • Deprotection: The acetyl group is removed by acid or base hydrolysis to regenerate the free amine.

  • Diazotization & Hydrolysis: The resulting 3-chloro-4-ethoxyaniline is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The diazonium group is an excellent leaving group and is subsequently displaced by a hydroxyl group upon warming in an aqueous acidic solution to yield the final product.

Reaction Pathway Diagram

G cluster_1 Method 2: Route from p-Phenetidine A p-Phenetidine B N-acetyl-p-phenetidine A->B  Acetic Anhydride C 3-Chloro-N-acetyl- 4-ethoxyaniline B->C  SO₂Cl₂ D 3-Chloro-4-ethoxyaniline C->D  Acid Hydrolysis E Diazonium Salt Intermediate D->E  NaNO₂ / HCl  0-5°C F This compound E->F  H₂O, Δ

Caption: Multi-step synthesis of this compound from p-phenetidine.

Method 3: Synthesis via Ethoxylation of 3-Chlorophenol

This approach builds the molecule by forming the ether linkage as a key step, starting from a chlorinated precursor.

Mechanistic Rationale

This route is based on the Williamson ether synthesis. However, direct ethoxylation of a di-functional molecule like 3-chloro-4-nitrophenol is a more common strategy found in patent literature for related structures.[7] We adapt this logic to a plausible, albeit challenging, route starting from 3-chlorophenol.

Causality Behind Experimental Choices:

  • Nitration: 3-Chlorophenol is nitrated to introduce a nitro group. The hydroxyl group directs ortho- and para-, while the chloro group directs ortho- and para-. The major product is typically 3-chloro-4-nitrophenol, as the para-position to the strong -OH director is favored. The nitro group also serves as an activating group for the subsequent nucleophilic substitution.

  • Williamson Ether Synthesis: The phenolic proton of 3-chloro-4-nitrophenol is removed by a base (e.g., K₂CO₃, NaOH) to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate in a classic Sₙ2 reaction to form 3-chloro-4-ethoxy-nitrobenzene.

  • Reduction: The nitro group is reduced to an amino group, for instance, using iron powder in acetic acid or catalytic hydrogenation.[8]

  • Diazotization & Hydrolysis: As in Method 2, the resulting 3-chloro-4-ethoxyaniline is converted to the final phenol product via a diazonium salt.

Reaction Pathway Diagram

G cluster_2 Method 3: Route from 3-Chlorophenol A 3-Chlorophenol B 3-Chloro-4-nitrophenol A->B  HNO₃ / H₂SO₄ C 3-Chloro-4-ethoxy- nitrobenzene B->C  Ethyl Iodide, K₂CO₃ D 3-Chloro-4-ethoxyaniline C->D  Fe / Acetic Acid E This compound D->E  1. NaNO₂ / HCl  2. H₂O, Δ

Caption: Multi-step synthesis of this compound from 3-chlorophenol.

Quantitative & Qualitative Comparison

The selection of an optimal synthesis route depends on a balance of factors including yield, cost, operational simplicity, and safety. The following table provides a comparative summary.

ParameterMethod 1: Direct ChlorinationMethod 2: From p-PhenetidineMethod 3: From 3-Chlorophenol
Overall Yield High (~85-95%)Low-Moderate (~40-55%)Low (~30-45%)
Number of Steps 14-54
Purity of Crude Good to ExcellentFair to GoodFair
Starting Material Cost Low to ModerateModerateLow
Key Reagents SO₂Cl₂, DCMAcetic Anhydride, NaNO₂, HClHNO₃/H₂SO₄, Ethyl Iodide, Fe
Safety Concerns Corrosive SO₂Cl₂Unstable diazonium saltsStrong acids (nitration), unstable diazonium salts
Environmental Impact Chlorinated solvent wasteDiazonium waste streamsNitration waste, heavy metal (Fe) sludge
Scalability ExcellentModerate (diazotization requires strict temp. control)Moderate (nitration and reduction steps)

Detailed Experimental Protocols

Protocol for Method 1: Direct Chlorination of 4-Ethoxyphenol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-ethoxyphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~5 mL per gram of phenol).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench by adding cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Protocol for Method 2 (Abbreviated): Diazotization of 3-Chloro-4-ethoxyaniline

(This protocol assumes the synthesis of 3-chloro-4-ethoxyaniline from p-phenetidine has been completed)

  • Acid Dissolution: Suspend 3-chloro-4-ethoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (~3 eq). Cool the slurry to 0°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, keeping the temperature strictly between 0-5°C. Stir for 30 minutes at this temperature after the addition is complete.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.

  • Isolation: After the addition is complete, continue boiling for 15 minutes. Cool the mixture to room temperature. Extract the product with diethyl ether or ethyl acetate (3x).

  • Workup & Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion and Recommendation

For the synthesis of this compound, the Direct Chlorination of 4-Ethoxyphenol (Method 1) is unequivocally the most efficient and practical method. Its single-step nature, high yield, and the use of readily available materials make it superior for both laboratory synthesis and potential industrial scale-up. The regioselectivity is intrinsically controlled by the directing effects of the substituents on the starting material, simplifying the process and purification.

While the multi-step routes (Methods 2 and 3) are chemically viable and provide excellent academic examples of functional group interconversions, they suffer from significantly lower overall yields, increased operational complexity, and greater safety and environmental concerns associated with handling unstable diazonium intermediates and hazardous nitrating agents. These routes would typically only be considered if the specific starting materials were uniquely available or if a derivative from an intermediate step was also a target molecule. For the sole purpose of producing this compound, direct chlorination remains the benchmark standard for efficiency.

References

  • Pérez, B., et al. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. [Link]

  • Google Patents. (CN105859559A). Production method of 3-ethoxy-4-nitrophenol.
  • AOBChem. This compound. [Link]

  • Google Patents. (CN103896752A). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • 001CHEMICAL. CAS No. 1216134-31-4, this compound. [Link]

  • Google Patents. (CN113429268A). Synthetic method of 4-phenoxyphenol.
  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • Google Patents. (US3376351A). Process for producing methoxyphenol or ethoxyphenol.
  • Wikipedia. Phenol. [Link]

  • ResearchGate. (2006). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. [Link]

  • ChemBK. 3-ethoxyphenol - 621-34-1. [Link]

  • Al-Zoubi, R. M., et al. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • ResearchGate. (2007). Electrochemical production of alkoxy-substituted phenols. [Link]

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Introduction: Unveiling the Cytotoxic Profile of a Novel Phenolic Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing the Relative Toxicity of 3-Chloro-4-ethoxy-phenol Across Diverse Cell Lines

This compound is a halogenated phenolic compound with potential applications in various industrial and pharmaceutical sectors. Its structure, featuring a chlorinated phenyl ring and an ethoxy group, suggests possible biological activity. As with any novel chemical entity intended for use in products with human exposure, a thorough toxicological assessment is paramount. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound, offering a comparative analysis of its effects on a panel of distinct human cell lines.

The rationale for this multi-cell line approach is grounded in the principle that different cell types exhibit varying susceptibilities to chemical insults due to differences in metabolic pathways, membrane composition, and detoxification capabilities. By employing a diverse set of cell lines, we can construct a more complete and predictive model of the compound's potential toxicity in humans. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Proposed Cell Line Panel for Comprehensive Toxicity Profiling

To ascertain the tissue-specific and general cytotoxicity of this compound, the following human cell lines are recommended for this comparative study:

  • HepG2 (Human Hepatocellular Carcinoma): As the primary site of xenobiotic metabolism, the liver is a critical organ in toxicological studies. HepG2 cells, despite their cancerous origin, retain many of the metabolic enzymes found in primary hepatocytes, making them a valuable model for assessing liver toxicity.[1][2][3][4][5]

  • A549 (Human Lung Carcinoma): The lungs represent a major route of exposure to volatile and aerosolized compounds. A549 cells, derived from lung adenocarcinoma, provide an established model for assessing pulmonary toxicity.

  • SH-SY5Y (Human Neuroblastoma): To evaluate the potential for neurotoxicity, the SH-SY5Y cell line is a well-characterized model for neuronal cells. These cells can be differentiated to exhibit more mature neuronal phenotypes, allowing for a more nuanced assessment of a compound's impact on the nervous system.

  • MCF-7 (Human Breast Cancer): Given the structural similarity of some phenolic compounds to estrogens, it is prudent to assess the effect of this compound on a hormone-responsive cell line like MCF-7. This can provide insights into potential endocrine-disrupting activities.

Experimental Protocols for Cytotoxicity Assessment

A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic effects. The following assays are recommended to assess cell viability, membrane integrity, and the mechanism of cell death.

MTT Assay for Cell Viability and Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[6][7][8][9][10]

Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess both acute and prolonged exposure effects.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12][13][14][15]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[16][17][18][19][20] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[16][17][19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison across the different cell lines.

Table 1: Hypothetical Comparative Cytotoxicity of this compound

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT1508550
LDH>200180120
A549 MTT1207040
LDH190150100
SH-SY5Y MTT250180110
LDH>300280200
MCF-7 MTT18011075
LDH>250220160

Note: These are hypothetical values for illustrative purposes only.

A lower IC50 value indicates higher cytotoxicity. By comparing the IC50 values across the different cell lines, a preliminary assessment of tissue-specific toxicity can be made. For example, in the hypothetical data above, the A549 lung cells appear to be the most sensitive to this compound.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are invaluable for illustrating complex experimental procedures and biological pathways.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (HepG2, A549, SH-SY5Y, MCF-7) Compound_Prep This compound Serial Dilution Treatment Cell Treatment (24, 48, 72h) Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Mode of Cell Death) Treatment->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Comparison Comparative Analysis of Cell Line Sensitivity Apoptosis->Comparison IC50->Comparison

Caption: Experimental workflow for the comparative cytotoxicity assessment of this compound.

G Compound This compound Cell Cellular Uptake Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for phenolic compound-induced apoptosis.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vitro toxicological evaluation of this compound. By employing a panel of diverse human cell lines and a multi-parametric assay approach, researchers can gain critical insights into the compound's cytotoxic potential and its mechanisms of action. The findings from these studies will be instrumental in informing risk assessments and guiding the safe development and application of this novel chemical. Further investigations could explore more specific toxicological endpoints, such as genotoxicity, and delve deeper into the molecular pathways identified in the initial screening.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1707, 101-105. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Wurdinger, T., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Jiang, W., et al. (2009). Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. Journal of Environmental Sciences, 21(1), 108-113. Retrieved from [Link]

  • AMiner. (n.d.). Quantitative Structure Activity Relationship and Toxicity Mechanisms of Chlorophenols on Cells in Vitro. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. Retrieved from [Link]

  • Samarakoon, S. R., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Molecules, 27(7), 2185. Retrieved from [Link]

  • Li, Y., et al. (2022). Unravelling the Polytoxicology of Chlorfenapyr on Non-Target HepG2 Cells: The Involvement of Mitochondria-Mediated Programmed Cell Death and DNA Damage. International Journal of Molecular Sciences, 23(17), 9993. Retrieved from [Link]

  • Hashim, M. J. (2021). Detection of Apoptosis Initiated in Treated HepG2 Cells with t-BHP: The Role of Phytochemicals to Reduce Toxicity and Stop Apoptosis. Journal of Biomedical Research & Environmental Sciences, 2(9), 745-767. Retrieved from [Link]

  • González, M., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(4), 1345-1357. Retrieved from [Link]

  • Bianco, M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. Retrieved from [Link]

  • Bianco, M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. Retrieved from [Link]

  • Aydin, S., et al. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Molecular and Cellular Probes, 75, 101979. Retrieved from [Link]

  • Ikhlas, S., Usman, A., & Ahmad, M. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro, 60, 229-236. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Chloro-4-ethoxy-phenol (CAS No. 1216134-31-4), a halogenated organic compound requiring specialized handling.[1] The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact.

Section 1: Hazard Profile and Essential Safety Precautions

Understanding the specific hazards of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not available, its hazard profile can be reliably inferred from closely related chlorinated and ethoxylated phenols.

Expert Note: The presence of a chlorine atom on the phenol ring classifies this compound as a halogenated organic. This is the single most critical piece of information for its disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper treatment, typically via high-temperature incineration.[2][3]

Table 1: Inferred Hazard Profile of this compound

Hazard Category Description Source / Rationale
Acute Oral Toxicity Harmful if swallowed. Based on 4-Ethoxyphenol[4] and 4-Chlorophenol.[5]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to burns. Based on 4-Ethoxyphenol[4] and 3-Ethoxyphenol.[6][7]
Serious Eye Damage/Irritation Causes serious eye damage. Immediate and thorough rinsing is critical upon contact. Based on 4-Ethoxyphenol.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or mist. Based on 3-Ethoxyphenol.[6][7]

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Based on 4-Chlorophenol.[5] Chlorinated phenols are known environmental pollutants.[8][9] |

Immediate Safety Precautions & Required PPE:

Before handling or preparing for disposal, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene).[10]

  • Skin and Body Protection: A fully buttoned lab coat is mandatory. An apron may be required for larger quantities.[10]

  • Ventilation: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

Section 2: The Core Directive: Segregation of Halogenated Waste

The cornerstone of compliant chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions, compromise disposal protocols, and violate regulatory standards set by agencies like the EPA.[11][12]

Trustworthiness through a Self-Validating System: Your waste management system should be inherently self-validating. This means clear, unambiguous labeling and physical separation that prevent accidental mixing.

  • Why Segregate? this compound is a halogenated organic compound . It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[2] Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[2] This segregation is crucial because the final disposal method for halogenated waste is typically high-temperature incineration, which is necessary to break the stable carbon-halogen bonds and prevent the formation of highly toxic dioxins.

Section 3: Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the physical form of the waste. Never dispose of this chemical down the drain.[2][13]

Protocol A: Liquid Waste (Aqueous & Organic Solutions)

  • Container Selection: Obtain a clean, dry, and chemically compatible container with a screw-top lid. The container must be in good condition, free of leaks, and suitable for storing hazardous waste.[11]

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate concentrations. Do not use abbreviations.[2]

  • Designation: Clearly mark the container as "Halogenated Organic Waste."

  • Accumulation: Place the container in a designated satellite accumulation area, preferably in secondary containment. Keep the lid securely fastened at all times, except when actively adding waste.[2][11]

  • Final Disposal: Once the container is three-quarters full, or as per your institution's policy, submit a hazardous waste pickup request to your Environmental Health & Safety (EHS) department.[14][15]

Protocol B: Contaminated Solid Waste (Gloves, Weigh Boats, Paper Towels, etc.)

  • Container Selection: Use a dedicated, leak-tight container, such as a five-gallon pail lined with a clear plastic bag or a smaller plastic container with a secure lid.[14] Never use biohazard bags.[14]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container or bag.[14] List the contents as "Solid Waste Contaminated with this compound."

  • Accumulation: Collect all non-sharp, contaminated solid waste in this container. Keep the container sealed when not in use.

  • Final Disposal: When the container is full, securely seal the bag or container and arrange for pickup through your institution's EHS department.[14]

Protocol C: Decontamination of Empty Containers

  • Initial Rinse (Triple Rinse Method): Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[14]

    • Crucial Step: Collect all rinsate from these washes as hazardous liquid waste and add it to your designated "Halogenated Organic Waste" container as described in Protocol A.[14]

  • Label Defacing: Completely remove, obliterate, or deface the original chemical label on the now-rinsed container.[14]

  • Final Disposal: Once the container is clean and the label is defaced, dispose of it according to your facility's guidelines for non-hazardous lab glass or plastic.[14]

Section 4: Disposal Workflow Visualization

This diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G start Waste Containing This compound decision Identify Waste Type start->decision liquid_waste Protocol A: Liquid Waste Disposal decision->liquid_waste Liquid (Aqueous/Organic) solid_waste Protocol B: Solid Waste Disposal decision->solid_waste Solid (Gloves, Wipes) container_waste Protocol C: Empty Container Disposal decision->container_waste Empty Container collect_liquid Collect in Labeled 'Halogenated Waste' Container liquid_waste->collect_liquid collect_solid Collect in Labeled 'Contaminated Solid Waste' Container solid_waste->collect_solid triple_rinse Triple Rinse Container (Collect Rinsate as Waste) container_waste->triple_rinse end_process Contact EHS for Pickup collect_liquid->end_process collect_solid->end_process deface_label Deface Original Label triple_rinse->deface_label deface_label->end_process Dispose of Clean Container per Site Policy & Request Pickup for Rinsate

Caption: Decision workflow for this compound waste streams.

Section 5: Emergency Procedures – Spill Management

Accidents can happen; a prepared response is critical.

For Small Spills (<50 mL):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][15][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[6][16]

  • Labeling: Label the container as "Spill Debris with this compound" and dispose of it according to Protocol B.

  • Decontamination: Clean the spill area with soap and water.

For Large Spills (>50 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory and alert all nearby personnel.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's emergency number or EHS department immediately.[15] Do not attempt to clean up a large spill yourself.

References

  • ACS Publications. (n.d.). Destruction of Chlorinated Phenols by Dioxygen Activation under Aqueous Room Temperature and Pressure Conditions. Retrieved from [Link]

  • MDPI. (2023). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorophenols - ToxFAQs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation and detoxification of 2-chlorophenol aqueous solutions using ionizing gamma radiation. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Washington State Department of Ecology. (2021). Chemicals of Emerging Concern in Pretreated Industrial Wastewater in Northwestern Washington State. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 4-ethoxyphenol - Substance Information. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). Phenol Health and Safety Guide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol - Office of Environment, Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-4-ethoxy-phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 3-Chloro-4-ethoxy-phenol (CAS No. 1216134-31-4)[1]. As there is limited specific toxicological data available for this compound, this document is grounded in the principle of precaution, deriving its recommendations from the known hazards of analogous chemical structures, such as phenols and chlorinated organic compounds. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety.

The Hazard Profile: Understanding the "Why" Behind the "What"

This compound belongs to the phenol family, a class of compounds known for their systemic toxicity and corrosive properties. The presence of a chlorine atom on the aromatic ring further elevates the hazard potential.

  • Corrosive and Irritant Properties : Phenolic compounds are known protein-degenerating agents, capable of causing severe chemical burns to the skin and permanent eye damage.[2] Due to the phenolic group, this compound should be presumed to be a potential skin and eye irritant.[3] Analogous compounds like 4-chlorophenol are confirmed to cause severe skin burns and eye damage.

  • Dermal Absorption and Systemic Toxicity : A critical and often underestimated hazard of phenols is their ability to be rapidly absorbed through the skin, leading to systemic toxicity.[4] This absorption can occur even without immediate pain, as phenol has an anesthetic effect.[4] Exposure to significant quantities can affect the central nervous system, heart, and liver, with fatalities reported from extensive skin exposure to phenol solutions.[2][4]

  • Inhalation Hazard : The compound is suspected to be a respiratory irritant.[3] If handled as a powder or heated, inhalation of dust or vapors can cause significant harm. Therefore, all operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Environmental Hazard : As a chlorinated phenol, this compound is likely toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.

Core Directive: Selecting Your Personal Protective Equipment

A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical.[5]

Eye and Face Protection

Standard safety glasses are insufficient.

  • Minimum Requirement : Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required whenever handling the compound in any form.[6]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., during solution transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7]

Skin and Body Protection
  • Gloves : Double-gloving is a mandatory practice. Due to the rapid permeation of phenols and chlorinated solvents through common glove materials like nitrile, a two-tiered approach is necessary.[4]

    • Inner Glove : A standard nitrile examination glove.

    • Outer Glove : A glove with higher chemical resistance. While specific data for this compound is unavailable, neoprene or a proprietary polychloroprene blend are recommended for splash protection against phenol solutions.[4] Gloves must be elbow-length or have cuffs that can be tucked into the sleeves of the lab coat.[8] Always inspect gloves for tears or pinholes before use and change them immediately upon known or suspected contact.

  • Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure (snap buttons) is required. This coat must be kept clean and should be removed before leaving the laboratory area.[5]

  • Additional Protective Clothing : For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[7][8] Closed-toe shoes made of a non-porous material are mandatory; safety boots are recommended.[8]

Respiratory Protection

All work with this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[5]

  • Standard Operations : When working within a functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios : In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with filters appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) is necessary.[8][9] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[9]

Operational PPE Strategy: From Weighing to Waste Disposal

The level of PPE required correlates directly with the specific handling procedure. The following table provides guidance for common laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble-gloving (Nitrile inner, Neoprene/Polychloroprene outer)Flame-resistant lab coatRequired : Perform in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloving (Nitrile inner, Neoprene/Polychloroprene outer)Flame-resistant lab coatRequired : Perform in a chemical fume hood.
Running Reactions & Purifications Chemical Splash Goggles & Face ShieldDouble-gloving (Nitrile inner, Neoprene/Polychloroprene outer)Flame-resistant lab coat; Chemical-resistant apron for larger scale.Required : Perform in a chemical fume hood.
Handling Waste & Decontamination Chemical Splash Goggles & Face ShieldDouble-gloving (Nitrile inner, Neoprene/Polychloroprene outer)Flame-resistant lab coat; Chemical-resistant apron as needed.Perform in a well-ventilated area, preferably a fume hood.

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Task: Handle This compound ReviewSDS Review SDS of Analogous Compounds (e.g., 4-Chlorophenol) Start->ReviewSDS AssessTask Assess Task Hazards: - Scale (mg vs g) - Dust/Aerosol Potential? - Splash Risk? ReviewSDS->AssessTask BasePPE Baseline PPE: - Double Gloves (Nitrile/Neoprene) - Lab Coat - Chemical Splash Goggles AssessTask->BasePPE All Tasks AddFaceShield Add Face Shield AssessTask->AddFaceShield High Splash Risk AddApron Add Chem-Resistant Apron AssessTask->AddApron Large Scale / High Splash UseHood Mandatory: Use Chemical Fume Hood AssessTask->UseHood Potential for Dust/Vapor PrepRespirator Ensure Respirator Access for Emergencies BasePPE->PrepRespirator Proceed Proceed with Work UseHood->Proceed PrepRespirator->Proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Decontamination and Disposal Plan

Proper decontamination and waste management are critical to ensuring personnel and environmental safety.

Decontamination
  • Surfaces and Equipment : All surfaces and non-disposable equipment that have come into contact with the compound must be decontaminated. Use a solvent known to dissolve the compound, followed by a thorough wash with soap and water.[5]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first), and dispose of single-use items immediately into a designated hazardous waste container.[5] Contaminated reusable PPE, like lab coats, must be professionally laundered.

Waste Disposal
  • Chemical Waste : All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11] The container should be marked as "Hazardous Waste: Chlorinated Organic Compound".[5]

  • Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11][12] Subsequent rinses may also need to be collected depending on local regulations.

  • Contaminated Materials : All disposable items, such as gloves, weighing papers, and paper towels used for cleanup, must be placed in the solid hazardous waste container.[11]

Emergency First Aid Procedures

Immediate and correct first aid is critical. Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Skin Contact : This is a medical emergency. Rapid decontamination is critical to prevent systemic absorption.[4]

    • Immediately remove all contaminated clothing while the victim is under a safety shower.[7]

    • If available, wipe the affected area immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400).[4]

    • If PEG is not available, flush the affected area with copious amounts of water for at least 30 minutes.[7]

    • Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 20 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[6]

References

  • Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Available at: [Link]

  • 001CHEMICAL. CAS No. 1216134-31-4, this compound. Available at: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Metascience. Safety Data Sheet 4-Ethoxyphenol. Available at: [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Safety Data Sheet. Reaction product: bisphenol-A-(epichlorhydrin) epoxy resin. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • University of California, Berkeley EHS. Appendix P - Phenol First Aid Guide and PPE. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.